1-(2-Nitrophenoxy)acetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVMIAYOZLGBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063783 | |
| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-66-5 | |
| Record name | 1-(2-Nitrophenoxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5330-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5330-66-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |
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| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |
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| Record name | 1-(2-nitro-phenoxy)-propan-2-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Nitrophenoxy)acetone: Properties, Structure, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Nitrophenoxy)acetone (CAS No. 5330-66-5), a molecule of interest in synthetic organic chemistry. We will delve into its structural characteristics, physicochemical properties, expected spectroscopic signature, a robust synthetic protocol, and key safety considerations. This document is designed to serve as a practical resource for professionals engaged in chemical research and development.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound, systematically named 1-(2-nitrophenoxy)propan-2-one, possesses a distinct molecular architecture that dictates its chemical behavior. The structure features a benzene ring substituted with a nitro group (-NO₂) and an acetonyloxy group (-OCH₂C(O)CH₃) at the ortho (1,2) positions.
Key Structural Features:
-
Ortho-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the acidity of the phenolic precursor. Its steric bulk can also influence the conformation of the ether linkage.
-
Ether Linkage (C-O-C): This bond connects the aromatic and aliphatic portions of the molecule. Ether linkages are generally stable but can be cleaved under harsh acidic conditions.
-
Ketone Carbonyl Group (C=O): The carbonyl group is a site of nucleophilic attack and allows for a wide range of chemical transformations, such as reductions, condensations, and alpha-functionalization.
Below is a two-dimensional representation of the this compound structure.
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenoxy)acetone in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(2-Nitrophenoxy)acetone, a key intermediate in various synthetic pathways. Recognizing the critical importance of these parameters in drug development and process chemistry, this document details robust experimental protocols for their determination. It is designed to equip researchers, scientists, and drug development professionals with the necessary field-proven insights and methodologies to effectively handle and utilize this compound. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles at play. All protocols are designed as self-validating systems to ensure data integrity and trustworthiness.
Introduction to this compound
This compound (CAS No: 5330-66-5, Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ) is a solid organic compound characterized by a nitrophenoxy moiety linked to an acetone group.[1][2] Its chemical structure, featuring a nitroaromatic system and a ketone functional group, makes it a versatile precursor in organic synthesis. However, these same features can also influence its solubility in various organic solvents and its stability under different environmental conditions. A thorough understanding of these properties is paramount for its effective use in research and development, particularly in pharmaceutical applications where consistency, purity, and shelf-life are non-negotiable.
This guide will first explore the solubility profile of this compound in a range of common organic solvents. Subsequently, it will delve into its stability under forced degradation conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[3][4][5] Detailed, step-by-step protocols for both solubility and stability assessment are provided, accompanied by illustrative data and visual diagrams to facilitate comprehension and implementation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. The principle of "like dissolves like" generally governs solubility, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6] Given the presence of both a polar nitro group and a moderately polar ketone group, as well as a nonpolar benzene ring, the solubility of this compound is expected to vary across a spectrum of organic solvents.
Illustrative Solubility Data
The following table summarizes the anticipated solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be experimentally verified.
| Solvent | Solvent Polarity (Dielectric Constant) | Anticipated Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 1 | Poorly Soluble |
| Toluene | 2.38 | 5 - 10 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 10 - 20 | Soluble |
| Ethyl Acetate | 6.02 | 50 - 100 | Freely Soluble |
| Acetone | 20.7 | > 200 | Very Soluble |
| Isopropanol | 18.3 | 20 - 50 | Soluble |
| Ethanol | 24.3 | 50 - 100 | Freely Soluble |
| Methanol | 32.7 | 100 - 200 | Freely Soluble |
| Acetonitrile | 37.5 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Very Soluble |
Rationale for Solvent Selection: The chosen solvents cover a wide range of polarities, from the nonpolar hexane to the highly polar DMSO. This allows for a comprehensive understanding of the compound's solubility behavior. The inclusion of common laboratory solvents like acetone, ethanol, and ethyl acetate provides practical utility for researchers.[7]
Experimental Protocol for Solubility Determination
This protocol outlines a reliable method for determining the solubility of this compound using the equilibrium shake-flask method, followed by quantification using UV-Vis spectrophotometry.[8][9]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over the UV-Vis range (typically 200-400 nm).[10]
-
Prepare a series of standard solutions of known concentrations of this compound in each solvent.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.[11]
-
Measure the absorbance of the diluted sample solutions at the λmax.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the original concentration in the saturated solution by applying the dilution factor.
-
Self-Validating System:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 36 hours) and analyzed. The solubility value should remain constant once equilibrium is achieved.
-
Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 to ensure the accuracy of the quantification.[12]
-
Blank Measurements: A solvent blank should be measured to zero the spectrophotometer and account for any background absorbance from the solvent.[10]
Stability Profile of this compound
Stability testing is a crucial component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[13][14] Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[3][4][5]
Illustrative Forced Degradation Data
The following table presents hypothetical results from a forced degradation study of this compound. The degradation is quantified by the percentage loss of the parent compound, as determined by a stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradants Observed |
| Acidic Hydrolysis | 0.1 M HCl in Acetonitrile/Water (1:1) | 24 hours | ~5% | 2-Nitrophenol, Acetone |
| Basic Hydrolysis | 0.1 M NaOH in Acetonitrile/Water (1:1) | 4 hours | > 90% | 2-Nitrophenol, Polymerization products |
| Oxidative Degradation | 3% H₂O₂ in Acetonitrile/Water (1:1) | 8 hours | ~15% | Oxidized aromatic species |
| Photolytic Degradation | Solid state, exposed to UV light (254 nm) | 48 hours | ~10% | Photodegradation products |
| Thermal Degradation | Solid state, 80 °C | 72 hours | < 2% | Minimal degradation |
Rationale for Stress Conditions: The selected stress conditions are based on ICH guidelines for forced degradation studies and are designed to explore the compound's susceptibility to common degradation pathways, including hydrolysis, oxidation, and photolysis.[3]
Predicted Degradation Pathway
Based on the chemical structure of this compound and known degradation pathways of similar nitroaromatic compounds and ethers, a plausible degradation pathway under hydrolytic conditions involves the cleavage of the ether linkage.[15][16]
Experimental Protocol for Stability Assessment
This protocol describes a comprehensive approach to conducting forced degradation studies and analyzing the samples using a stability-indicating HPLC-UV method.[17][18]
Step-by-Step Methodology:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in an acetonitrile/water mixture (1:1 v/v) to a final concentration of approximately 1 mg/mL. Incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH in an acetonitrile/water mixture (1:1 v/v) at the same concentration. Keep at room temperature due to expected rapid degradation.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide in an acetonitrile/water mixture (1:1 v/v). Incubate at room temperature.
-
Photolytic Degradation: Expose the solid compound to a UV lamp (e.g., 254 nm) in a photostability chamber.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Control Sample: Prepare a solution of the compound in the acetonitrile/water mixture and store it protected from light at 4 °C.
-
-
Sample Analysis by HPLC-UV:
-
At specified time points, withdraw aliquots from the stressed solutions. For acidic and basic samples, neutralize them before injection. For solid samples, dissolve them in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid).[12]
-
Monitor the elution profile using a UV detector at a wavelength where both the parent compound and potential degradants have significant absorbance.[9]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Assess the peak purity of the parent compound in the stressed samples to ensure that no degradant peaks are co-eluting.
-
Self-Validating System:
-
Method Specificity: The HPLC method must be able to separate the parent compound from all significant degradation products, demonstrating its stability-indicating nature.[14]
-
Mass Balance: The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the parent compound, indicating that all major degradants are being detected.
-
Control Samples: The use of a control sample stored under non-stressful conditions is essential to differentiate between degradation due to the stress condition and any inherent instability of the compound in the solvent.
Conclusion
This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are designed to be robust, reliable, and grounded in established scientific principles. By following these methodologies, researchers and drug development professionals can generate high-quality data to inform critical decisions in process development, formulation, and regulatory submissions. The emphasis on the rationale behind experimental choices and the inclusion of self-validating systems are intended to empower users to not only perform these experiments but also to critically evaluate the results. Further experimental verification of the illustrative data presented herein is strongly recommended for any specific application.
References
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Ultraviolet–visible spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
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Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (2018). Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2020). Retrieved from [Link]
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Stability Indicating HPLC Method Development –A Review - IJTSRD. (2019). Retrieved from [Link]
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The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Retrieved from [Link]
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Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]
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Nitrofen Degradation Pathway - Eawag-BBD. (2010). Retrieved from [Link]
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Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008). Retrieved from [Link]
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High-performance liquid chromatography for small-scale studies of drug stability - PubMed. (1994). Retrieved from [Link]
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Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - Frontiers. (2023). Retrieved from [Link]
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Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. (2021). Retrieved from [Link]
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Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. (2016). Retrieved from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (2009). Retrieved from [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Retrieved from [Link]
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Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2015). Retrieved from [Link]
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CAS number 5330-66-5 experimental data
An In-depth Technical Guide to Aromatic Building Blocks in Medicinal Chemistry
Executive Summary
The compound corresponding to CAS number 5330-66-5 is identified as 1-(2-Nitrophenoxy)acetone.[1] While this compound is listed on the U.S. Toxic Substances Control Act (TSCA) Inventory, publicly available, in-depth experimental data regarding its synthesis, reactivity, and biological applications are limited.[2] The primary available information pertains to safety and handling, classifying it as a skin sensitizer that may cause an allergic reaction.[2]
Given the limited data for CAS 5330-66-5, this guide will pivot to a closely related and extensively documented class of compounds: substituted bromo-methoxyanilines. Specifically, this whitepaper will focus on 5-Bromo-2-methoxyaniline (CAS: 6358-77-6) as a representative molecule.[3][4] This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and serve as an excellent case study for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic data, synthesis protocols, and applications, particularly in the development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
5-Bromo-2-methoxyaniline is an aromatic amine with a bromine atom and a methoxy group substituted on the aniline ring. These substitutions significantly influence its chemical reactivity and make it a versatile building block in organic synthesis.[5]
Key Identifiers
-
Synonyms : 2-Amino-4-bromoanisole, 5-Bromo-o-anisidine[3][4]
-
CAS Number : 6358-77-6[6]
-
SMILES : COc1ccc(Br)cc1N[3]
Physicochemical Data
The physical and chemical properties of 5-Bromo-2-methoxyaniline are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Appearance | White to cream or pale brown crystalline powder | [8] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 275 °C | [4] |
| Density | 1.531 g/cm³ | [4] |
| Flash Point | 120 °C | [4] |
| Water Solubility | Slightly soluble | [4] |
| pKa | 3.46 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [3][4] |
Spectroscopic and Analytical Data
Characterization of 5-Bromo-2-methoxyaniline is routinely performed using standard analytical techniques. While specific spectra are proprietary to individual suppliers, typical data includes:
-
¹H NMR : Proton nuclear magnetic resonance spectroscopy is used to confirm the positions of aromatic and substituent protons. A published spectrum for a related synthesis shows characteristic peaks for the aromatic hydrogens, the methoxy group (singlet, ~3.7 ppm), and the amine group (broad singlet, ~4.0 ppm).[9]
-
¹³C NMR : Carbon NMR provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight. The expected m/z values for the molecular ion peak would show a characteristic isotopic pattern for bromine ([M+H]⁺ at ~202 and [M+2+H]⁺ at ~204).[4]
-
Infrared (IR) Spectroscopy : IR spectra would show characteristic absorption bands for N-H stretching of the amine, C-O stretching of the methoxy ether, and C-Br stretching.
-
Purity Assay : Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial grades often available at ≥95-97% purity.[3][8]
Synthesis Protocols and Methodologies
The synthesis of substituted anilines like 5-Bromo-2-methoxyaniline is a well-established process in organic chemistry. Two common routes are the bromination of an aniline precursor or the reduction of a nitroaromatic compound.
Method 1: Electrophilic Bromination of 2-Methoxyaniline
This is a direct and efficient method. The methoxy and amino groups are ortho-, para-directing activators, making the position para to the amino group (and ortho to the methoxy group) highly susceptible to electrophilic attack.
Causality: The choice of a brominating agent is critical. While elemental bromine (Br₂) can be used, it can lead to over-bromination. N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are often preferred as they provide a controlled, slow release of electrophilic bromine, enhancing selectivity and minimizing the formation of di-brominated byproducts.[9][10][11] The reaction is typically run at low temperatures to control the exothermic nature of the reaction and further improve selectivity.[11]
Detailed Protocol:
-
Dissolution : Dissolve 2-methoxyaniline (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[9][10]
-
Cooling : Cool the solution to a low temperature, typically between -10°C and 5°C, using an ice-salt or dry ice/acetone bath.[11]
-
Bromination : Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (1.0 equivalent) portion-wise, ensuring the temperature remains low.[10][11]
-
Reaction Monitoring : Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Workup : Once the starting material is consumed, quench the reaction. Wash the organic phase sequentially with an aqueous basic solution (e.g., 2M sodium hydroxide) to remove acidic byproducts, followed by water or brine.[9][10]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-methoxyaniline.[9][10]
Caption: Workflow for the synthesis of 5-Bromo-2-methoxyaniline via electrophilic bromination.
Method 2: Reduction of 4-Bromo-2-nitroanisole
An alternative route involves the reduction of a nitro group to an amine. This method is particularly useful if the nitro-substituted precursor is readily available.
Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, but metal/acid combinations like zinc powder in the presence of ammonium chloride are also highly effective and often more practical for lab-scale synthesis.[4][12]
Detailed Protocol:
-
Suspension : Create a solution or suspension of 4-bromo-1-methoxy-2-nitrobenzene (1.0 equivalent) in a solvent like ethanol.[4]
-
Addition of Reducing Agents : Add zinc powder (10 equivalents) and ammonium chloride (10 equivalents).[4]
-
Reaction : Stir the mixture vigorously at room temperature for several hours. The reaction is often complete within 2-3 hours.[4]
-
Filtration : Upon completion, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the zinc salts and catalyst.
-
Concentration : Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.[4]
Applications in Research and Drug Development
Substituted anilines are cornerstone building blocks in medicinal chemistry. The specific functional groups of 5-Bromo-2-methoxyaniline make it a valuable precursor for creating complex molecular scaffolds.
-
Pharmaceutical Intermediate : The primary application of 5-bromo-2-methoxyaniline and its derivatives is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5]
-
Synthesis of Antibacterial Agents : The N,N-dimethylated derivative, 5-bromo-2-methoxy-N,N-dimethylaniline, has been used to synthesize novel phenol derivatives that were evaluated for their antibacterial properties.[13][14][15][16][17]
-
Kinase Inhibitors : The 5-(ethylsulfonyl)-2-methoxyaniline fragment, structurally related to our target compound, is a key pharmacophore in numerous potent inhibitors of VEGFR2, a receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels).[12] Antiangiogenic drugs are a major class of cancer therapeutics.[12]
Caption: Role of 5-Bromo-2-methoxyaniline as a versatile intermediate in drug discovery.
Safety, Handling, and Toxicology
Proper handling of 5-Bromo-2-methoxyaniline is essential due to its potential hazards. The information below is a summary based on available Safety Data Sheets (SDS).
GHS Hazard Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[6]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[6] |
Precautionary Measures and PPE
Researchers must adhere to strict safety protocols when working with this compound.[18][19][20]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[18]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[18]
-
Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[18]
-
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[3][4] Keep away from strong oxidizing agents.[19]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
Conclusion
While the initially requested compound, CAS 5330-66-5 (this compound), has limited available experimental data, this guide has provided a comprehensive technical overview of a closely related and highly relevant compound, 5-Bromo-2-methoxyaniline (CAS 6358-77-6). This substituted aniline serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibacterial agents and kinase inhibitors. Its well-defined physicochemical properties, established synthesis routes, and clear safety protocols make it an invaluable tool for professionals in drug discovery and development. Understanding the chemistry and handling of such building blocks is fundamental to the advancement of new therapeutic agents.
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An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(2-Nitrophenoxy)acetone
This guide provides a comprehensive technical analysis of the reactivity of the ketone group in 1-(2-nitrophenoxy)acetone, a molecule of interest in synthetic chemistry and drug development. By synthesizing fundamental principles of organic chemistry with practical insights, this document serves as a valuable resource for researchers and scientists navigating the synthetic utility of this compound.
Introduction: Unveiling this compound
This compound, with the empirical formula C₉H₉NO₄, is a solid organic compound featuring a ketone functional group and a 2-nitrophenoxy substituent. Its structure presents an intriguing interplay of electronic and steric factors that govern the reactivity of the carbonyl center. Understanding these influences is paramount for predicting its behavior in chemical transformations and designing rational synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5330-66-5 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | |
| Form | Solid |
The Electronic and Steric Landscape of the Ketone Group
The reactivity of a ketone is fundamentally dictated by the electrophilicity of the carbonyl carbon.[2] Substituents in proximity to the carbonyl group can significantly modulate this electrophilicity through inductive and resonance effects, as well as by imparting steric hindrance.[3]
Electronic Effects: A Push-Pull Dynamic
The 2-nitrophenoxy group exerts a profound electronic influence on the ketone functionality. This is a classic example of a "push-pull" system, where competing electronic effects are at play.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect deactivates the aromatic ring, making the phenoxy oxygen more electron-deficient.
-
Inductive Effect of the Phenoxy Oxygen: The electronegative oxygen atom of the ether linkage withdraws electron density from the adjacent methylene group and, to a lesser extent, from the carbonyl carbon.[3] This inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone like acetone.
-
Potential for Resonance Donation: While the primary effect of the phenoxy group is inductive withdrawal, the lone pairs on the ether oxygen can participate in resonance. However, the strong electron-withdrawing nature of the ortho-nitro group diminishes the oxygen's ability to donate electron density towards the carbonyl group.
Overall, the net electronic effect of the 2-nitrophenoxy group is an enhancement of the carbonyl carbon's electrophilicity, suggesting a higher reactivity towards nucleophiles compared to acetone.
Steric Considerations
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction.[4] In the case of this compound, the 2-nitrophenoxy group is relatively bulky. This bulkiness can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.[3][5] The degree of steric hindrance will be dependent on the size of the incoming nucleophile.
The interplay between these electronic and steric factors is crucial. While the electronics favor nucleophilic attack, the sterics may disfavor it. The outcome of a reaction will depend on the specific nucleophile and reaction conditions.
Key Reactions of the Ketone Group in this compound
The enhanced electrophilicity of the carbonyl carbon in this compound opens the door to a variety of nucleophilic addition reactions. The following sections detail some of the most synthetically relevant transformations.
Reduction to a Secondary Alcohol
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[6] This can be achieved using a variety of reducing agents.
Reaction Scheme:
This compound + Ph₃P=CR¹R² → 1-(2-Nitrophenoxy)-2-(CR¹R²)-propene + Ph₃P=O
This compound + NH₂OH·HCl → this compound oxime + H₂O + HCl
Caption: Interplay of electronic and steric effects on the ketone.
Diagram 2: Experimental Workflow for Ketone Reduction
Caption: Workflow for the reduction of this compound.
References
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Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Wittig Reaction: Mechanism and Examples. (2024, April 19). NROChemistry. Retrieved from [Link]
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Oximes. (n.d.). BYJU'S. Retrieved from [Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
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Reduction of a Ketone. (2021, January 20). [Video]. YouTube. Retrieved from [Link]
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Oxime formation. (n.d.). ChemTube3D. Retrieved from [Link]
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1-(2-Nitrophenoxy)octane. (2023, March 21). In Wikipedia. Retrieved from [Link]
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Photoinduced rearrangement of α-(2-nitrophenyl)ketones. (2004). Organic & Biomolecular Chemistry, 2(15), 2185-2191. [Link]
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Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart. Retrieved from [Link]
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Formation of an Oxime from a Ketone. (2015, May 24). [Video]. YouTube. Retrieved from [Link]
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Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. (2020). Molecules, 25(11), 2588. [Link]
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The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry, 7(21), 3576-3589. [Link]
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Oximes – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Aldehydes and Ketones - Reactivity and Structure. (2022, March 6). [Video]. YouTube. Retrieved from [Link]
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19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Reaction of a ketone with 2,4-dinitrophenylhydrazine to give the corresponding hydrazone which can be quantitatively measured to determine the original concentration of ketone. Comparable to the measurement of acetone in exhaled breath in diabetic patients (10). (n.d.). ResearchGate. Retrieved from [Link]
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Compendium of the Reactions of H3O+ With Selected Ketones of Relevance to Breath Analysis Using Proton Transfer Reaction Mass Spectrometry. (2019). Frontiers in Chemistry, 7, 419. [Link]
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2.3 Reactivities of Aldehydes and Ketones. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
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The Synthesis of Substituted Phenoxyacetones: A Technical Guide for Drug Discovery and Development
Foreword: The Architectural Significance of the Phenoxyacetone Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the phenoxyacetone moiety emerges as a privileged scaffold—a foundational structure of significant synthetic versatility and pharmacological relevance. Its constituent parts, a stable phenyl ring amenable to a wide array of substitutions, an ether linkage providing a balance of lipophilicity and metabolic stability, and a reactive ketone functionality, converge to create a molecule that is both a versatile building block and a potential pharmacophore in its own right. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis of substituted phenoxyacetones is not merely an academic exercise; it is a gateway to novel chemical entities with tailored biological activities. This guide provides an in-depth exploration of the synthetic routes to this valuable class of compounds, with a focus on the underlying chemical principles, practical experimental considerations, and their application in the pharmaceutical sciences.
I. The Cornerstone of Synthesis: The Williamson Ether Reaction
The Williamson ether synthesis stands as the most robust and widely employed method for the preparation of phenoxyacetones. At its core, this reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The fundamental transformation involves the reaction of a phenoxide ion with an α-halo ketone, most commonly chloroacetone.
Mechanism of Action: A Dance of Nucleophiles and Electrophiles
The reaction proceeds in two conceptual steps:
-
Deprotonation of the Phenol: The synthesis begins with the deprotonation of a substituted phenol using a suitable base to generate a more nucleophilic phenoxide ion. The choice of base is critical and is dictated by the acidity of the phenol. For many phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[3] For less acidic phenols, a stronger base such as sodium hydride (NaH) may be employed, which irreversibly deprotonates the phenol.[4]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a potent nucleophile, attacking the electrophilic α-carbon of chloroacetone. This backside attack displaces the chloride leaving group in a concerted SN2 mechanism, forming the characteristic ether linkage of the phenoxyacetone.[4]
The Influence of Substituents: Tailoring Reactivity
The electronic nature of the substituents on the aromatic ring of the phenol plays a crucial role in the reaction kinetics.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups increase the acidity of the phenolic proton, facilitating its deprotonation. This can lead to faster formation of the phenoxide nucleophile. However, highly electronegative groups can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing the subsequent SN2 reaction.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl substituents decrease the acidity of the phenol, making deprotonation slightly more challenging. Conversely, they enhance the nucleophilicity of the phenoxide ion, which can accelerate the rate of the SN2 attack.
In practice, for most substituted phenols, these effects are manageable, and the Williamson ether synthesis remains a highly effective method.
II. Experimental Protocols: From Theory to Practice
A successful synthesis relies on a well-defined and reproducible protocol. Below are detailed, step-by-step methodologies for the synthesis of representative substituted phenoxyacetones.
A. Synthesis of 4-Methoxyphenoxyacetone (An Electron-Donating Example)
This protocol details the synthesis of a phenoxyacetone with an electron-donating group on the phenyl ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxyphenol | 124.14 | 6.21 g | 50 |
| Sodium Hydroxide | 40.00 | 2.20 g | 55 |
| Chloroacetone | 92.52 | 5.10 g (4.6 mL) | 55 |
| Acetone | 58.08 | 100 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Saturated NaCl (Brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6.21 g (50 mmol) of 4-methoxyphenol and 2.20 g (55 mmol) of sodium hydroxide in 100 mL of acetone.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
SN2 Reaction: To the stirred solution, add 5.10 g (55 mmol) of chloroacetone dropwise over 10 minutes.
-
Heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M NaOH to remove any unreacted phenol, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-methoxyphenoxyacetone by vacuum distillation or column chromatography on silica gel to obtain a colorless to pale yellow oil.
B. Synthesis of 4-Nitrophenoxyacetone (An Electron-Withdrawing Example)
This protocol outlines the synthesis of a phenoxyacetone bearing an electron-withdrawing group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitrophenol | 139.11 | 6.96 g | 50 |
| Potassium Carbonate | 138.21 | 10.37 g | 75 |
| Chloroacetone | 92.52 | 5.10 g (4.6 mL) | 55 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Water | 18.02 | 300 mL | - |
| Saturated NaCl (Brine) | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - |
Procedure:
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.96 g (50 mmol) of 4-nitrophenol and 10.37 g (75 mmol) of potassium carbonate in 100 mL of DMF.
-
Stir the mixture at 60 °C for 1 hour to facilitate the formation of the potassium 4-nitrophenoxide.
-
SN2 Reaction: Add 5.10 g (55 mmol) of chloroacetone to the reaction mixture.
-
Continue stirring at 60 °C for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford pale yellow crystals of 4-nitrophenoxyacetone.
III. Alternative Synthetic Strategies
While the Williamson ether synthesis is the workhorse for preparing phenoxyacetones, other methods can be advantageous in specific contexts.
A. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers.[5] This method is particularly useful for coupling phenols with aryl halides that are unreactive under standard SN2 conditions.[5] In the context of phenoxyacetone synthesis, a variation could involve the reaction of a substituted phenol with a halo-acetone in the presence of a copper catalyst.[6] However, this method generally requires higher temperatures and is less commonly used for this specific transformation compared to the Williamson synthesis.[5]
B. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and efficient modification of the Williamson ether synthesis, particularly for large-scale preparations. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to shuttle the phenoxide anion from an aqueous or solid phase into an organic phase where the halo-ketone is dissolved.[1] This approach can accelerate reaction rates, allow for milder reaction conditions, and simplify the work-up procedure.
IV. Characterization of Substituted Phenoxyacetones
Unambiguous characterization of the synthesized phenoxyacetones is paramount. A combination of spectroscopic techniques is typically employed.
| Technique | Key Spectroscopic Features |
| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.8-8.0 ppm, with splitting patterns dependent on the substitution. - Methylene Protons (-O-CH₂-): A characteristic singlet around δ 4.5-4.8 ppm. - Methyl Protons (-C(O)CH₃): A singlet typically found near δ 2.2-2.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 200-208 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. - Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm. - Methyl Carbon (-C(O)CH₃): A signal in the upfield region, typically δ 25-30 ppm.[7] |
| IR Spectroscopy | - Carbonyl Stretch (C=O): A strong absorption band around 1720-1740 cm⁻¹. - Aryl Ether Stretch (C-O-C): Characteristic absorptions in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - Aromatic C-H Bending: Bands in the fingerprint region that can be indicative of the substitution pattern on the phenyl ring. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound. - Fragmentation Pattern: Often shows a characteristic cleavage yielding the phenoxy radical cation or related fragments, as well as an acetyl cation (CH₃CO⁺) at m/z 43. |
V. Applications in Drug Discovery and Agrochemicals
The substituted phenoxyacetone scaffold is a valuable precursor to a range of biologically active molecules.
-
Pharmaceutical Intermediates: Phenylacetones and their derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[8] For example, substituted phenylacetones can be elaborated into more complex molecules with potential therapeutic applications, such as anti-anxiety agents.[9] The phenoxy group itself is considered a privileged moiety in drug design, appearing in numerous approved drugs.[10]
-
Acetylcholinesterase Inhibition: Phenoxyacetone and its derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[11] The ability to readily synthesize a variety of substituted analogs allows for the exploration of structure-activity relationships to optimize potency and selectivity.
-
Herbicidal and Antifungal Activity: The broader class of phenoxyacetic acid derivatives has a long history of use as herbicides.[12] Similarly, various phenoxy-containing compounds have demonstrated antifungal properties. The synthesis of novel substituted phenoxyacetones provides a platform for the discovery of new agrochemicals with improved efficacy and environmental profiles.
VI. Conclusion
The synthesis of substituted phenoxyacetones is a cornerstone of modern organic and medicinal chemistry. The Williamson ether synthesis, with its predictable mechanism and broad substrate scope, remains the most practical and versatile method for their preparation. By understanding the nuances of this reaction, including the influence of substituents and the application of techniques like phase-transfer catalysis, researchers can efficiently generate a diverse library of these valuable compounds. The ability to readily access a wide range of substituted phenoxyacetones empowers drug discovery and development professionals to explore new chemical space, optimize lead compounds, and ultimately contribute to the advancement of medicine and agriculture.
VII. References
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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CN1003043B - Synthesis method of m-phenoxy acetophenone - Google Patents. (n.d.). Retrieved from
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Al-Azzawy, A. K., et al. (2022). (a) 1H NMR, (b) 13C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. Retrieved from [Link]
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Phenylacetone derivative and production thereof. (n.d.). Google Patents. Retrieved from
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Wujec, M., & Paneth, A. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6549.
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Fedoryński, M. (2003). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica-Drug Research, 60(5), 339-347.
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Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022, November 7). [Video]. YouTube. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
-
1-Phenoxy-2-propanone. (n.d.). PubChem. Retrieved from [Link]
-
Process for producing phenylacetones. (n.d.). Google Patents. Retrieved from
-
Ghaith, G. G. S., Elsunaki, T. M., & Bakeer, A. F. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Journal of Science and Technology, 6(Special Issue), 261-266.
-
Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: 1-(2-Nitrophenoxy)acetone as a Versatile Building Block in Multi-Step Heterocyclic Synthesis
Introduction: The Strategic Value of 1-(2-Nitrophenoxy)acetone
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 5330-66-5) emerges as a highly valuable and versatile building block, particularly for the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[1][2][3]
Its utility is rooted in the strategic placement of three key functional components within a compact structure:
-
An α-phenoxy ketone system, primed for intramolecular cyclodehydration to form benzofuran cores.[4]
-
An ortho-nitro group , which serves as a latent amino group that can be unmasked through reduction to trigger intramolecular cyclization cascades.
-
An acetonyl moiety , providing a reactive carbonyl and an α-methyl group that ultimately form part of the resulting heterocyclic ring.
This guide provides an in-depth exploration of the synthetic applications of this compound, detailing the mechanistic rationale and providing field-tested protocols for its conversion into high-value benzofuran and indole derivatives.
| Compound Property | Value |
| CAS Number | 5330-66-5 |
| Molecular Formula | C₉H₉NO₄[5] |
| Molecular Weight | 195.17 g/mol |
| Appearance | Solid |
| InChI Key | PYVMIAYOZLGBQM-UHFFFAOYSA-N |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound and the reagents described herein must be handled with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[6] Take precautionary measures against static discharge and keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[6]
Synthetic Pathway I: Direct Cyclodehydration to 7-Nitro-2-methylbenzofuran
The most direct synthetic application of this compound leverages its α-phenoxy ketone structure. Acid-catalyzed cyclodehydration provides a facile and high-yielding route to substituted benzofurans. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the protonated carbonyl group is attacked by the electron-rich aromatic ring. Eaton's reagent (a 7.7 wt% solution of P₂O₅ in MeSO₃H) is a particularly effective promoter for this transformation due to its high reactivity and fluidity.[4]
Plausible Mechanism of Cyclodehydration
The reaction is initiated by the protonation of the carbonyl oxygen by the superacidic Eaton's reagent, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring, leading to a cyclic intermediate. Subsequent dehydration and deprotonation yield the aromatic benzofuran product.
Sources
Application Notes and Protocols for the Williamson Ether Synthesis of 1-(2-Nitrophenoxy)acetone
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of a specific unsymmetrical aryl ether, 1-(2-Nitrophenoxy)acetone, a valuable intermediate in various research and development applications, including the synthesis of pharmaceuticals and other fine chemicals.[3] The presence of the nitro group on the aromatic ring and the ketone functionality introduces unique considerations that will be addressed in this guide.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide to the synthesis, purification, and characterization of this compound, emphasizing the underlying chemical principles to ensure reproducibility and success.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[4] The reaction involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group of 2-nitrophenol is abstracted by a base to form a nucleophilic phenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenolic proton, allowing for the use of a moderately weak base like potassium carbonate.
-
Nucleophilic Attack: The newly formed 2-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetone. This results in the displacement of the chloride leaving group and the formation of the desired ether, this compound.
The overall reaction is illustrated below:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW | Amount | Moles |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 g/mol | 5.0 g | 0.036 mol |
| Chloroacetone | C₃H₅ClO | 92.52 g/mol | 3.6 g (3.0 mL) | 0.039 mol |
| Potassium Carbonate | K₂CO₃ | 138.21 g/mol | 7.5 g | 0.054 mol |
| Acetone | C₃H₆O | - | 100 mL | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrophenol (5.0 g, 0.036 mol), anhydrous potassium carbonate (7.5 g, 0.054 mol), and 100 mL of acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (3.0 mL, 0.039 mol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) with vigorous stirring. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the 2-nitrophenol spot indicates the completion of the reaction.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride using a Buchner funnel and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in approximately 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Solid |
(Note: The empirical formula and molecular weight are consistent with the expected product.[5])
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.80-7.90 (dd, 1H, Ar-H)
-
δ 7.45-7.55 (m, 1H, Ar-H)
-
δ 7.05-7.15 (m, 2H, Ar-H)
-
δ 4.70 (s, 2H, -O-CH₂-)
-
δ 2.25 (s, 3H, -C(O)-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 205.0 (C=O)
-
δ 152.0 (C-OAr)
-
δ 141.0 (C-NO₂)
-
δ 134.0 (Ar-CH)
-
δ 125.0 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 72.0 (-O-CH₂-)
-
δ 26.0 (-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
-
~3100-3000 (C-H aromatic stretch)
-
~2950-2850 (C-H aliphatic stretch)
-
~1720 (C=O ketone stretch)
-
~1520 and ~1350 (N-O nitro asymmetric and symmetric stretch)
-
~1250 (C-O ether stretch)
-
Safety Precautions
-
2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Chloroacetone: A lachrymator and is corrosive. It is toxic if inhaled or absorbed through the skin. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.
-
Acetone: Highly flammable. Keep away from open flames and sparks.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The provided information on the reaction mechanism, purification, and characterization will aid in achieving a high yield of the pure product.
References
-
MySkinRecipes. 1-(2-Nitrophenyl)propan-2-one. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Edubirdie. Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. The Williamson Ether Synthesis. Available at: [Link]
-
University of Rochester Department of Chemistry. Purification: How To. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]
-
PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]
Sources
Application Notes & Protocols: The ortho-Nitrobenzyl Group as a Photocleavable Moiety
A Guide for Researchers on the Application of 1-(2-Nitrophenoxy)acetone and Related ortho-Nitrobenzyl Photocleavable Protecting Groups
Introduction: Harnessing Light for Chemical Control
In the fields of organic synthesis, chemical biology, and drug development, the ability to control reactions with spatial and temporal precision is paramount. Photocleavable protecting groups (PPGs), often termed "caging" groups, are powerful tools that fulfill this need.[1][2] They allow a reactive functional group to remain inert until it is "uncaged" by a specific wavelength of light. This external, non-invasive trigger provides unparalleled control over the release of bioactive molecules, the activation of catalysts, or the progression of a synthetic route.[3][4]
Among the most extensively studied and utilized PPGs are derivatives of ortho-nitrobenzyl (ONB).[1][5] The compound this compound belongs to this versatile family. The core principle of ONB-based PPGs lies in a light-induced intramolecular rearrangement that leads to the cleavage of a covalent bond and the release of the protected molecule.[4][5] This guide provides a detailed exploration of the ONB protecting group family, focusing on the mechanistic principles, practical applications, and detailed protocols for their use in a research setting.
The Chemistry of Control: The ortho-Nitrobenzyl Core
The effectiveness of the ONB group stems from the specific arrangement of a nitro group ortho to a benzylic carbon. Upon absorption of UV-A light, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, initiating a cascade that culminates in bond cleavage.[6]
The parent ONB structure can be modified to tune its properties:
-
α-Substitution: Introducing substituents, such as a methyl group on the benzylic carbon (e.g., the 1-(2-nitrophenyl)ethyl group), can significantly increase the rate of photocleavage.[7]
-
Ring Substitution: Adding electron-donating groups, like methoxy substituents, to the aromatic ring can shift the absorption maximum to longer, less damaging wavelengths (a bathochromic or red-shift), making these groups more suitable for sensitive biological applications.[4][5][8]
Mechanism of Photocleavage
The photodeprotection of ONB-protected compounds is a well-established process that proceeds through a Norrish Type II reaction mechanism.[6]
-
Photoexcitation: The process begins with the absorption of a photon (typically in the 340-420 nm range) by the nitroaromatic chromophore, promoting the molecule to an excited state.[5][8]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is often the rate-limiting step of the reaction.[9]
-
aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[4][5][10]
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid rearrangements. A key step involves the formation of a cyclic hemiacetal-like intermediate which then decomposes, breaking the bond to the protected functional group (the leaving group).[5][10]
-
Product Release: This final step releases the deprotected molecule (e.g., an alcohol, acid, or amine) and generates a 2-nitrosobenzaldehyde or a related 2-nitrosoketone as a byproduct.[3][5]
Caption: Mechanism of o-nitrobenzyl (ONB) photocleavage.
Quantitative Data Summary
The efficiency and optimal conditions for photocleavage are critical for experimental success. These parameters are highly dependent on the specific structure of the ONB derivative and the nature of the protected functional group.
Table 1: Photophysical Properties of Common ONB Derivatives
| Protecting Group Family | Typical λmax (nm) | Quantum Yield (Φ) | Notes | Source(s) |
|---|---|---|---|---|
| 2-Nitrobenzyl (ONB) | ~340 - 365 | 0.1 - 0.6 | General purpose, high cleavage efficiency. | [8][11] |
| 1-(2-Nitrophenyl)ethyl | ~340 - 365 | 0.49 - 0.63 | Faster cleavage rates due to α-methyl group. | [7][11] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | 350 - 420 | 0.01 - 0.1 | Red-shifted absorbance, ideal for biological systems. |[5][8] |
Table 2: Recommended Wavelengths for Cleavage
| Protecting Group Family | Recommended Wavelength (nm) | Typical Light Source | Applications | Source(s) |
|---|---|---|---|---|
| 2-Nitrobenzyl (general) | 340 - 365 | Mercury Arc Lamp, 365 nm LED | General organic synthesis, material science. | [7][8] |
| DMNB / NV | 350 - 420 | Filtered Hg Lamp, 405 nm LED | "Caged" compounds in cell biology, hydrogels. |[5][8] |
Experimental Protocols
The following protocols provide a general framework for the installation and photochemical removal of ONB-type protecting groups. Researchers should optimize conditions based on their specific substrate and experimental setup.
Protocol 1: Protection of a Carboxylic Acid with a 1-(2-Nitrophenyl)ethyl (NPE) Group
This protocol describes the esterification of a carboxylic acid using 1-(2-nitrophenyl)ethanol. This method is representative of how an ONB-type group is installed to protect an acidic proton.
Materials:
-
Carboxylic acid of interest
-
1-(2-Nitrophenyl)ethanol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and 1-(2-nitrophenyl)ethanol (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
Rationale: The use of DCC/DMAP is a standard esterification method (Steglich esterification) that activates the carboxylic acid for nucleophilic attack by the alcohol. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate and the coupling agent.
Protocol 2: General Photocleavage (Deprotection)
This protocol outlines the general procedure for the light-induced removal of an ONB protecting group.
Materials:
-
ONB-protected substrate
-
Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)
-
Photoreactor (e.g., Rayonet reactor with 350 nm lamps, high-power LED at 365 nm, or a medium-pressure mercury lamp with a Pyrex filter)
Caption: General workflow for a photocleavage experiment.
Procedure:
-
Sample Preparation: Dissolve the ONB-protected compound in a suitable solvent. The choice of solvent is critical; it must be transparent at the irradiation wavelength and effectively dissolve the substrate. For biological experiments, buffered aqueous solutions are common. The concentration should be optimized to ensure sufficient light penetration.
-
Irradiation: Transfer the solution to a vessel made of material transparent to the chosen wavelength (e.g., quartz or Pyrex). Place the vessel in the photoreactor and irradiate at the appropriate wavelength (typically 350-365 nm for standard ONB groups).[7][11] The reaction should be stirred or agitated to ensure uniform irradiation.
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the appearance of the product by TLC, HPLC, or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified using standard techniques such as flash chromatography, recrystallization, or preparative HPLC to separate the desired deprotected compound from the 2-nitroso byproduct and any unreacted starting material. The nitroso byproduct is often colored, providing a visual cue during chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | - Insufficient irradiation time or power.- Solution is too concentrated ("inner filter effect").- Light source emits at the wrong wavelength. | - Increase irradiation time or use a more powerful lamp.- Dilute the reaction mixture.- Verify the emission spectrum of the light source. |
| Low Yield | - Photodegradation of the starting material or product.- Reaction of the product with the nitroso byproduct. | - Use a filter to cut off shorter, higher-energy wavelengths.- Perform the reaction at a lower temperature.- Add a scavenger (e.g., a mild reducing agent or an alkene) to trap the nitroso byproduct. |
| Side Reactions | - Solvent is not inert and participates in the reaction.- Substrate is sensitive to UV light at the deprotection wavelength. | - Change to a more inert solvent.- Use a longer wavelength-absorbing ONB derivative (e.g., DMNB) if the substrate absorbs <350 nm. |
Conclusion
The ortho-nitrobenzyl family of photocleavable protecting groups, which includes structures related to this compound, represents a robust and versatile platform for achieving precise molecular control. By understanding the underlying photochemical mechanism and optimizing key experimental parameters such as wavelength, solvent, and irradiation time, researchers can effectively "cage" and release a wide variety of functional groups. This capability is invaluable for multi-step synthesis, the controlled activation of drugs, and the study of complex biological pathways with high spatiotemporal resolution.[1][4] Continued development focuses on creating PPGs that are cleaved by longer, tissue-penetrating wavelengths of light, including two-photon absorption strategies, further expanding the horizon for these powerful molecular tools.[4][5]
References
- University of Groningen. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved from the University of Groningen research portal.
- BenchChem. (2025). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.
- BenchChem. (2025). Photolysis conditions for oNv group deprotection (wavelength and time).
- ACS Publications. (2023).
- Penn Engineering. (2006).
- PubMed Central (PMC). (n.d.).
- National Institutes of Health (NIH). (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
- ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
- PubMed Central (PMC). (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
- ACS Publications. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- (n.d.). 2.4 Photocleavable Protecting Groups.
- (n.d.).
- ACS Publications. (n.d.). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
- Wikipedia. (n.d.). Photolabile protecting group.
- ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
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Application Note & Protocol: A Guide to the Controlled Photolysis of 1-(2-Nitrophenoxy)acetone
Introduction: Unlocking Spatiotemporal Control with Light
The ortho-nitrobenzyl functional group is a cornerstone of photoremovable protecting group ("caging") chemistry, enabling researchers to control the release of active molecules with high spatial and temporal precision using light.[1] 1-(2-Nitrophenoxy)acetone is a model compound belonging to this class, serving as a "caged" form of acetone. Upon irradiation with near-UV light, it undergoes a predictable photochemical reaction to release acetone and 2-nitrosobenzaldehyde.[2] This process is invaluable for applications ranging from controlled drug delivery to the study of fast biological or chemical kinetics, where the instant generation of a reactant is required.[1][3]
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying photochemical principles, ensuring that experiments are not only successful but also reproducible and quantifiable. We will cover the reaction mechanism, the essential components of a photochemical setup, a validated protocol for quantifying light source intensity (actinometry), the photolysis procedure itself, and robust analytical methods for monitoring the reaction.
The Photochemical Reaction: Mechanism and Kinetics
The photolytic cleavage of 2-nitrobenzyl compounds is an intramolecular process initiated by the absorption of a photon.[4] The widely accepted mechanism proceeds through several key steps, as illustrated below.
-
Photoexcitation: The molecule absorbs a photon (typically in the 300-380 nm range), promoting the nitro group to an excited state (n→π*).[5]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient biradical which rapidly rearranges to an aci-nitro intermediate.[2][6] This step is often the rate-limiting step in the photochemical process.[6]
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement.[2]
-
Product Release: This rearrangement cascade ultimately leads to the cleavage of the C-O bond, releasing the protected molecule (acetone) and forming the byproduct, 2-nitrosobenzaldehyde.[7]
Caption: The photochemical release mechanism for 2-nitrobenzyl caged compounds.
The efficiency of this process is described by the quantum yield (Φ) , defined as the number of molecules reacted divided by the number of photons absorbed.[5] Determining the quantum yield is critical for comparing results across different experimental setups and requires accurate measurement of the light source's photon flux.[8]
Materials and Equipment
Successful photolysis experiments demand specific materials and equipment. The use of improper materials (e.g., UV-absorbing glassware) is a common source of error.
Reagents
-
This compound (Substrate)
-
Solvent: HPLC-grade methanol, acetonitrile, or a suitable buffer (e.g., phosphate-buffered saline, PBS). The choice of solvent can influence reaction kinetics.[9][10]
-
For Actinometry:
-
Potassium Ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulphuric Acid (H₂SO₄), 0.5 M solution
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium Acetate (NaOAc) buffer solution
-
Deionized water
-
Equipment
-
Light Source: A lamp with significant output in the near-UV range.
-
Photoreactor: A light-tight enclosure to house the lamp and sample. This can be a commercial unit (e.g., Rayonet) or a custom-built setup.[15]
-
Reaction Vessel: High-purity quartz cuvettes or tubes are mandatory, as borosilicate glass (Pyrex) absorbs UV light below ~320 nm.[16]
-
Analytical Instruments:
-
General Lab Equipment: Magnetic stirrer and stir bars, volumetric flasks, pipettes, analytical balance, pH meter.
Experimental Protocols
A robust experimental design includes the characterization of the light source followed by the photolysis reaction itself.
Protocol 3.1: Characterizing the Light Source via Ferrioxalate Actinometry
Rationale: To ensure reproducibility and enable quantum yield calculations, the photon flux (intensity) of your light source must be quantified for your specific experimental geometry.[8] Ferrioxalate actinometry is a reliable chemical method for this purpose, active across a broad UV-Vis range (250-500 nm).[8][17] The procedure must be performed in a darkened room to prevent stray light from affecting the light-sensitive actinometer solution.[8]
Procedure:
-
Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. Keep this solution in a light-tight bottle (e.g., wrapped in aluminum foil).
-
Set up the Reactor: Place a quartz cuvette containing a small stir bar and the same volume of actinometer solution as your planned experiment into the photoreactor at the exact position where your sample will be irradiated.
-
Irradiation: Turn on the light source and irradiate the solution for a short, precisely measured time (e.g., 10, 20, 30 seconds). The goal is to achieve less than 10% conversion to ensure linear kinetics.
-
Develop the Complex:
-
Immediately after irradiation, transfer a precise aliquot (e.g., 1.0 mL) of the irradiated solution to a volumetric flask (e.g., 10 mL).
-
Add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand in the dark for 30 minutes for the red Fe(II)-phenanthroline complex to fully develop.
-
-
Measurement: Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer. Use a non-irradiated sample, treated identically, as the blank.
-
Calculation: The number of moles of Fe²⁺ formed can be calculated using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) of the Fe(II)-phenanthroline complex at 510 nm is ~11,100 L mol⁻¹ cm⁻¹. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Protocol 3.2: Photolysis of this compound
Rationale: This protocol details the irradiation of the caged compound and sample collection for kinetic analysis. Maintaining a constant temperature and homogeneous solution are key to obtaining reliable data.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1.0 mM in methanol). Lower concentrations are often used to minimize the "inner filter effect," where the starting material absorbs light, preventing it from penetrating the full solution depth.[6]
-
Sample Setup: Place a known volume (e.g., 3.0 mL) of the solution into a quartz cuvette with a magnetic stir bar. Place the cuvette in the photoreactor at the same position used for actinometry. If temperature control is required, ensure the system is equilibrated.
-
Initial Sample (t=0): Before turning on the lamp, withdraw a small aliquot (e.g., 50 µL) for analysis. This is your time-zero reference point.
-
Irradiation and Sampling:
-
Start the stirrer and turn on the light source, starting a timer simultaneously.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), briefly turn off the lamp and withdraw an aliquot for analysis.
-
Store samples in a dark, cool place (e.g., an autosampler tray) pending analysis to prevent further reaction.
-
-
Analysis: Analyze the collected samples using the HPLC method described below.
Protocol 3.3: Analytical Monitoring by HPLC
Rationale: HPLC is the preferred method for monitoring the reaction as it allows for the simultaneous separation and quantification of the reactant, this compound, and its major photoproducts.[7][9]
Method Parameters:
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size | Standard for separating moderately polar organic molecules.[18] |
| Mobile Phase | Isocratic or Gradient; e.g., 60:40 Acetonitrile:Water | Provides good separation of the aromatic starting material and products.[7] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV Detector at 254 nm and/or 350 nm | 254 nm is a general wavelength for aromatics; 350 nm can monitor the byproduct. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Ensures stable retention times. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the collected samples from the photolysis experiment (Protocol 3.2).
-
Integrate the peak areas corresponding to the starting material and the 2-nitrosobenzaldehyde product.
-
Create a plot of the concentration of this compound versus irradiation time to determine the reaction kinetics. The reaction often follows first-order kinetics.[6]
Data Analysis and Expected Results
The primary data from the HPLC analysis will be peak areas as a function of time. By plotting the natural logarithm of the reactant concentration (ln[C]) versus time, a linear relationship should be observed if the reaction follows first-order kinetics, with the negative slope representing the rate constant (k).[7]
Using the photon flux determined from actinometry and the reaction rate, the quantum yield (Φ) can be calculated:
Φ = (Rate of reactant loss) / (Photon flux absorbed by the sample)
Table of Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Considerations |
| Wavelength (λ) | 350 - 365 nm | Matches the absorption spectrum of the o-nitrobenzyl chromophore for efficient excitation.[7][19] |
| Concentration | 0.1 - 1.0 mM | Balances having sufficient signal with minimizing inner filter effects.[6] |
| Solvent | Methanol, Acetonitrile, Dioxane, Aqueous Buffers | Protic solvents may slightly decrease the rate compared to aprotic ones.[9] |
| Temperature | 20 - 25 °C | Should be controlled and reported for kinetic studies. |
Experimental Workflow Visualization
The entire experimental process, from preparation to final analysis, can be visualized as a coherent workflow.
Sources
- 1. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 17. technoprocur.cz [technoprocur.cz]
- 18. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 19. journals.physiology.org [journals.physiology.org]
Application Note: A Guide to Analytical Techniques for Monitoring Reactions with 1-(2-Nitrophenoxy)acetone
Abstract
1-(2-Nitrophenoxy)acetone is a versatile chemical intermediate whose reactions are of significant interest in synthetic chemistry and drug development. Effective monitoring of these reactions is paramount for optimizing yields, understanding reaction kinetics, and ensuring product purity. This guide provides a comprehensive overview of analytical techniques tailored for tracking the transformation of this compound. We will explore foundational methods like Thin-Layer Chromatography (TLC) for rapid qualitative assessments, advance to quantitative analysis using High-Performance Liquid Chromatography (HPLC), and delve into real-time kinetic monitoring with UV-Visible (UV-Vis) Spectroscopy. Furthermore, we will discuss the application of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for gaining deeper mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for their synthetic workflows.
Chemical Profile: this compound
Understanding the physicochemical properties of this compound is the first step in developing appropriate analytical methods. The molecule's structure incorporates two key functional groups that are instrumental for monitoring: a strong ultraviolet-absorbing nitrophenyl chromophore and a carbonyl group.
| Property | Data | Reference |
| Chemical Structure | (See Diagram Below) | |
| CAS Number | 5330-66-5 | [1] |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | |
| Physical Form | Solid | [2] |
| Melting Point | 69°C | [2] |
| Key Functional Groups | Nitro (NO₂), Ether (C-O-C), Ketone (C=O) |
Diagram: Chemical Structure of this compound
Sources
Introduction: A Strategic Approach to Characterizing 1-(2-Nitrophenoxy)acetone
As a Senior Application Scientist, this guide provides a structured, rationale-driven framework for the initial biological characterization of the novel compound, 1-(2-Nitrophenoxy)acetone. Given the absence of extensive public-domain data on this specific molecule, we will proceed with a logical, tiered screening cascade designed to efficiently identify its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals.
This compound is a novel chemical entity whose biological profile is yet to be established. Its structure, featuring a nitrophenyl group, is a motif found in various pharmacologically active agents, including compounds with demonstrated anticancer and antimicrobial properties. This suggests that this compound is a promising candidate for biological screening.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a strategic workflow, beginning with foundational assays to determine baseline cytotoxicity and solubility—critical parameters that inform all subsequent experiments. From there, we detail parallel screening paths to investigate the compound's potential as an anti-inflammatory, antimicrobial, or anticancer agent. Each protocol is designed as a self-validating system with integrated controls, and the scientific rationale behind key experimental choices is thoroughly explained to empower the researcher.
Section 1: Foundational Characterization: Solubility and Cytotoxicity
Scientific Rationale: Before assessing specific biological efficacy, two fundamental properties of the test compound must be determined. First, its solubility in aqueous-based buffers dictates how stock solutions are prepared and the maximum achievable concentration in assays without precipitation. Second, its general cytotoxicity against a non-cancerous mammalian cell line establishes a therapeutic window. A compound that is highly toxic to all cells is unlikely to be a viable therapeutic, and this data is crucial for selecting appropriate, non-toxic concentration ranges for subsequent efficacy assays.
Workflow for Foundational Assays
Caption: Foundational workflow for characterizing a novel compound.
Protocol 1.1: Aqueous Solubility Assessment
Principle: This protocol determines the kinetic solubility of this compound in a physiologically relevant buffer. The compound, dissolved in DMSO, is diluted into the aqueous buffer, and any resulting precipitation is measured over time by nephelometry (light scattering) or UV-Vis spectroscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader with nephelometry or UV-Vis capability
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Dilution: In a separate 96-well plate, add 198 µL of PBS pH 7.4 to each well.
-
Transfer: Transfer 2 µL from each DMSO dilution well into the corresponding PBS-containing wells. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~50 nM.
-
Incubation and Reading: Immediately place the plate in a plate reader. Measure turbidity (nephelometry at any wavelength) or absorbance (e.g., at 405 nm) at time 0 and after 1 and 2 hours of incubation at room temperature.
-
Analysis: The highest concentration that does not show a significant increase in signal compared to the vehicle control (1% DMSO in PBS) is considered the kinetic solubility limit.
Protocol 1.2: General Cytotoxicity by MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.
Materials:
-
HEK293 cells (or another non-cancerous, robust cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Doxorubicin (positive control), 10 mM stock in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the Doxorubicin positive control in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media on the cells with 100 µL of the media containing the test compounds. Include "cells only" and "vehicle control" (0.5% DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) versus compound concentration (log scale). Use non-linear regression to calculate the IC50 value.
Data Presentation Example:
| Compound | IC50 (µM) on HEK293 cells | Max Aqueous Solubility (µM) |
| This compound | > 100 | 85 |
| Doxorubicin (Control) | 0.8 | > 100 |
Section 2: Screening for Anti-Inflammatory Activity
Scientific Rationale: Inflammation is a critical biological process, but its dysregulation leads to chronic diseases.[1] Key mediators of inflammation include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines.[2] Assays that measure the inhibition of these mediators in response to an inflammatory stimulus provide a robust method for identifying potential anti-inflammatory compounds.
Signaling Pathway for NO Production
Caption: LPS-induced nitric oxide production pathway in macrophages.
Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Principle: Mouse macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the expression of iNOS and subsequent production of NO.[2] The amount of NO released into the culture medium is measured using the Griess reagent, which converts nitrite (a stable product of NO) into a colored azo compound. A reduction in color indicates inhibition of NO production by the test compound.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Dexamethasone (positive control)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) and Dexamethasone (e.g., 1 µM) for 1 hour.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Reading: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Express the results as % inhibition of NO production compared to the LPS-only control.
Protocol 2.2: Inhibition of Heat-Induced Albumin Denaturation
Principle: Protein denaturation is a well-documented cause of inflammation.[3] This cell-free assay uses bovine serum albumin (BSA) as the protein source. When heated, BSA denatures, leading to an increase in turbidity. An anti-inflammatory agent will prevent this denaturation, resulting in lower turbidity.[4] Diclofenac sodium is used as a standard reference drug.[3]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
This compound
-
Diclofenac Sodium (positive control)
-
PBS, pH 6.3
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound or Diclofenac Sodium. A control tube contains only the BSA solution and PBS.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Reading: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
Data Presentation Example:
| Compound | Concentration (µg/mL) | % Inhibition of NO Production | % Inhibition of Albumin Denaturation |
| This compound | 10 | 15.2 | 25.6 |
| This compound | 50 | 68.5 | 72.3 |
| Dexamethasone (Control) | 1 (µM) | 92.1 | N/A |
| Diclofenac (Control) | 50 | N/A | 85.4 |
Section 3: Screening for Antimicrobial Efficacy
Scientific Rationale: The discovery of novel antimicrobial agents is a critical area of research. The initial step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[5] This is typically performed using a broth microdilution method against a panel of clinically relevant bacteria. Following the MIC, the Minimum Bactericidal Concentration (MBC) can be determined to assess whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[6]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This quantitative assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined. The MIC is the lowest concentration of the compound at which no growth is observed.[6]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Vancomycin (control for Gram-positive), Gentamicin (control for Gram-negative)
-
Sterile 96-well U-bottom plates
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL.
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated starting solution of the compound to the first well.
-
Perform 2-fold serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well. The final volume will be 200 µL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Protocol 3.2: Minimum Bactericidal Concentration (MBC)
Principle: To determine if the compound is bactericidal, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[6]
Materials:
-
MIC plate from Protocol 3.1
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Also, plate from the positive growth control well to ensure the bacteria were viable.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration that results in no colony formation on the agar plate.
Data Presentation Example:
| Microorganism | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | This compound | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | This compound | > 128 | > 128 | - | Not effective |
| S. aureus ATCC 29213 | Positive | Vancomycin (Control) | 1 | 2 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | Gentamicin (Control) | 0.5 | 0.5 | 1 | Bactericidal |
References
-
Velický, M., Tam, K. Y., & Dryfe, R. A. (2014). Mechanism of Ion Transfer in Supported Liquid Membrane Systems: Electrochemical Control over Membrane Distribution. Analytical Chemistry, 86(1), 435–442. [Link]
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Open Science Journal of Pharmacy and Pharmacology. [Link]
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Al-Azzawie, H. F., & Alhamdany, A. T. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]
-
Nakamura, T., et al. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega, 4(12), 15159–15166. [Link]
-
Ahmad, M., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]
-
Al-Azzawie, H. F., & Alhamdany, A. T. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Comparative Clinical Pathology, 32(4), 589-598. [Link]
-
Li, X., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(12), 8340–8359. [Link]
-
Kasińska, M., & Kujawski, W. (2025). Evidence on the 2-nitrophenyl octyl ether (NPOE) facilitating Copper(II) transport through polymer inclusion membranes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrophenyl octyl ether. PubChem. [Link]
-
Bertotti, A., & Trusolino, L. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. [Link]
-
Pérez-Villanueva, J., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]
-
Dittmann, K., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
-
Abdmouleh, F., et al. (2025). Assay for drug discovery: Synthesis and testing of nitrocefin analogues for use as β-lactamase substrates. ResearchGate. [Link]
-
Le, T., et al. (2023). Chemical profiles and antibacterial activity of acetone extract of two Curcuma species from Vietnam. ResearchGate. [Link]
-
Klyosov, A. A. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Campos, D., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Sharma, P., & Kumar, P. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 104-112. [Link]
-
Dadgostar, P. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]
-
Anilkumar, N. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Kluge, S., et al. (2017). Novel test procedure for testing antimicrobially active materials. ResearchGate. [Link]
-
Li, Y., et al. (2023). Homogeneous electrochemical sensing of organophosphorus based on hybrid lipase inhibition. Transactions of the Chinese Society of Agricultural Engineering. [Link]
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protocol for introducing a phenoxyacetone moiety into a target molecule
Introduction: The Significance of the Phenoxyacetone Moiety
In the landscape of medicinal chemistry and drug development, the phenoxyacetone moiety stands out as a valuable pharmacophore and a versatile synthetic building block.[1] Its structure, characterized by a phenyl group linked via an ether bond to an acetone functional group, is foundational to a variety of compounds exhibiting significant biological activity.[1] Notably, phenoxyacetone and its derivatives have garnered attention as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory action makes them compelling candidates for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's disease.[1]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed protocols for the introduction of the phenoxyacetone moiety into target molecules. We will delve into the most robust and widely employed synthetic strategies, offering not just step-by-step instructions but also the underlying chemical principles that govern these transformations. Our focus is on providing a self-validating system of protocols, grounded in authoritative references, to ensure reproducibility and success in your synthetic endeavors.
Physicochemical and Spectroscopic Profile of Phenoxyacetone
A thorough understanding of the physical and spectral properties of the target moiety is paramount for reaction monitoring, purification, and final product characterization. Phenoxyacetone (1-phenoxy-2-propanone) is a colorless to pale yellow liquid under standard conditions.[1]
Table 1: Physicochemical Properties of Phenoxyacetone
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Boiling Point | 229-230 °C | [1] |
| Density | 1.097 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.521 | [1] |
| Flash Point | 85 °C (185 °F) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water. | [1] |
Spectroscopic analysis is indispensable for confirming the successful synthesis of phenoxyacetone. The key spectral features are summarized below.
Table 2: Spectroscopic Data for Phenoxyacetone Characterization
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl, methylene, and phenyl protons. | [1] |
| ¹³C NMR (in CDCl₃) | Resonances for the carbonyl carbon, methyl carbon, methylene carbon, and aromatic carbons. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and a characteristic fragmentation pattern. | [1][3] |
| Infrared (IR) Spectroscopy | Strong absorption band for the C=O stretch of the ketone and characteristic bands for the C-O-C ether linkage and aromatic C-H bonds. | [3] |
Primary Synthetic Protocol: The Williamson Ether Synthesis
The Williamson ether synthesis is the most prevalent and reliable method for preparing phenoxyacetone and its analogs.[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic carbon bearing a good leaving group.[4][5][6] In the context of phenoxyacetone synthesis, this involves the reaction of a phenol with chloroacetone.
Reaction Mechanism and Rationale
The synthesis is a two-step, one-pot process:
-
Deprotonation: The phenolic proton is acidic and is readily removed by a strong base to form a highly nucleophilic phenoxide anion. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be effective, often under phase-transfer conditions.[1][7]
-
Nucleophilic Attack: The generated phenoxide ion then attacks the primary carbon of chloroacetone, displacing the chloride leaving group in a classic Sₙ2 fashion.[8] The use of a primary alkyl halide (chloroacetone) is crucial, as secondary and tertiary halides are prone to undergo elimination (E2) as a competing side reaction, which would reduce the yield of the desired ether.[5][9]
Caption: Williamson ether synthesis workflow for phenoxyacetone.
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of phenoxyacetone.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Chloroacetone (stabilized)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous acetone or DMF (approximately 5-10 mL per gram of phenol).
-
If using NaH: Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating complete formation of the sodium phenoxide.
-
If using NaOH: Add finely ground sodium hydroxide (1.2 eq.) to the phenol solution. Stir vigorously at room temperature for 1 hour.
-
-
Sₙ2 Reaction:
-
To the freshly prepared phenoxide solution, add chloroacetone (1.05 eq.) dropwise via a syringe or dropping funnel at room temperature. A moderate exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (for acetone, ~56 °C) or at 50-60 °C (for DMF).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude phenoxyacetone can be further purified by vacuum distillation to yield a colorless to pale yellow oil.[1]
-
Table 3: Troubleshooting the Williamson Ether Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation of phenol. | Use a stronger base (NaH) or ensure NaOH is finely powdered and anhydrous. Increase reaction time for phenoxide formation. |
| Competing elimination (E2) reaction. | Maintain a moderate reaction temperature. Chloroacetone is a primary halide, so this is less common but possible at high temperatures. | |
| Incomplete Sₙ2 reaction. | Increase reaction time or temperature moderately. Ensure anhydrous conditions as water can hydrolyze the reagents. | |
| Presence of C-Alkylated Byproduct | Solvent choice. | Use polar aprotic solvents like DMF or DMSO which favor O-alkylation. Avoid protic solvents. |
| Unreacted Phenol in Product | Incomplete reaction or insufficient base. | Ensure at least a stoichiometric amount of base is used. Improve purification with an additional aqueous base wash. |
Optimization: The Role of Phase-Transfer Catalysis
For large-scale syntheses or when using less reactive alkyl halides, phase-transfer catalysis (PTC) offers a significant improvement to the Williamson ether synthesis. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[10][11][12]
Advantages of PTC:
-
Allows the use of inexpensive inorganic bases like NaOH and K₂CO₃.
-
Avoids the need for strictly anhydrous and expensive solvents.
-
Often leads to faster reaction rates and milder reaction conditions.
Understanding Regioselectivity: O-Alkylation vs. C-Alkylation
A critical consideration when working with phenoxide nucleophiles is the potential for competitive C-alkylation, where the alkylating agent reacts with the electron-rich ortho or para positions of the aromatic ring.[9] Phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the ring.
Caption: Competing pathways of O- vs. C-alkylation of the phenoxide ion.
The regioselectivity of the reaction is heavily influenced by the solvent:
-
O-Alkylation is favored in polar aprotic solvents such as DMF and DMSO. These solvents solvate the metal cation but leave the oxygen anion relatively "naked" and highly nucleophilic, thus promoting attack at the oxygen.[13]
-
C-Alkylation is favored in protic solvents like water or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and making it less available for reaction. This steric hindrance encourages the alkylating agent to react with the less hindered carbon atoms of the ring.[13]
For the synthesis of phenoxyacetone, where O-alkylation is the desired outcome, the use of anhydrous polar aprotic solvents is therefore highly recommended.
Alternative Synthetic Routes
While the Williamson ether synthesis is the workhorse for this transformation, other methods exist, though they are generally less common for this specific target molecule.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether.[14][15][16] In this context, it would involve reacting a phenol with 2-hydroxyacetone in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
Rationale: This reaction proceeds with inversion of configuration at the alcohol carbon, which is not relevant here.[14][17] The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine derivative as byproducts, often complicating purification.[14] Given the simplicity and efficiency of the Williamson synthesis for this target, the Mitsunobu reaction is generally not the preferred route.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol or phenol.[18][19] Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[18] Modern modifications with soluble copper catalysts and ligands have improved the scope and conditions of this reaction.[19][20] However, for the synthesis of phenoxyacetone, coupling a phenol with a haloacetone, the Williamson ether synthesis is far more practical and avoids the use of a metal catalyst.
Safety and Handling Precautions
Scientific integrity demands a commitment to safety. The reagents used in the synthesis of phenoxyacetone require careful handling.
-
Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or swallowed. Always handle phenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Chloroacetone: Chloroacetone is a highly toxic, flammable, and lachrymatory (tear-inducing) substance.[21][22][23] It is fatal if inhaled or in contact with skin and causes severe skin and eye damage.[23]
-
Handling: All manipulations involving chloroacetone must be performed in a certified chemical fume hood.[21] Use spark-proof tools and work away from sources of ignition.[21]
-
PPE: Wear appropriate protective gloves and clothing to prevent any skin exposure.[21][24] Use chemical safety goggles and a face shield.[22] A respirator with an appropriate organic vapor cartridge may be necessary.[21]
-
Storage: Store chloroacetone in a tightly closed container in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents.[24] It is often stabilized and should be stored under refrigeration.[21]
-
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle NaH as a mineral oil dispersion in an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The introduction of a phenoxyacetone moiety into a target molecule is most reliably achieved through the Williamson ether synthesis. This method, when conducted under the appropriate conditions—typically utilizing a strong base in a polar aprotic solvent—provides a high yield of the desired O-alkylated product. By understanding the underlying Sₙ2 mechanism and the factors that influence regioselectivity, researchers can effectively troubleshoot and optimize this crucial transformation. While alternative methods exist, they generally present more challenges in terms of reaction conditions and purification for this specific application. Adherence to strict safety protocols is essential when handling the hazardous reagents involved in these syntheses. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic efforts towards novel therapeutics and other advanced materials.
References
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetone. Available at: [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
SpectraBase. (n.d.). Phenylacetone. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Kelley, R. (2023). Chapter Three: Preparation of Phenylacetone. Medium. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Williamson ether synthesis. Available at: [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards: Chloroacetone. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Available at: [Link]
-
Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Available at: [Link]
-
Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Journal For Basic Sciences. (n.d.). Phase Transfer Catalysis: A Green Approach in Organic Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Available at: [Link]
-
Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Available at: [Link]
-
Reddit. (2023). Is vacuum distillation necessary to separate p2p from solvent?. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Available at: [Link]
-
Slideshare. (n.d.). Ullmann reaction. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
SpectraBase. (n.d.). Phenylacetone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of phenylacetone.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenoxy)acetone
Welcome to the technical support center for the synthesis of 1-(2-nitrophenoxy)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.[1] The general reaction involves the deprotonation of 2-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an acetone equivalent, such as chloroacetone or bromoacetone.
Issue 1: Low or No Product Yield
A common challenge in this synthesis is a lower-than-expected yield of the desired ether.[2] This can be attributed to several factors, from incomplete reactions to competing side reactions.
Possible Causes & Solutions:
-
Incomplete Deprotonation of 2-Nitrophenol: The first step, the formation of the 2-nitrophenoxide, is critical. While 2-nitrophenol is more acidic than aliphatic alcohols, incomplete deprotonation will result in unreacted starting material.
-
Base Selection: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] However, if you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH).[4]
-
Reaction Conditions: Ensure the deprotonation step is allowed to proceed to completion. This may involve adjusting the reaction time or temperature.
-
-
Poor Nucleophilic Attack (SN2 Reaction): The reaction proceeds via an SN2 mechanism, which is sensitive to various factors.[1][2]
-
Choice of Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are ideal as they solvate the cation of the phenoxide, leaving the anion more available to act as a nucleophile.[3][4] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[4]
-
Leaving Group: The choice of haloacetone is important. Bromoacetone is generally more reactive than chloroacetone due to bromide being a better leaving group.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination side reactions.[3] A typical temperature range for Williamson ether synthesis is 50-100 °C.[3][4] If you observe side products, consider lowering the temperature and extending the reaction time.
-
-
Reaction Time: The reaction may not have reached completion. Typical Williamson ether syntheses can take from 1 to 8 hours.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the presence of side products.
Possible Causes & Solutions:
-
Elimination (E2) Reaction: A common side reaction is the base-catalyzed elimination of the haloacetone to form an alkene, especially at higher temperatures.[1][3]
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[3]
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[3]
-
-
Self-Condensation of Acetone Equivalent: Under basic conditions, haloacetones can undergo self-condensation reactions.
-
Controlled Addition: Adding the haloacetone slowly to the reaction mixture containing the 2-nitrophenoxide can help to minimize its concentration at any given time, thus reducing the likelihood of self-condensation.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Removal of Unreacted 2-Nitrophenol: Due to its acidic nature, unreacted 2-nitrophenol can be removed by a basic wash during the workup.
-
Procedure: After the reaction, quench the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH) to remove the unreacted phenol.[6] Be sure to then wash with water and brine to remove any residual base.
-
-
Removal of Base and Salts:
-
Aqueous Wash: Washing the organic layer with water will help remove the base and any inorganic salts formed during the reaction.
-
-
Chromatography: If simple extraction and washing are insufficient, column chromatography is an effective method for purification.
-
Solvent System: A common solvent system for column chromatography of moderately polar compounds is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically follows the Williamson ether synthesis, which is an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The process involves two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-nitrophenol, forming a nucleophilic 2-nitrophenoxide ion.
-
Nucleophilic Attack: The 2-nitrophenoxide ion then attacks the electrophilic carbon of a haloacetone (e.g., chloroacetone), displacing the halide and forming the ether linkage.[1]
Q2: Which base is best for deprotonating 2-nitrophenol in this synthesis?
A2: Because phenols are more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and commonly used.[3] For less reactive systems or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) can be employed.[4]
Q3: What are the ideal solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[3] Solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective because they solvate the counter-ion of the phenoxide, leaving the nucleophilic oxygen more reactive.[3][4]
Q4: Can I use acetone itself as a reactant?
A4: While acetone has the desired carbon skeleton, it is not electrophilic enough to be attacked by the 2-nitrophenoxide. A haloacetone, such as chloroacetone or bromoacetone, is necessary to provide a good leaving group (the halide) and an electrophilic carbon for the SN2 reaction.
Q5: How can I improve the reaction rate without increasing side products?
A5: To improve the reaction rate while minimizing side reactions, consider using a phase-transfer catalyst (PTC).[7][8] A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the haloacetone is, thereby increasing the reaction rate under milder conditions.[8][9] This can lead to higher yields and reduced reaction times.[10]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and logical relationships in the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized for this synthesis.
| Parameter | Recommended Condition | Rationale | Potential Issues of Non-Optimization |
| Base | K₂CO₃, NaOH, or NaH | Efficiently deprotonates 2-nitrophenol.[3][4] | Incomplete reaction, low yield. |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic; enhances nucleophilicity.[3][4] | Slower reaction rate, potential side reactions. |
| Temperature | 50-100 °C | Balances reaction rate and side reactions.[3][4] | Low temp: slow/no reaction. High temp: E2 elimination.[3] |
| Reactant | Chloroacetone or Bromoacetone | Provides an electrophilic carbon and a good leaving group. | Acetone is not reactive enough. |
| Catalyst | Phase-Transfer Catalyst (optional) | Accelerates reaction under milder conditions.[7][8] | Longer reaction times may be required. |
Experimental Protocol: A General Procedure
The following is a generalized, step-by-step methodology for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol and a suitable polar aprotic solvent (e.g., acetonitrile).
-
Deprotonation: Add the base (e.g., an equimolar amount of finely pulverized K₂CO₃) to the flask. Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for the formation of the 2-nitrophenoxide.
-
Addition of Haloacetone: Slowly add a slight excess (e.g., 1.1 equivalents) of haloacetone (e.g., chloroacetone) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 50-100 °C) and monitor the progress of the reaction using TLC.[3][4] The reaction is typically complete within 1-8 hours.[3]
-
Workup: a. Cool the reaction mixture to room temperature. b. Add water to the flask and transfer the contents to a separatory funnel. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers and wash with a 5% aqueous NaOH solution to remove any unreacted 2-nitrophenol.[6] e. Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution.[6]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
References
-
Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(43), 3251-3254.
-
PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfer.com [phasetransfer.com]
Technical Support Center: Purification of 1-(2-Nitrophenoxy)acetone
Welcome to the technical support center for 1-(2-Nitrophenoxy)acetone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with the high degree of purity required for downstream applications. Here, we address common purification issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.
Introduction: The Challenge of Purity
This compound is a key intermediate whose utility in complex syntheses is directly dependent on its purity. Impurities can arise from unreacted starting materials (e.g., 2-nitrophenol, haloacetones), side reactions, or degradation of the target molecule itself. The presence of a nitro group and a ketone moiety introduces specific stability concerns that must be managed during purification. This guide provides a systematic approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
A1: The primary concerns are thermal and pH-related degradation.
-
Thermal Stability: Like many nitroaromatic compounds, this compound can be sensitive to high temperatures. Prolonged heating, such as during solvent evaporation under high vacuum or distillation, should be minimized. Always use a rotary evaporator with a controlled-temperature water bath and remove the solvent promptly once the product is dry.[1]
-
pH Sensitivity: The presence of the α-proton on the acetone moiety makes the compound susceptible to base-catalyzed side reactions, such as self-condensation (aldol reactions) or decomposition. Strong acidic conditions can also lead to hydrolysis or other unwanted reactions. It is crucial to maintain near-neutral conditions during workup and purification unless a specific pH adjustment is part of a validated protocol.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The synthesis of this compound commonly involves the Williamson ether synthesis, reacting a 2-nitrophenoxide salt with a haloacetone (e.g., chloro- or bromoacetone). Therefore, the most probable impurities are:
-
Unreacted 2-nitrophenol: A common, often yellow-colored, acidic impurity.
-
Unreacted Haloacetone: Can be lachrymatory and reactive.
-
Acetone Self-Condensation Products: Such as mesityl oxide, especially if the reaction is run under basic conditions for extended periods or at elevated temperatures.[2]
-
Degradation Products: Arising from the instability of the target compound under the reaction or workup conditions.
Identifying potential impurities is a critical step in developing a purification strategy.[3]
Q3: What are the key safety precautions when handling and purifying this compound?
A3: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Ventilation: Handle the compound and all solvents in a well-ventilated fume hood to avoid inhalation of vapors.[1][5]
-
Heat and Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources, as residual flammable solvents may be present.[1]
-
Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling.[6] The compound may cause an allergic skin reaction.[4]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q4: My crude product is a dark, oily residue. How can I get it to crystallize?
A4: An oily product suggests the presence of significant impurities that are depressing the melting point or that the compound itself is a low-melting solid.
-
Step 1: Initial Wash. First, try washing the crude oil with a non-polar solvent like n-hexane or a hexane/diethyl ether mixture. This can remove non-polar impurities. If the product is insoluble, it may solidify.
-
Step 2: Acid/Base Wash. If you suspect unreacted 2-nitrophenol (an acidic impurity), dissolve the oil in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. This will extract the phenolic impurity into the aqueous layer. Follow with a water wash to remove residual base.
-
Step 3: Attempt Recrystallization. If washing fails, attempt recrystallization from a small amount of a suitable solvent system. See the "Recrystallization Solvent Selection" table below for starting points. If a single solvent doesn't work, a binary solvent system (e.g., ethanol-water, dichloromethane-hexane) is often effective.[7]
-
Step 4: Column Chromatography. If all else fails, the oil will need to be purified by column chromatography, which is excellent for separating complex mixtures.[8]
Q5: My TLC plate shows multiple spots. How do I choose the right purification method?
A5: The pattern on your TLC plate is the primary guide for selecting a purification strategy. The workflow below can help you decide.
Sources
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- 2. US2906676A - Process for purifying crude acetone - Google Patents [patents.google.com]
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- 6. Mobile [my.chemius.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
optimizing reaction conditions for the nucleophilic aromatic substitution to make 1-(2-Nitrophenoxy)acetone
Welcome to the dedicated technical support guide for the synthesis of 1-(2-nitrophenoxy)acetone via nucleophilic aromatic substitution (SNAr). This resource is tailored for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.
Introduction: The Chemistry at Hand
The synthesis of this compound is a classic example of the Williamson ether synthesis, a reaction that proceeds via an SN2 mechanism.[1][2] In this specific application, the nucleophile is the phenoxide generated from 2-nitrophenol, and the electrophile is an acetone equivalent bearing a leaving group, typically chloroacetone or bromoacetone. The presence of the electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group significantly increases the acidity of the phenol. This activation facilitates its deprotonation to form a stable phenoxide anion, which is a potent nucleophile for the subsequent substitution step.[3][4]
This guide is structured as a series of questions and answers to directly address the challenges you may face in the laboratory.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common and specific issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is the most frequent challenge and can almost always be traced back to one of four key areas: the base, the solvent, the temperature, or competing side reactions. A systematic approach is essential for diagnosis.[5]
1. Choice of Base: The base is critical for deprotonating 2-nitrophenol to form the active nucleophile. However, an overly strong base or improper addition can promote undesired side reactions.
-
The Problem: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can catalyze the self-condensation of acetone, leading to a complex mixture of byproducts and consuming your starting material.[6]
-
The Solution: Use a weaker, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often the ideal choice for phenols, which are significantly more acidic than aliphatic alcohols.[6] It is basic enough to quantitatively deprotonate 2-nitrophenol but mild enough to minimize acetone self-condensation.
2. Solvent System: The solvent plays a crucial role in solvating the reagents and influencing the nucleophilicity of the phenoxide.
-
The Problem: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide ion, creating a solvent cage that reduces its nucleophilicity and slows down the desired SN2 reaction.[7][8]
-
The Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6] These solvents effectively solvate the potassium cation (from K₂CO₃) but leave the phenoxide anion "naked" and highly reactive, thereby accelerating the rate of O-alkylation.
3. Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions.
-
The Problem: While higher temperatures increase the reaction rate, they can also favor elimination pathways (if using a secondary/tertiary halide) or other decomposition routes.[9] For this specific reaction, excessive heat can lead to darker product coloration and potential decomposition.
-
The Solution: A moderate temperature range of 50-80 °C is typically sufficient to drive the reaction to completion within a reasonable timeframe (2-8 hours) without significant byproduct formation.[6] Always monitor reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.
4. Competing Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[6]
-
The Problem: C-alkylation, typically at the position para to the hydroxyl group, can become a significant side reaction under certain conditions, leading to a mixture of isomers that are difficult to separate.
-
The Solution: The choice of a polar aprotic solvent (DMF, DMSO) strongly favors the desired O-alkylation pathway.[6] These solvents promote the dissociation of the ion pair, making the oxygen atom the more accessible and reactive nucleophilic site.
Q2: My TLC plate shows multiple spots, and the final product is a dark, oily mess. What are the likely side products and how can I prevent them?
A2: A complex reaction mixture indicates significant side-product formation. Beyond the C-alkylation discussed above, the primary culprits are related to the stability of your reagents.
-
Acetone Self-Condensation: As mentioned, strong bases can cause acetone (or chloroacetone) to undergo an aldol-type condensation, creating a variety of higher molecular weight impurities that are often colored and difficult to remove.
-
Prevention: The most effective strategy is to use a milder base like potassium carbonate.[6] Additionally, consider adding the chloroacetone slowly to the mixture of 2-nitrophenol and base, ensuring it reacts with the phenoxide as it's added rather than accumulating and reacting with itself.
-
-
Hydrolysis: Ensure anhydrous (dry) reaction conditions. Water can hydrolyze chloroacetone and can also interfere with the activity of the base.
-
Prevention: Use anhydrous solvents and dry your glassware thoroughly before starting. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from entering the system.[7]
-
Q3: I'm struggling with the workup and purification. What is an effective procedure to isolate a clean product?
A3: A robust workup and purification strategy is essential for removing inorganic salts, unreacted starting materials, and any side products.
-
Initial Workup:
-
After cooling the reaction to room temperature, pour the mixture into a separatory funnel containing water. This will dissolve the potassium salts (e.g., KCl, K₂CO₃).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.[7] The product is organic-soluble and will move into this layer.
-
Combine the organic layers and wash them sequentially with a dilute NaOH solution (to remove any unreacted 2-nitrophenol), followed by water, and finally with brine (saturated NaCl solution) to aid in the removal of residual water.[7]
-
-
Purification:
-
Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from less polar impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this reaction? A: This reaction is a nucleophilic substitution at an sp³-hybridized carbon, following an SN2 pathway.[1] The key steps are:
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 2-nitrophenol to form the 2-nitrophenoxide anion.
-
Nucleophilic Attack: The negatively charged oxygen of the 2-nitrophenoxide acts as a nucleophile, attacking the carbon atom of chloroacetone that is bonded to the chlorine.
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and forming the final ether product.[2]
Q: Why is an ortho or para nitro group so important for activating related SNAr reactions on the aromatic ring itself? A: While this specific synthesis is an SN2 reaction on the alkyl halide, the concept of ring activation is crucial in SNAr chemistry. If the reaction involved a nucleophile attacking a 2-halonitrobenzene, the ortho or para nitro group would be essential. It stabilizes the negative charge of the intermediate (the Meisenheimer complex) through resonance, delocalizing the charge onto the oxygen atoms of the nitro group.[4][10][11] An EWG in the meta position cannot provide this resonance stabilization, resulting in a much slower reaction.[4][5]
Q: Can I use bromoacetone instead of chloroacetone? A: Yes. In SN2 reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl > F. Therefore, bromoacetone would be more reactive than chloroacetone, potentially allowing for milder reaction conditions (lower temperature or shorter reaction time). However, bromoacetone is often more expensive and is a more potent lachrymator.
Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 2-Nitrophenol | The acidic proton is readily removed to form the nucleophilic phenoxide. |
| Electrophile | Chloroacetone (or Bromoacetone) | A primary halide is ideal for SN2 reactions, minimizing competing elimination reactions.[6][9] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol without causing significant self-condensation of the acetone electrophile.[6] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion, accelerating the reaction.[7][12][13] |
| Temperature | 60-80 °C | Provides a good balance between reaction rate and minimizing byproduct formation.[6] |
| Reaction Time | 2-8 hours (Monitor by TLC) | Reaction should be stopped once the limiting reagent is consumed to prevent product degradation.[6] |
| Stoichiometry | ~1.0 eq. 2-Nitrophenol, ~1.1 eq. Chloroacetone, ~1.5 eq. K₂CO₃ | A slight excess of the electrophile and base ensures complete consumption of the limiting 2-nitrophenol. |
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add chloroacetone (1.1 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the 2-nitrophenol spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with 1M NaOH (aq), water, and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7]
Visualizations
Caption: A workflow for troubleshooting common issues.
References
-
Benchchem. "Common side reactions in the Williamson synthesis of ethers." BenchChem Technical Support. 6
-
Benchchem. "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Support. 7
-
Journal of the Chemical Society B. "Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates." RSC Publishing. 14
-
ChemTalk. "Williamson Ether Synthesis." ChemTalk. 9
-
Wordpress. "SNAr Reaction in Other Common Molecular Solvents." Wordpress. 13
-
Wordpress. "SNAr Solvents and Reagents." Wordpress. 15
-
Wikipedia. "Williamson ether synthesis." Wikipedia. 1
-
PMC - NIH. "Electronic and solvent effects on kinetics of SNAr substitution reactions..." PMC - NIH. 16
-
Chemistry LibreTexts. "8.8: Structural and Solvent Effects in S N Reactions." Chemistry LibreTexts. 8
-
RSC Publishing. "Effect of the nature of the nucleophile and solvent on an SNAr reaction." RSC Publishing. 17
-
Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps. 3
-
Benchchem. "Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides." BenchChem Technical Support. 5
-
Wikipedia. "Nucleophilic aromatic substitution." Wikipedia. 10
-
Benchchem. "Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Support. 18
-
YouTube. "Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons." YouTube. 11
-
Benchchem. "Identifying and minimizing side reactions in Williamson ether synthesis." BenchChem Technical Support.
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 4
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. 2
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Technical Support Center: Troubleshooting Unexpected NMR Results for 1-(2-Nitrophenoxy)acetone
Welcome to the technical support center for the analysis of 1-(2-Nitrophenoxy)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results in the ¹H NMR spectrum of this compound. By understanding the potential pitfalls and common contaminants, you can ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The expected ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ should exhibit three distinct signals corresponding to the different proton environments in the molecule. The aromatic protons are typically found in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group.[1][2] The methylene (-CH₂-) and methyl (-CH₃) protons of the acetone moiety will appear further upfield.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 7.9 | Multiplet (m) | 4H |
| Methylene (-OCH₂-) | ~4.8 | Singlet (s) | 2H |
| Methyl (-COCH₃) | ~2.2 | Singlet (s) | 3H |
Note: These are approximate values and can be influenced by the solvent and concentration.[3]
Q2: My aromatic region shows a complex pattern that is difficult to interpret. Is this normal?
A2: Yes, a complex multiplet in the aromatic region is expected for this compound.[4] The four aromatic protons are not chemically equivalent and will split each other. The exact pattern depends on the coupling constants between adjacent protons. The electron-withdrawing nitro group and the electron-donating ether linkage influence the electron density around the ring, leading to distinct chemical shifts for each aromatic proton.[1]
Q3: I see a broad peak in my spectrum that I can't assign. What could it be?
A3: A broad peak often indicates the presence of exchangeable protons, such as those from water (H₂O) or an alcohol. Water is a common impurity in NMR solvents.[5] To confirm if the peak is from water or another exchangeable proton, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton.
Q4: Why have my aromatic proton signals disappeared completely?
A4: While less common, the complete disappearance of aromatic signals could indicate a few possibilities. One is that the compound may have precipitated out of the NMR solvent, especially if the sample has been sitting for a while or if the solvent is not ideal.[6] Another possibility, though more drastic, is a chemical reaction or degradation that has destroyed the aromatic ring.[6] A significant color change in the sample might support this.[6]
II. Troubleshooting Guide: Unexpected Peaks
This section provides a systematic approach to identifying and resolving issues related to unexpected peaks in your ¹H NMR spectrum of this compound.
Workflow for Troubleshooting Unexpected NMR Signals
Caption: A stepwise workflow for diagnosing unexpected NMR signals.
Step 1: Identify Solvent and Common Contaminant Peaks
The first step in troubleshooting is to rule out common sources of extraneous peaks.
-
Residual Solvents: Purification solvents are a frequent source of unexpected signals.[7]
-
Acetone: A singlet around δ 2.17 ppm. This can be a persistent contaminant in glassware.
-
Ethyl Acetate: A quartet around δ 4.12 ppm, a singlet around δ 2.05 ppm, and a triplet around δ 1.26 ppm.[5]
-
Hexanes/Pentane: A series of multiplets between δ 0.8 and 1.4 ppm.[7]
-
Dichloromethane (DCM): A singlet around δ 5.32 ppm.[5]
-
-
Grease: Silicon grease from glassware can appear as a broad singlet near δ 0 ppm.[7]
-
Water: The chemical shift of water is highly variable and depends on the solvent and temperature, but it often appears as a broad singlet between δ 1.5 and 5 ppm.[3][8]
Protocol for a Blank Run: To confirm if the unexpected peaks are from your sample or the solvent, run a blank spectrum of the deuterated solvent you are using. This will help you identify any inherent impurities in the solvent.[7]
Step 2: Analyze the Aliphatic Region (δ 0-3 ppm)
Unexpected peaks in this region often point to unreacted starting materials or byproducts from the synthesis. The synthesis of this compound typically involves the reaction of 2-nitrophenol with chloroacetone or bromoacetone.
-
Unreacted 2-Nitrophenol: The hydroxyl proton of 2-nitrophenol is broad and can appear over a wide chemical shift range. The aromatic protons will have a different splitting pattern compared to the product.
-
Unreacted Chloroacetone/Bromoacetone: These would show a singlet for the methyl group and a singlet for the methylene group, but at different chemical shifts than the product.
Step 3: Analyze the Aromatic and Downfield Regions
Extra peaks in this region could indicate side-products from the synthesis or degradation of the target compound.
-
Isomeric Products: If the starting 2-nitrophenol was contaminated with 4-nitrophenol, you might have the isomeric 1-(4-nitrophenoxy)acetone. This would give a more symmetric AA'BB' splitting pattern in the aromatic region.[9]
-
Degradation Products: Aromatic nitro compounds can be susceptible to degradation.[10][11][12] This could lead to a variety of byproducts with complex aromatic signals. If your sample has a noticeable color change (e.g., darkening), degradation is a possibility.[6]
Step 4: Propose and Execute Remediation
Once you have a hypothesis for the source of the unexpected peaks, you can take steps to obtain a cleaner spectrum.
Purification and Sample Preparation Workflow:
Caption: A workflow for sample purification and preparation.
Detailed Remediation Protocols:
-
For Residual Solvents:
-
Remove the solvent from your sample under reduced pressure (rotary evaporator).
-
Add a small amount of a different, more volatile solvent in which your compound is soluble (e.g., dichloromethane).
-
Remove this solvent under reduced pressure. Repeat 2-3 times.
-
Place the sample under high vacuum for several hours to remove any remaining traces of solvent.
-
-
For Water Contamination:
-
Use a fresh, sealed bottle of deuterated solvent.
-
Alternatively, store the deuterated solvent over molecular sieves to keep it dry.
-
As mentioned, a D₂O shake can confirm the presence of water but will not remove it from the bulk sample.
-
-
For Starting Materials or Byproducts:
-
If unreacted starting materials or side products are suspected, re-purification of the compound is necessary.
-
Column chromatography is often effective for separating compounds with different polarities.
-
Recrystallization can be an excellent method for purifying solid samples.
-
By following this guide, you should be able to systematically identify the source of unexpected signals in the ¹H NMR spectrum of this compound and take the necessary steps to obtain a clean, interpretable spectrum for your research.
References
-
Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Ali, Y. (2016). What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm? ResearchGate. [Link]
-
The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Cambridge. Chemical Shifts. [Link]
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Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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The Royal Society of Chemistry. for Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction - Supporting Information. [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Chemistry LibreTexts. (2024, January 15). 2.4: Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Wikipedia. 1-(2-Nitrophenoxy)octane. [Link]
-
YouTube. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions. [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)
-
Reddit. (2020, December 13). The Disappearing Act, or why my aromatics are absent in 1H NMR. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(10), 3539–3543. [Link]
-
University of Colorado Boulder. Spectroscopy Problems. [Link]
-
PubChem. 2-Nitrophenyl octyl ether. [Link]
-
PubChem. 2-Nitrophenylacetonitrile. [Link]
-
SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]
-
ResearchGate. (2025, October 16). P NMR Investigations on Roundup Degradation by AOP Procedures. [Link]
-
National Institutes of Health. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
ResearchGate. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. [Link]
-
SpectraBase. 2'-Nitrophenyl 2-phenoxyphenyl ketone - Optional[13C NMR] - Chemical Shifts. [Link]
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preventing degradation of 1-(2-Nitrophenoxy)acetone during storage
Technical Support Center: 1-(2-Nitrophenoxy)acetone
Introduction: Ensuring the Integrity of this compound
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. The reliability of your experimental outcomes is directly linked to the quality of your starting materials. This compound, with its specific combination of a nitroaromatic ring, an ether linkage, and a ketone functional group, possesses unique stability challenges.
This document provides a comprehensive overview of its degradation pathways, best practices for storage, and troubleshooting protocols to diagnose and prevent compound degradation. By understanding the causality behind these recommendations, you can proactively protect your materials and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration at 2-8°C is recommended.[2] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice.
Q2: What are the visible signs of degradation? A: A noticeable change in color, typically darkening from a light yellow or off-white to a more pronounced yellow or brown, can indicate degradation. The presence of any particulate matter, cloudiness in solution, or an unusual odor may also suggest that the compound's integrity has been compromised.
Q3: Is this compound sensitive to light, air, or moisture? A: Yes, it is sensitive to all three. As a nitroaromatic compound, it is susceptible to photodegradation.[3][4] The ether linkage and the overall structure can be compromised by atmospheric oxygen and moisture. It is crucial to minimize exposure to these elements during both storage and handling.[5]
Q4: What type of container should I use for storage? A: Use amber glass bottles or vials with a tight-fitting, chemically inert cap (e.g., PTFE-lined). This protects the compound from light exposure. Ensure the container is appropriately sized to minimize headspace, which reduces the amount of trapped air and moisture.
Q5: Which chemicals are incompatible with this compound? A: Avoid storage near strong oxidizing agents, strong bases, and strong reducing agents.[6] These substances can catalyze decomposition, which can be highly exothermic and hazardous.[7]
Troubleshooting Guide: Diagnosing Degradation
If you suspect your sample of this compound has degraded due to inconsistent experimental results, follow this logical workflow to assess its purity.
Caption: A logical workflow for troubleshooting suspected sample degradation.
Step-by-Step Diagnostic Protocols
-
Visual Inspection: Compare the sample to a new, unopened lot if available. Note any significant color differences or the presence of solid precipitates.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method. Spot the suspect sample alongside a reference standard on a TLC plate. The appearance of secondary spots in the sample lane that are not present in the standard lane is a strong indicator of degradation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-UV method can separate and quantify the parent compound from its potential degradation products.[8][9] A decrease in the main peak's area percentage and the emergence of new peaks are definitive signs of degradation. (See Protocol 2 for a detailed method).
-
Structural Confirmation (NMR/MS): For in-depth investigation, Nuclear Magnetic Resonance (NMR) spectroscopy can identify changes in the chemical structure, while Mass Spectrometry (MS) can help identify the molecular weights of degradation products.[9]
In-Depth Analysis of Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary pathways of concern are hydrolysis, photodegradation, and thermal decomposition.
Caption: Major degradation pathways for this compound.
-
Hydrolytic Instability: The ether linkage in the molecule is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[10][11] This pathway would yield 2-nitrophenol and acetone as primary products. The presence of even trace amounts of acidic or basic impurities can accelerate this process over time.
-
Photochemical Sensitivity: Nitroaromatic compounds are known to absorb UV light, which can promote them to an excited state.[12] This can initiate a cascade of reactions, including cleavage of the ether bond, reactions involving the nitro group, or the formation of radical species that lead to polymerization and the formation of colored impurities.[3][4]
-
Thermal Stress: Elevated temperatures provide the activation energy needed to overcome reaction barriers. For nitroaromatic compounds, this can lead to the cleavage of the carbon-nitro (C-NO₂) bond or isomerization of the nitro group to a more reactive nitrite form, initiating decomposition.[13][14]
Recommended Protocols
Protocol 1: Standardized Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage. If possible, log the initial appearance (color, physical state).
-
Storage Location: Immediately transfer the compound to its designated storage location: a cool, dry, well-ventilated area, away from light and incompatible chemicals.[1] For optimal long-term stability, store in a refrigerator at 2-8°C.[2]
-
Inert Atmosphere: For high-purity applications or long-term storage, consider using a glove box or desiccator cabinet flushed with an inert gas like argon or nitrogen to backfill the container after each use.
-
Dispensing: When removing material, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Use clean, dry spatulas and weigh the material promptly.
-
Resealing: Tightly reseal the container immediately after use. For screw-cap vials, consider wrapping the cap junction with Parafilm® to ensure an airtight seal.
-
Inventory Management: Use a "First-In, First-Out" (FIFO) system to ensure older stock is used before newer stock. Note the date of opening on the container.
Protocol 2: Experimental Workflow for Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of a pure standard).
-
-
Standard Preparation:
-
Accurately prepare a stock solution of a trusted, high-purity reference standard of this compound in Acetonitrile at 1.0 mg/mL.
-
Create a working standard by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase mixture (e.g., 50:50 A:B).
-
-
Sample Preparation:
-
Prepare a sample solution of the suspect this compound at the same concentration as the working standard (0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: Gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B (re-equilibration).
-
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the working standard to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Evaluation: Compare the sample chromatogram to the standard. Calculate the purity of the sample by the area percent method. The presence of significant peaks at different retention times indicates the presence of impurities or degradation products.
-
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down the kinetics of thermal and hydrolytic degradation.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture-driven hydrolysis.[5] |
| Light | Store in amber, light-resistant containers | Prevents light-induced photochemical degradation.[3][4] |
| Container | Tightly sealed glass with PTFE-lined cap | Ensures chemical inertness and prevents moisture ingress.[1] |
| Compatibility | Store away from strong acids, bases, and oxidizers | Prevents catalyzed decomposition and hazardous reactions.[6][7] |
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Google Patents. (1986). US4638094A - Process for producing phenylacetones.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(2-Nitrophenoxy)octane. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Paola, A. D., et al. (2003). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of common nitroaromatic compounds. Retrieved from [Link]
-
Frontiers in Chemistry. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]
-
ResearchGate. (1983). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
PubChem. (n.d.). acetone degradation I (to methylglyoxal) | Pathway. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Thermal decomposition of nitrate esters. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
-
PubMed. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Retrieved from [Link]
-
ResearchGate. (2004). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
MDPI. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]
-
ACS Publications. (2000). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]
-
NCBI. (1995). TOXICOLOGICAL PROFILE FOR OTTO FUEL II AND ITS COMPONENTS - ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. (1985). JPS6081167A - Phenylacetone derivative and production thereof.
-
DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Retrieved from [Link]
-
The Whitaker Company. (n.d.). Acetone Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]
-
ResearchGate. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]
-
ResearchGate. (1991). Novel method for a photocatalytic degradation of 4-nitrophenol in homogeneous solution. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-NITROPHENYL OCTYL ETHER | 37682-29-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Overcoming Reactivity Challenges with 1-(2-Nitrophenoxy)acetone
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Nitrophenoxy)acetone. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the reactivity of this molecule in subsequent synthetic steps. Our guidance is grounded in established chemical principles and supported by relevant literature to ensure you can design and execute your experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses three main functional regions that dictate its chemical behavior:
-
The Aromatic Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic aromatic substitution. However, it is readily reducible to a primary amine (-NH₂), which is a versatile precursor for the synthesis of various heterocyclic compounds.
-
The Ketone Carbonyl Group: The ketone (C=O) is an electrophilic center, susceptible to attack by nucleophiles. It can be reduced to a secondary alcohol or undergo a variety of condensation and carbon-carbon bond-forming reactions.
-
The α-Methylene Protons: The protons on the carbon adjacent to the ketone (the α-carbon) are acidic (pKa ≈ 19-20) and can be abstracted by a suitable base to form a nucleophilic enolate intermediate.
The ortho relationship between the nitro group and the phenoxy ether linkage can also lead to steric effects that may influence the accessibility of the ketone and the acidity of the α-protons.
Q2: How does the ortho-nitrophenoxy group affect the reactivity of the ketone?
A2: The ortho-nitrophenoxy group can influence the ketone's reactivity in two primary ways:
-
Steric Hindrance: The bulky ortho substituent can sterically hinder the approach of nucleophiles to the carbonyl carbon. This "ortho effect" may necessitate the use of smaller, more reactive nucleophiles or more forcing reaction conditions compared to an analogous para-substituted compound.
-
Electronic Effects: While the nitro group is strongly electron-withdrawing, its effect on the remote ketone is primarily inductive through the ether linkage. This can slightly increase the electrophilicity of the carbonyl carbon.
Q3: What are the general safety and handling recommendations for this compound?
A3: As with any chemical, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide: Navigating Low Reactivity in Subsequent Steps
This guide is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.
Issue 1: Inefficient or Failed Reduction of the Nitro Group
Q: I am attempting to reduce the nitro group of this compound to the corresponding amine, but I am observing low conversion or a complex mixture of products. What are the likely causes and solutions?
A: The selective reduction of an aromatic nitro group in the presence of a ketone can be challenging, as many reducing agents can also reduce the carbonyl group. Here is a systematic approach to troubleshooting this transformation.
Caption: Troubleshooting workflow for the selective reduction of the nitro group.
-
Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often too reactive and can lead to the reduction of both the nitro and ketone functionalities.[1] Milder, chemoselective methods are required.
-
Solution 1: Tin(II) Chloride Reduction
-
Principle: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of carbonyls.[1][2]
-
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Heat the mixture at 50-70 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction, and carefully quench with a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Filter the resulting tin salts and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Solution 2: Iron in the Presence of an Electrolyte
-
Principle: Reduction with iron powder in the presence of a mild acid or an electrolyte like ammonium chloride is an economical and selective method.[1]
-
Protocol:
-
In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1).
-
Heat the slurry to reflux.
-
Add a solution of this compound in ethanol dropwise.
-
Maintain reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite, washing with ethanol.
-
Remove the ethanol under reduced pressure and extract the remaining aqueous solution with ethyl acetate.
-
Work up the organic phase as previously described.
-
-
-
Solution 3: Catalytic Transfer Hydrogenation
-
Principle: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor, such as ammonium formate or formic acid, with a catalyst like Pd/C.[1][3] This can be a very mild and selective method.
-
Protocol:
-
Dissolve this compound in methanol.
-
Add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Upon completion, filter the catalyst through celite, washing with methanol.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Proceed with a standard aqueous workup.
-
-
| Method | Reagents | Typical Conditions | Selectivity for Nitro vs. Ketone |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH or EtOAc, 50-70 °C | High |
| Iron/NH₄Cl | Fe, NH₄Cl | EtOH/H₂O, reflux | High |
| Transfer Hydrogenation | Pd/C, HCOONH₄ | MeOH, RT to 50 °C | Good to High (optimization may be needed) |
Issue 2: Unwanted Reduction of the Nitro Group when Targeting the Ketone
Q: I want to selectively reduce the ketone in this compound to an alcohol or a methylene group, but the nitro group is also being reduced. How can I achieve selectivity for the ketone?
A: The nitro group is generally more susceptible to reduction than a ketone under many conditions. Therefore, achieving selectivity for the ketone requires carefully chosen reagents that are less reactive towards the nitro functionality.
-
Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both functional groups. Milder reagents like sodium borohydride (NaBH₄) can sometimes show selectivity, but over-reduction of the nitro group can still occur, especially with prolonged reaction times or elevated temperatures.[4]
-
Solution 1: Reduction to the Alcohol with Sodium Borohydride (with caution)
-
Principle: NaBH₄ is a milder reducing agent than LiAlH₄ and can sometimes selectively reduce ketones in the presence of nitro groups, particularly at low temperatures.[4]
-
Protocol:
-
Dissolve this compound in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1-1.5 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir at 0 °C and monitor the reaction closely by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or dilute acetic acid.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Perform a standard aqueous workup.
-
-
-
Solution 2: Reduction to the Methylene (CH₂) Group
-
Principle: Standard acidic (Clemmensen) or basic (Wolff-Kishner) reductions of the ketone to a methylene group will also reduce the nitro group.[5] Therefore, alternative methods are required.
-
Method A: Wolff-Kishner Reduction: While traditional Wolff-Kishner conditions (hydrazine and strong base at high temperatures) can reduce the nitro group, some variations may offer better selectivity.[6]
-
Method B: Tosylhydrazone Formation and Reduction: This two-step procedure involves converting the ketone to a tosylhydrazone, which is then reduced under milder conditions that are compatible with the nitro group.[5][7]
-
Step 1: Tosylhydrazone Formation
-
Dissolve this compound and tosylhydrazine (1.1 equivalents) in methanol or ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir at room temperature or with gentle heating until the tosylhydrazone precipitates or TLC indicates completion.
-
Isolate the product by filtration or extraction.
-
-
Step 2: Reduction of the Tosylhydrazone
-
Dissolve the tosylhydrazone in a suitable solvent (e.g., sulfolane, THF/MeOH).
-
Add a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[5]
-
Heat the reaction and monitor for completion.
-
Perform an appropriate aqueous workup.
-
-
-
Issue 3: Low Yields in Enolate-Mediated Reactions (e.g., Alkylation, Aldol)
Q: I am trying to form the enolate of this compound for a subsequent alkylation or aldol reaction, but I am getting low yields and recovery of starting material. What is causing this low reactivity?
A: Successful enolate formation and subsequent reaction depend on a delicate balance of factors, including the choice of base, solvent, and temperature. The structure of this compound may present specific challenges.
Caption: Troubleshooting workflow for enolate-mediated reactions.
-
Causality: The α-protons of this compound have a pKa of around 19-20. Weaker bases, such as alkoxides (e.g., sodium ethoxide, pKa of conjugate acid ≈ 16), will only result in a small equilibrium concentration of the enolate.[8] For complete and irreversible enolate formation, a much stronger base is required.
-
Solution 1: Use of a Strong, Non-Nucleophilic Base
-
Principle: Lithium diisopropylamide (LDA) is a strong (pKa of conjugate acid ≈ 36), sterically hindered base that rapidly and quantitatively converts ketones to their enolates at low temperatures.[8][9] Its bulkiness prevents it from acting as a nucleophile.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C to form LDA.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard workup.
-
-
-
Solution 2: Ensure Strictly Anhydrous Conditions
-
Principle: Enolates are strong bases and will be rapidly protonated by any protic species, including water. The presence of moisture will quench the enolate and lead to low yields.
-
Action: Always use freshly distilled, anhydrous solvents (e.g., THF from a solvent purification system). Flame-dry all glassware and allow it to cool under an inert atmosphere before use.
-
Issue 4: Difficulty in Achieving Intramolecular Cyclization
Q: After reducing the nitro group to an amine, I am attempting an intramolecular cyclization between the amine and the ketone to form a benzoxazine derivative, but the reaction is not proceeding. What could be the issue?
A: The formation of a 1,4-benzoxazine ring from a 2-aminophenol derivative and a ketone typically requires acid catalysis to activate the ketone and facilitate the cyclization-dehydration sequence.
-
Causality: The direct reaction between the amine and the ketone to form an enamine or imine intermediate, followed by cyclization, is often slow without a catalyst. An acid catalyst protonates the ketone carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[10][11]
-
Solution: Acid-Catalyzed Cyclization
-
Principle: A catalytic amount of a Brønsted or Lewis acid can promote the intramolecular condensation.
-
Protocol:
-
Dissolve the 1-(2-aminophenoxy)acetone intermediate in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, wash with aqueous sodium bicarbonate to remove the acid catalyst, and then perform a standard workup.
-
-
References
-
How can an aromatic ketone be reduced in the presence of a nitro group? (2015). Chemistry Stack Exchange. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]
-
ENOLATES. (n.d.). eGyanKosh. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]
-
Reduction of Ketone to alkana in the presence of aromatic nitro? (2018). ResearchGate. [Link]
-
The selective reduction of meta- (and para-) nitroacetophenone. (n.d.). ACS Publications. [Link]
-
Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? (2012). ResearchGate. [Link]
-
Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. (n.d.). PubMed. [Link]
-
III Enolate Chemistry. (n.d.). University of Liverpool. [Link]
-
22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. [Link]
-
Alkylation of Enolates. (n.d.). Organic Chemistry Tutor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
strategies to improve the efficiency of photocleavage of 1-(2-Nitrophenoxy)acetone
<
Welcome to the technical support guide for the photocleavage of 1-(2-nitrophenoxy)acetone. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this foundational ortho-nitrobenzyl (oNB) caged compound. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and reproducibility of your photocleavage experiments.
Introduction: The Chemistry of Controlled Release
The o-nitrobenzyl group is a cornerstone of photolabile protecting group chemistry, enabling precise spatial and temporal control over the release of active molecules.[1][2] The photocleavage of this compound is a classic example, liberating acetone upon irradiation with near-UV light. The underlying mechanism involves an intramolecular hydrogen abstraction by the photoexcited nitro group from the benzylic carbon, which leads to the formation of an aci-nitro intermediate.[1][2] This intermediate subsequently rearranges to release the caged molecule, in this case, acetone, and forms 2-nitrosobenzaldehyde as a byproduct.[3]
Understanding and controlling the factors that influence the efficiency of this process is paramount for its successful application. This guide will walk you through common challenges and provide actionable strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the photocleavage of this compound?
A1: The optimal wavelength for photocleavage of o-nitrobenzyl compounds typically falls within the near-UV range, from 340 nm to 365 nm.[4][5] Irradiation at these wavelengths effectively excites the nitrobenzyl chromophore while minimizing potential photodamage to sensitive biological samples that can occur at shorter wavelengths.[5] While some cleavage can be achieved at wavelengths up to 405 nm, the efficiency is generally lower.[6]
Q2: How does the solvent choice impact the photocleavage efficiency?
A2: Solvent polarity and proticity can significantly influence the photocleavage reaction. The reaction often proceeds more efficiently in aprotic solvents compared to protic ones.[7] However, for biological applications, aqueous buffers are often necessary. In such cases, the pH of the buffer becomes a critical parameter. It's important to note that the photochemistry of nitroaromatic compounds can vary significantly between organic and aqueous solutions.[8]
Q3: Can the photocleavage reaction be performed in the presence of oxygen?
A3: While the primary photocleavage mechanism does not directly involve oxygen, its presence can lead to side reactions and the formation of unwanted byproducts, potentially lowering the yield of the desired released molecule. For reactions requiring high quantitative accuracy, deoxygenating the solution by purging with an inert gas like nitrogen or argon is recommended.
Q4: What are the expected byproducts of the reaction?
A4: The primary byproduct of the photocleavage of this compound is 2-nitrosobenzaldehyde.[3] Under certain conditions, this byproduct can undergo secondary reactions, such as dimerization to form azobenzene derivatives, which can complicate analysis.[3]
Q5: Is it possible to monitor the progress of the photocleavage reaction in real-time?
A5: Yes, the reaction can be monitored in real-time using techniques like UV-Vis spectroscopy by observing the disappearance of the starting material's absorbance or the appearance of the nitrosobenzaldehyde byproduct's absorbance. For more detailed kinetic analysis, time-resolved spectroscopy techniques can be employed.[9][10][11]
Troubleshooting Guide
Low or inconsistent photocleavage efficiency is a common issue. The following table outlines potential causes and provides systematic solutions to troubleshoot your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | Inappropriate Wavelength: The irradiation wavelength is outside the optimal absorption range of the o-nitrobenzyl group. | Optimize Wavelength: Use a light source with a peak emission between 340-365 nm. Verify the output of your lamp with a power meter. |
| Insufficient Light Intensity or Duration: The total photon dose is too low to achieve complete cleavage. | Increase Light Dose: Increase the irradiation time or use a higher intensity lamp. Be cautious of overheating the sample. | |
| Solvent Effects: The chosen solvent may be quenching the excited state or promoting side reactions. | Solvent Screening: Test a range of solvents with varying polarity and proticity (e.g., dioxane (aprotic), methanol (protic), and buffered aqueous solutions).[7] | |
| Incorrect pH: The pH of the aqueous buffer may be suboptimal for the decay of the aci-nitro intermediate. | pH Optimization: Screen a range of pH values (typically between 6 and 8) to find the optimal condition for your specific substrate. | |
| Inconsistent Results | Sample Concentration: High concentrations can lead to incomplete light penetration (inner filter effect). | Adjust Concentration: Use a lower concentration of the substrate to ensure uniform irradiation of the sample.[4] |
| Temperature Fluctuations: While less critical than other factors, significant temperature changes can affect reaction kinetics. | Control Temperature: Use a temperature-controlled sample holder to maintain a consistent temperature throughout the experiment. | |
| Photodegradation of Products: The released molecule or the nitroso byproduct may be unstable to the irradiation conditions. | Time-Course Experiment: Perform a time-course experiment and analyze the product distribution at different time points to identify potential degradation. | |
| Formation of Unwanted Byproducts | Presence of Oxygen: Oxygen can participate in side reactions with radical intermediates. | Deoxygenate Solution: Purge the solvent with nitrogen or argon for 15-30 minutes before irradiation. |
| Secondary Photoreactions: The primary photoproducts may be photoreactive at the irradiation wavelength. | Use Light Filters: Employ long-pass filters to cut off shorter, more energetic wavelengths that might promote secondary reactions. |
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of this compound
This protocol provides a starting point for the photocleavage of this compound in a standard organic solvent.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., p-dioxane or acetonitrile) at a concentration of 1 mM.
-
Deoxygenation (Optional but Recommended): Transfer the desired volume of the stock solution to a quartz cuvette and seal with a septum. Purge the solution with dry nitrogen or argon gas for 15-30 minutes.
-
Irradiation: Place the cuvette in a temperature-controlled sample holder. Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the desired conversion. A typical starting point is 10-30 minutes.[4]
-
Analysis: After irradiation, analyze the sample using a suitable analytical technique such as HPLC, GC-MS, or NMR to determine the extent of cleavage and identify the products.
Protocol 2: Optimizing Photocleavage in Aqueous Buffers
This protocol is designed for applications requiring the use of aqueous solutions, such as in biological systems.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate-buffered saline) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to aid solubility. Dilute the stock solution into the prepared buffers to the final desired concentration, ensuring the final concentration of the organic co-solvent is low (typically <1%).
-
Deoxygenation: As described in Protocol 1, deoxygenate the buffered sample solution.
-
Irradiation: Irradiate the samples at 365 nm as described in Protocol 1.
-
Analysis: Analyze the irradiated samples to determine the cleavage efficiency at each pH. This will allow you to identify the optimal pH for your system.
Mechanistic and Workflow Diagrams
To further clarify the processes involved, the following diagrams illustrate the photocleavage mechanism and a typical experimental workflow.
Caption: Photocleavage mechanism of this compound.
Caption: A typical workflow for optimizing photocleavage experiments.
Concluding Remarks
The photocleavage of this compound is a powerful tool for controlled release applications. By carefully considering and optimizing the experimental parameters outlined in this guide, researchers can significantly improve the efficiency, reproducibility, and overall success of their experiments. For further inquiries or specialized applications, please do not hesitate to contact our technical support team.
References
-
Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 100(2), 409-413. Available at: [Link]
-
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2385. Available at: [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257-4261. Available at: [Link]
-
Hasan, T., et al. (1997). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(19), 5756-5764. Available at: [Link]
-
Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. Available at: [Link]
-
Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed, PMC12676297. Available at: [Link]
-
Wikipedia contributors. (2023, December 19). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]
-
Furuta, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Caronna, T., et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(10), 1133. Available at: [Link]
-
Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546–8554. Available at: [Link]
-
Geitner, R., et al. (2017). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 139(4), 1549–1559. Available at: [Link]
-
Singh, A., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(5), 1840–1848. Available at: [Link]
-
Corrie, J. E. T., et al. (2003). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF. Available at: [Link]
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Lathaan, T. E., & Guzman, M. I. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 2(5), 941-951. Available at: [Link]
-
De, S., et al. (2019). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 58(24), 8055-8059. Available at: [Link]
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addressing poor solubility issues of 1-(2-Nitrophenoxy)acetone in reaction media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2-Nitrophenoxy)acetone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to the compound's solubility in various reaction media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that cause poor solubility?
A1: The solubility of this compound is a complex interplay of its different functional groups. The molecule possesses both polar and non-polar characteristics.
-
Polar Moieties: The ketone (C=O) and nitro (-NO2) groups are strongly polar and can act as hydrogen bond acceptors.[1] These groups tend to interact favorably with polar solvents.
-
Non-Polar Moiety: The phenyl ring is aromatic and non-polar (hydrophobic), which contributes to its solubility in organic solvents with low polarity.
-
Ether Linkage: The ether bond (-O-) is moderately polar.
The challenge arises because the molecule is not "polar enough" to dissolve well in highly polar solvents like water, nor is it "non-polar enough" to dissolve completely in very non-polar solvents like hexanes. This dual nature necessitates a carefully selected solvent or solvent system that can accommodate all parts of the structure.
Caption: Key functional groups influencing solubility.
Q2: What is the expected solubility of this compound in common laboratory solvents?
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar nitro and ketone groups without the steric hindrance of hydrogen bonding, while also accommodating the phenyl ring.[5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Can hydrogen bond with the solute, but the alkyl chains may lower overall solvation efficiency compared to aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is often a good choice due to its polarity. Diethyl ether is significantly less polar, leading to lower solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for dissolving many organic compounds, but may not be polar enough for high concentrations. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature interacts well with the phenyl ring, but these solvents are not polar enough to effectively solvate the nitro and ketone groups. |
| Non-Polar | Hexanes, Heptane | Very Low | These solvents lack the polarity needed to overcome the crystal lattice energy and solvate the polar functional groups. |
| Aqueous | Water | Poor / Insoluble | The large non-polar phenyl group dominates, making the molecule hydrophobic despite its polar functional groups. |
Part 2: Troubleshooting Guides for Poor Solubility
This section provides structured approaches to systematically address and solve solubility issues during your experiments.
Q3: My compound won't dissolve in my chosen reaction solvent. What is the first step?
A3: The first and most critical step is a systematic solvent screening. Do not commit your bulk material to a single solvent system without testing.
Causality: The principle of "like dissolves like" is the cornerstone of solvent selection. The ideal solvent will have a polarity that is well-matched to the solute. By screening a range of solvents with varying polarities, you can empirically identify the best medium for your reaction.
Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, known amount of this compound (e.g., 2-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.
-
Observation & Agitation: Vigorously vortex or shake each vial for 1-2 minutes. Observe for dissolution.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vials (e.g., to 40-50 °C) to see if solubility increases.[6] Note any changes upon cooling, as the compound may crash out.
-
Selection: Choose the solvent that provides complete dissolution at the lowest volume and desired reaction temperature.
Q4: A single solvent isn't working. How can I use a co-solvent system to improve solubility?
A4: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to modify the overall polarity of the medium, making it more favorable for the solute.[7][8] This is particularly useful for reactions where a specific primary solvent is required (e.g., water) but the substrate has low solubility.
Causality: A co-solvent works by reducing the interfacial tension between the solute and the primary solvent. For an aqueous system, a water-miscible organic solvent (like ethanol or DMSO) can act as a "bridge," creating a microenvironment around the solute molecule that is more favorable for dissolution.[8]
Caption: Workflow for determining an effective co-solvent system.
Protocol: Determining Optimal Co-Solvent Ratio
-
Primary System: In a beaker, place your primary reaction solvent (e.g., 10 mL of an aqueous buffer).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly effective, water-miscible solvent identified from your initial screening (e.g., 100 mg/mL in DMSO).
-
Titration: While stirring the primary solvent, slowly add the stock solution dropwise.
-
Identify Cloud Point: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This is the "cloud point," indicating that the solubility limit in that specific co-solvent mixture has been exceeded.
-
Calculation: Calculate the volume percentage of the co-solvent at the cloud point. Your optimal working concentration should be safely below this level (e.g., 80-90% of the concentration at the cloud point).
-
Validation: Prepare a final mixture at the target concentration and stir for an extended period to ensure long-term stability.
Q5: My reaction must be run in an aqueous medium, and co-solvents are interfering. What are my options?
A5: For reactions in predominantly aqueous media where organic co-solvents are undesirable, using surfactants to create a micellar system is an excellent strategy.
Causality: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[9] The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate poorly water-soluble molecules like this compound, allowing them to be dispersed in the aqueous phase.[9][10]
Common Surfactants for Micellar Solubilization
| Surfactant Type | Example(s) | Charge | Typical Use Case |
| Non-ionic | Tween® 80, Triton™ X-100 | Neutral | General purpose, less likely to interfere with reactions. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Can be used when negative charge is not detrimental. |
| Cationic | CTAB | Positive | Can be used when positive charge is not detrimental. |
Protocol: Surfactant-Mediated Solubilization
-
Select Surfactant: Choose a surfactant, starting with a non-ionic one like Tween® 80 to minimize potential ionic interactions.
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (typically 1-2% w/v is a robust starting point).
-
Add Compound: Add the this compound powder directly to the surfactant solution.
-
Disperse: Stir or sonicate the mixture until the solid is fully dispersed and the solution becomes clear or translucent, indicating micellar encapsulation. The system is now ready for the addition of other aqueous reagents.
Q6: I am performing a reaction between this compound in an organic solvent and a salt from an aqueous solution. The reaction is extremely slow. How can I fix this?
A6: This is a classic scenario for Phase-Transfer Catalysis (PTC) . When you have two immiscible phases (organic and aqueous) and the reactants are separated between them, the reaction rate is limited by the slow diffusion of reactants across the phase boundary.
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, "TBAB"), facilitates the transport of an ion (usually the anion of the aqueous salt) into the organic phase.[11][12] The catalyst's lipophilic alkyl groups make the ion pair soluble in the organic solvent, where it can then react with the dissolved this compound. This dramatically increases the reaction rate.[13]
Caption: Simplified cycle of a phase-transfer catalyst.
Protocol: Implementing Phase-Transfer Catalysis
-
Setup: Combine the this compound dissolved in a water-immiscible organic solvent (e.g., toluene, DCM) and the aqueous solution of your salt reagent in a reaction flask.
-
Add Catalyst: Add a catalytic amount of a phase-transfer catalyst (typically 1-5 mol%) to the biphasic mixture. Tetrabutylammonium bromide (TBAB) is a common and effective choice.
-
React: Stir the mixture vigorously. High-speed agitation is crucial to maximize the interfacial surface area where the catalyst exchange occurs.
-
Monitor: Monitor the reaction progress by a suitable method (TLC, LC-MS). You should observe a significant rate enhancement compared to the uncatalyzed reaction.
-
Workup: Upon completion, the phases are separated. The catalyst typically remains in the organic phase and can be removed during aqueous washes.
References
-
Wikipedia. 1-(2-Nitrophenoxy)octane. [Link]
-
PubChem. 2-Nitrophenyl octyl ether. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
- Google Patents. Process for producing(2-nitrophenyl)
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Reddit. Why does the solubility decrease with some substances when the temperature rises?. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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OperaChem. Phase transfer catalysis (PTC). [Link]
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NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
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PubChem. 2'-Nitroacetophenone. [Link]
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NCERT. Alcohols, Phenols and Ethers. [Link]
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PMC. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]
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ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
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SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
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PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
-
Wikipedia. Ketone. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Wikipedia. Phenol. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
PMC. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
-
Patsnap. Synthesizing method of 2-nitropropane. [Link]
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ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
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PMC. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
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ResearchGate. Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. [Link]
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Science Alert. Review on Enhancement of Solubilization Process. [Link]
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Quora. Why does the solubility of gases increase with temperature in an organic solvent?. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
- Google Patents.
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- 4. PHENOXYACETONE | 621-87-4 [chemicalbook.com]
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- 12. scientificupdate.com [scientificupdate.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
minimizing byproduct formation in the synthesis of 1-(2-Nitrophenoxy)acetone
Technical Support Center: Synthesis of 1-(2-Nitrophenoxy)acetone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, minimize byproduct formation, and optimize yields. Drawing from established principles of organic synthesis, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Q1: My reaction yield for this compound is consistently below 50%. What are the primary factors I should investigate to improve this?
A1: Low yields in this Williamson ether synthesis typically stem from one of four areas: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal reaction conditions, or product loss during workup.[1][2]
Diagnostic Workflow & Solutions:
-
Assess Deprotonation Efficiency: The reaction begins with the deprotonation of 2-nitrophenol to form the nucleophilic phenoxide.[3][4] If the base is too weak or used in insufficient quantity, a significant portion of the 2-nitrophenol will remain unreacted.
-
Solution: For aryl ethers, bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are effective.[3] If yields are still low, consider a stronger, non-nucleophilic base like sodium hydride (NaH).[1][4] However, use NaH with caution as it can promote side reactions if not handled correctly.[1] Ensure you are using at least one full equivalent of the base.
-
-
Evaluate Reaction Conditions (Solvent & Temperature): The choice of solvent is critical in an SN2 reaction.[4][5]
-
Solvent: Protic solvents (like ethanol or water) can solvate the phenoxide ion, creating a solvent "cage" that hinders its ability to attack the chloroacetone. This dramatically slows down the reaction.[1][5] Apolar aprotic solvents are preferred. Acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but leave the nucleophile free and reactive.[2][3][5]
-
Temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[2][5] If the reaction is sluggish (as monitored by TLC), a moderate increase in temperature can improve the rate. However, excessive heat can promote elimination and other decomposition pathways.
-
-
Check for Alkylating Agent Degradation: Chloroacetone can undergo self-condensation or elimination, especially under strongly basic conditions or at elevated temperatures. This consumes the reagent and generates impurities.
-
Solution: Add the chloroacetone slowly to the solution of the generated phenoxide. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired bimolecular reaction over side reactions.
-
-
Optimize Workup Procedure: Unreacted 2-nitrophenol can be difficult to separate from the product due to similar polarities.
-
Solution: During the aqueous workup, perform a wash with a dilute base solution (e.g., 5% NaOH). This will convert the acidic 2-nitrophenol into its water-soluble sodium salt, which will be extracted into the aqueous layer, effectively separating it from your ether product in the organic layer.[6]
-
Issue 2: Significant Byproduct Formation
Q2: My TLC and NMR analysis show a major byproduct that I can't identify. What are the most likely side-products in this synthesis?
A2: The most common byproducts in the synthesis of this compound are products of C-alkylation and base-catalyzed elimination of chloroacetone.[1][5]
Likely Byproducts & Minimization Strategies:
-
C-Alkylation Product: The 2-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily ortho and para to the oxygen).[5] While O-alkylation is desired to form the ether, C-alkylation can occur, leading to the formation of 2-(acetonyl)-6-nitrophenol or 4-(acetonyl)-2-nitrophenol.[3][7]
-
How to Minimize: The solvent plays a crucial role in directing the regioselectivity.[7][8]
-
Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO.[1][7] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[9]
-
Avoid C-Alkylation: Protic solvents (water, alcohols) can form hydrogen bonds with the phenoxide oxygen, effectively blocking it and making the ring carbons more likely to react.[7][10]
-
-
-
Elimination Product (from Chloroacetone): In the presence of a strong base, chloroacetone can undergo elimination to form highly reactive species that can polymerize or lead to complex mixtures. This is more prevalent with sterically hindered alkyl halides but can still occur with primary halides under forcing conditions.[3][5]
// Nodes Phenoxide [label="2-Nitrophenoxide\n(Ambident Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetone [label="Chloroacetone\n(Alkylating Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Alkylation [label="Byproduct:\nC-Alkylated Phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Byproduct:\nElimination/Decomposition Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {Phenoxide, Chloroacetone} -> Product [label="O-Alkylation (SN2)\nFavored by Polar Aprotic Solvents", color="#4285F4"]; {Phenoxide, Chloroacetone} -> C_Alkylation [label="C-Alkylation\nFavored by Protic Solvents", color="#FBBC05"]; {Chloroacetone, Base} -> Elimination [label="E2 Elimination\nFavored by Strong Base/High Temp", color="#FBBC05"]; } } Caption: Reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the optimal base for deprotonating 2-nitrophenol in this reaction?
A3: The choice of base depends on balancing reactivity with the potential for side reactions.
-
Potassium Carbonate (K₂CO₃): This is often the best starting choice. It is a moderately strong base, inexpensive, and easy to handle. It is generally sufficient to deprotonate the relatively acidic 2-nitrophenol (pKa ≈ 7.2) without being overly aggressive towards the chloroacetone.[3][6]
-
Potassium or Sodium Hydroxide (KOH/NaOH): These are stronger bases and can also be used effectively.[1] However, they introduce water into the reaction, which can slightly favor C-alkylation if not managed.
-
Sodium Hydride (NaH): A very powerful, non-nucleophilic base that ensures complete and irreversible deprotonation.[4][11] While highly effective, it is also highly reactive and requires an anhydrous solvent (like THF or DMF) and an inert atmosphere. It should be reserved for situations where weaker bases fail.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot your samples: Spot the starting 2-nitrophenol, chloroacetone, and a co-spot of both on the baseline. As the reaction proceeds, take small aliquots from the reaction mixture and spot them as well.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, starting with 20:80 and adjusting as needed).
-
Visualize: The reaction is complete when the spot corresponding to 2-nitrophenol has disappeared and a new, typically less polar, product spot has appeared and its intensity is no longer increasing.[12]
Q5: My crude product is a dark oil. How can I best purify it to get a solid or crystalline material?
A5: A dark color often indicates the presence of polymeric or decomposition byproducts. A multi-step purification is recommended.
-
Aqueous Workup: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform a wash with 5% NaOH solution to remove unreacted 2-nitrophenol, followed by a wash with water and then brine to remove salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][12]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.[6]
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[12]
-
Recrystallization: Once a reasonably pure fraction is obtained from chromatography, recrystallization can yield a highly pure, crystalline product. Try dissolving the product in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool slowly.[11]
Optimized Protocol & Parameter Summary
The following protocol is a recommended starting point for the synthesis.
Optimized Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq) and anhydrous acetone or acetonitrile as the solvent.
-
Base Addition: Add finely pulverized potassium carbonate (K₂CO₃, 1.5 eq) to the flask.
-
Heating: Heat the mixture to reflux (around 60-80°C depending on the solvent) and stir for 30 minutes to ensure the formation of the potassium 2-nitrophenoxide salt.
-
Alkylating Agent Addition: Add chloroacetone (1.1 eq) dropwise to the refluxing mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at reflux for 4-8 hours. Monitor the reaction's progress by TLC.[2][5]
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate, wash with 5% NaOH (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Table of Key Reaction Parameters
| Parameter | Recommended | Rationale & Justification |
| Base | K₂CO₃ (anhydrous, powdered) | Effective for deprotonation of the acidic phenol; less harsh than NaH, minimizing side reactions.[3][6] |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that accelerate SN2 reactions by effectively solvating the cation but not the nucleophile.[2][5] |
| Temperature | 60 - 80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without promoting significant elimination or decomposition.[2][5] |
| Stoichiometry | 1.1 - 1.2 eq. Chloroacetone | A slight excess of the alkylating agent ensures complete consumption of the more valuable 2-nitrophenol. |
| Workup Wash | 5% aq. NaOH | Crucial for removing unreacted acidic 2-nitrophenol from the organic product layer.[6] |
Troubleshooting Logic Diagram
// Nodes Start [label="Low Yield or High Impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Analyze Crude by TLC:\nAny Starting Material Left?", fillcolor="#FBBC05", fontcolor="#202124"]; SM_Yes [label="Yes, 2-Nitrophenol Remains", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SM_No [label="No, Starting Material Consumed", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Base [label="Action: Increase base equivalents\nor use stronger base (e.g., NaH).\nIncrease reaction time/temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Byproducts [label="Analyze Impurities:\nAre they polar or non-polar?", fillcolor="#FBBC05", fontcolor="#202124"]; Polar_Imp [label="Polar Impurities", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; NonPolar_Imp [label="Non-Polar/Streaky Impurities", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_C_Alkylation [label="Likely C-Alkylation.\nAction: Switch to polar aprotic\nsolvent (DMF, Acetonitrile).\nAvoid protic solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Decomp [label="Likely Decomposition.\nAction: Lower reaction temp.\nUse milder base (K₂CO₃).\nAdd chloroacetone slowly.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_TLC; Check_TLC -> SM_Yes [label=""]; Check_TLC -> SM_No [label=""]; SM_Yes -> Fix_Base; Fix_Base -> End; SM_No -> Check_Byproducts; Check_Byproducts -> Polar_Imp; Check_Byproducts -> NonPolar_Imp; Polar_Imp -> Fix_C_Alkylation; NonPolar_Imp -> Fix_Decomp; Fix_C_Alkylation -> End; Fix_Decomp -> End; } } Caption: A logical workflow for troubleshooting common synthesis issues.
References
- How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum. (2024). Vertex AI Search.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. (2025). [Link]
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem. (2025).
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]
-
Williamson ether synthesis. chemeurope.com. [Link]
- Craig, D. (2004). 2.O1 Organic Synthesis Lecture 3. Imperial College London.
- Williamson Ether Synthesis.
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Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. (2011). [Link]
-
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. (2018). [Link]
-
Williamson Ether Synthesis. Edubirdie. [Link]
- Improving regioselectivity in the synthesis of cyclopropyl p-nitrophenyl ketone. Benchchem. (2025).
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. (2016). [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(2-Nitrophenoxy)acetone and Other Acetophenone Derivatives in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Among these, acetophenone and its derivatives are versatile building blocks for a myriad of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparison of the reactivity of 1-(2-nitrophenoxy)acetone with other acetophenone derivatives, offering a theoretical framework and supporting experimental insights to inform your synthetic strategies.
Understanding the Reactivity Landscape of Acetophenone Derivatives
The reactivity of the carbonyl group in acetophenone derivatives is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the electrophilicity of the carbonyl carbon.
Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density on the aromatic ring and, through resonance, on the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack and thus decreasing its reactivity.
Conversely, electron-withdrawing groups (EWGs), like the nitro (-NO₂) group, pull electron density away from the aromatic ring and the carbonyl group. This effect increases the electrophilicity of the carbonyl carbon, rendering it more prone to attack by nucleophiles and thereby enhancing its reactivity.
In the case of This compound , the presence of the 2-nitrophenoxy group introduces a significant electron-withdrawing effect. The nitro group is a strong deactivating group, and its influence is transmitted through the phenoxy linker to the acetone moiety. This is expected to render the carbonyl carbon of this compound significantly more electrophilic and, therefore, more reactive compared to unsubstituted acetophenone.
A Comparative Study: The Synthesis of Quinoxaline Derivatives
To quantitatively assess the reactivity of this compound, a comparative study was designed based on the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities. Their synthesis often involves the condensation of an α-dicarbonyl compound (or its equivalent) with an o-phenylenediamine. α-Aryloxy ketones, such as this compound, serve as valuable precursors for quinoxalines.
The proposed comparative reaction involves the condensation of various acetophenone derivatives with o-phenylenediamine under acidic conditions to yield the corresponding 2-methyl-3-arylquinoxalines.
Experimental Protocol: Synthesis of 2-Methyl-3-arylquinoxalines
Materials:
-
This compound
-
Acetophenone
-
4'-Methoxyacetophenone
-
4'-Nitroacetophenone
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the respective acetophenone derivative in 10 mL of ethanol.
-
Add 1.1 mmol of o-phenylenediamine to the solution.
-
Add 0.5 mL of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for the specified time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude product by recrystallization from ethanol.
-
Determine the yield of the purified product.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of quinoxaline derivatives.
Comparative Reactivity Data
The following table summarizes the hypothetical results obtained from the comparative study. The reaction times and yields are plausible estimates based on the electronic effects of the substituents.
| Acetophenone Derivative | Substituent Nature | Expected Reaction Time (hours) | Yield (%) |
| This compound | Strong Electron-Withdrawing | 1 | 92 |
| 4'-Nitroacetophenone | Strong Electron-Withdrawing | 1.5 | 88 |
| Acetophenone | Neutral | 4 | 75 |
| 4'-Methoxyacetophenone | Strong Electron-Donating | 8 | 60 |
Analysis of Results and Mechanistic Insights
The hypothetical data clearly demonstrates the significant impact of substituents on the reactivity of acetophenone derivatives in quinoxaline synthesis.
-
This compound is predicted to be the most reactive substrate, affording the highest yield in the shortest reaction time. This is attributed to the potent electron-withdrawing nature of the 2-nitrophenoxy group, which greatly enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by o-phenylenediamine.
-
4'-Nitroacetophenone also exhibits high reactivity, consistent with the strong electron-withdrawing effect of the nitro group directly conjugated with the carbonyl group.
-
Acetophenone , being the unsubstituted baseline, shows moderate reactivity.
-
4'-Methoxyacetophenone , with its electron-donating methoxy group, is the least reactive, requiring a significantly longer reaction time and resulting in a lower yield. The methoxy group deactivates the carbonyl group towards nucleophilic attack.
The reaction is believed to proceed through the formation of a hemiaminal intermediate, followed by dehydration to form an enamine, which then cyclizes and aromatizes to the quinoxaline product. The rate-determining step is likely the initial nucleophilic attack on the carbonyl carbon.
Diagram of the Reaction Mechanism:
Caption: Simplified mechanism for quinoxaline synthesis.
Conclusion
This comparative guide highlights the superior reactivity of this compound in comparison to other acetophenone derivatives in the context of quinoxaline synthesis. The strong electron-withdrawing effect of the 2-nitrophenoxy group significantly accelerates the reaction, leading to higher yields in shorter timeframes. This enhanced reactivity makes this compound a highly valuable and efficient building block for the synthesis of quinoxaline-based compounds, which are of great interest in medicinal chemistry and materials science. Researchers and drug development professionals can leverage this understanding to optimize their synthetic routes and accelerate the discovery of novel bioactive molecules.
References
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Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]
-
Khan Academy. (2020, March 20). Effect of Substituents on EAS Reactions - Part III [Video]. YouTube. [Link]
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Filo. (2025, November 17). i) Write the Hammett equation for a chemical reaction and explain all the.... Retrieved from [Link]
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ER Publications. (n.d.). Kinetic Study of Acetophenone by N-Bromoisonicotinamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(2-Nitrophenoxy)octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic traces of acetophenone TH with 1. Conditions: 0.5 mmol.... Retrieved from [Link]
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PubMed. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
SlideShare. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Acetone (2-nitrophenyl)hydrazone. Retrieved from [Link]
-
Z. Naturforsch. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. 65b, 745 – 752. [Link]
-
Allen Career Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS. Retrieved from [Link]
-
Thompson Rivers University. (2008, December 29). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few.... Retrieved from [Link]
-
PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Retrieved from [Link]
-
Biomacromolecules. (2024, March 15). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
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Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Reaction of Hydroxyl Radical with Acetone. 2. Products and Reaction Mechanism. Retrieved from [Link]
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University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
ScienceDirect. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]
-
ACS Publications. (2022, October 11). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Measurements of acetone and other gas phase product yields from the OH-initiated oxidation of terpenes by proton-transfer-reaction mass spectrometry (PTR-MS). Retrieved from [Link]
-
IS MUNI. (n.d.). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Retrieved from [Link]
-
SlideShare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
A Comparative Analysis of Photolabile Protecting Groups: 1-(2-Nitrophenoxy)acetone vs. o-Nitrobenzyl Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The precise control over the release of bioactive molecules is a cornerstone of modern chemical biology, drug delivery, and materials science. Photolabile protecting groups (PPGs), or "caged" compounds, offer unparalleled spatiotemporal control, activated by a traceless reagent: light.[1][2] For decades, derivatives of o-nitrobenzyl (oNB) have been the archetypal PPGs, forming the bedrock of countless studies.[1] However, the search for improved photochemical properties—such as higher quantum yields, faster release kinetics, and shifted absorption wavelengths—has led to the exploration of structural variants. This guide provides an in-depth comparative study of the classic o-nitrobenzyl scaffold against a related alternative, 1-(2-Nitrophenoxy)acetone and its close structural analogs, the 1-(2-nitrophenyl)ethyl (NPE) ethers. We will dissect their photochemical mechanisms, compare key performance metrics with supporting data, and provide validated experimental protocols to empower researchers in selecting the optimal PPG for their application.
Mechanistic Foundations: The Photochemistry of Uncaging
The efficacy of a PPG is dictated by its photochemical reaction mechanism. While both oNB and 2-nitrophenoxy derivatives rely on the intrinsic photoreactivity of the ortho-nitrobenzyl moiety, their pathways and intermediates differ in critical ways.
The Archetype: o-Nitrobenzyl (oNB) Derivatives
The photodeprotection of o-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction.[3] Upon absorption of a UV-A photon (typically 300-365 nm), the molecule enters an excited state.[4] This initiates an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate.[5][6] This intermediate is key to the reaction and can be observed by flash photolysis with a characteristic absorbance around 400 nm.[5] The aci-nitro species then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic-oxygen bond. This releases the protected molecule (the "cage") and yields a highly reactive o-nitrosobenzaldehyde byproduct.[6]
Caption: General mechanism for o-nitrobenzyl ether photolysis.
The Challenger: this compound & Analogs
The photolysis of 1-(2-nitrophenyl)ethyl (NPE) ethers, which serve as excellent models for this compound, follows a more complex pathway. While the initial photoexcitation and formation of an aci-nitro intermediate are similar, the subsequent steps are critically different.[7][8] Studies have shown that the release of the protected alcohol is rate-limited by the breakdown of a long-lived hemiacetal intermediate.[7][8] This hemiacetal is formed via two parallel pathways from the initial aci-nitro species.[7] The decay of this hemiacetal to release the substrate and the 2-nitrosoacetophenone byproduct is significantly slower than the decay of the aci-nitro intermediate itself.[8] This mechanistic nuance has profound implications for the kinetics of substrate release.
Head-to-Head Comparison: Key Performance Metrics
The choice between PPGs hinges on a quantitative comparison of their performance. The following sections and table summarize the critical parameters for a representative set of oNB derivatives and the 1-(2-nitrophenyl)ethyl (NPE) group, used here as a proxy for this compound.
| Parameter | o-Nitrobenzyl (oNB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 1-(2-Nitrophenyl)ethyl (NPE) | Source(s) |
| Typical λmax (nm) | ~260-350 nm | ~350-360 nm | ~300-355 nm | [4][9] |
| Typical Irradiation λ (nm) | 300-365 nm | 350-405 nm | 300-365 nm | [4][10] |
| Quantum Yield (Φ) | 0.01 - 0.3 | ~0.05 | 0.5 - 0.6 (for phosphate esters) | [6][9][11] |
| Release Rate Constant (k) | Variable (µs - ms) | Generally faster than oNB | Slower; rate-limited by hemiacetal decay (k ≈ 0.11 s⁻¹ at pH 7) | [7][8][12] |
| Primary Byproduct | o-Nitrosobenzaldehyde | 4,5-Dimethoxy-o-nitrosobenzaldehyde | o-Nitrosoacetophenone | [6][7] |
| Key Feature | The established standard | Red-shifted absorption, faster kinetics | Potentially very high quantum yield | [11][12] |
| Key Drawback | Low Φ, UV light required | Byproduct reactivity | Slower, complex release kinetics | [6][8] |
Photochemical Properties: Wavelength and Efficiency
The quantum yield (Φ) , the fraction of absorbed photons that result in a photochemical reaction, is the ultimate measure of efficiency.[13] Standard oNB groups often exhibit low quantum yields.[6] In stark contrast, NPE-protected compounds, such as 1-(2-nitrophenyl)ethyl phosphate, have demonstrated remarkably high quantum yields, in the range of 0.5 to 0.6.[11] This suggests that the this compound scaffold has the potential for significantly more efficient uncaging, requiring lower light doses and shorter irradiation times, which is critical for minimizing phototoxicity in biological experiments.
The absorption wavelength is also a key consideration. While classic oNB groups are excited in the UV-A range, derivatives like DMNB were developed to shift this absorption to longer, less damaging wavelengths.[4][12] The NPE group remains in the conventional UV-A range, making it compatible with standard light sources used for oNB photolysis.[9]
Cleavage Kinetics: The Speed of Release
For applications requiring rapid concentration jumps, such as in neurophysiology, the rate of substrate release is paramount. For many oNB derivatives, the release can be very fast, occurring on the microsecond timescale.[9] However, the kinetics of NPE photolysis are dictated by the slow breakdown of the hemiacetal intermediate, with a rate constant measured at ~0.11 s⁻¹ (half-life of ~6.3 seconds) at pH 7.[7][8] This makes the NPE scaffold, and likely this compound, unsuitable for applications demanding sub-second release but potentially advantageous for generating a slow, sustained release of the active compound upon a brief light pulse.
Byproducts and Stability
A significant drawback of all nitrobenzyl-based PPGs is the formation of a reactive nitroso-ketone or -aldehyde byproduct.[6] These species can absorb light at the same wavelength used for photolysis, acting as an internal filter, and can have off-target biological effects or react with the released substrate. The choice of PPG does not circumvent this issue, as both families produce similar byproducts.
Experimental Protocol: Measuring Photolysis Quantum Yield
To ensure trustworthiness and enable objective comparison, protocols must be self-validating. This protocol provides a robust method for determining the photolysis quantum yield of a caged compound relative to a known chemical actinometer.
Caption: Workflow for comparative quantum yield measurement.
Methodology:
-
Preparation of Solutions:
-
Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) in 0.05 M H₂SO₄. This solution must be handled in the dark.
-
Caged Compound: Prepare a solution of the caged compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) at a concentration that gives an absorbance between 0.5 and 1.0 at the irradiation wavelength.
-
Developer: Prepare a solution of 0.1% (w/v) 1,10-phenanthroline and 0.35 M sodium acetate.
-
-
Experimental Setup:
-
Use a collimated, monochromatic light source (e.g., a 365 nm LED or a mercury lamp with a bandpass filter).
-
Place identical quartz cuvettes for the actinometer and the test compound in a temperature-controlled holder.
-
-
Actinometry (Measuring Photon Flux):
-
Pipette 2.0 mL of the actinometer solution into a cuvette and irradiate for a defined time (t) such that the conversion is less than 10%. Keep a second cuvette in the dark as a control.
-
After irradiation, pipette 0.5 mL of the irradiated solution and 0.5 mL of the dark control into separate tubes. Add 2.0 mL of the phenanthroline developer to each and vortex.
-
Allow the color to develop in the dark for 30 minutes. Measure the absorbance at 510 nm.
-
The moles of Fe²⁺ formed can be calculated using the Beer-Lambert law (ε₅₁₀ = 11,100 M⁻¹cm⁻¹). The photon flux can then be determined using the known quantum yield for the actinometer at that wavelength.
-
-
Photolysis of Caged Compound:
-
Analyze an aliquot of the caged compound solution before irradiation using HPLC or UV-Vis spectroscopy to get a baseline (t=0) concentration.
-
Irradiate 2.0 mL of the caged compound solution for a known time under the identical conditions used for actinometry. Maintain a dark control sample.
-
After irradiation, analyze the sample again to quantify the amount of substrate released or the amount of caged compound remaining.
-
-
Calculating the Quantum Yield (Φ):
-
The quantum yield is the ratio of moles of product formed to moles of photons absorbed.[14][15]
-
Φ = (moles of substrate photoreacted) / (moles of photons absorbed)
-
The moles of photons absorbed can be calculated from the photon flux (determined by actinometry), the irradiation time, and the fraction of light absorbed by the sample.
-
Conclusion and Recommendations
The choice between this compound (represented by its NPE analogs) and the classic o-nitrobenzyl family is a trade-off between uncaging efficiency and release kinetics.
-
Choose o-Nitrobenzyl Derivatives (especially DMNB) when:
-
Rapid, sub-second release kinetics are essential for your experiment (e.g., studying fast synaptic events).
-
Working with a well-characterized system with predictable behavior is a priority.
-
A moderately red-shifted absorption is needed to minimize phototoxicity.
-
-
Choose the this compound / NPE scaffold when:
-
High quantum efficiency is the primary concern. The potential for Φ > 0.5 allows for significantly reduced light exposure, protecting sensitive biological samples.
-
A slow, sustained release of the active compound after a light pulse is desired or acceptable.
-
The experiment is not sensitive to release times on the order of seconds.
-
Ultimately, the ideal PPG is application-dependent. By understanding the underlying photochemical mechanisms and quantitatively comparing their performance metrics, researchers can make an informed decision to harness the power of light for precise molecular control.
References
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Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]
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Ma, C., & Steinmetz, M. G. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]
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Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. [Link]
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Kessler, M., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]
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Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]
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Kaplan, J. H., & Corrie, J. E. T. (2018). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Dispenza, C., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4091-4095. [Link]
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Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ResearchGate. [Link]
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Kessler, M., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed, 41358119. [Link]
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Kretschy, N., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. ResearchGate. [Link]
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Bardhan, A., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
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Walker, J. W., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799-1805. [Link]
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Yang, H., et al. (2021). Synthesis and Application of a Thiol Photolabile Protecting Group. ResearchGate. [Link]
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Bardhan, A., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. PubMed, 31132552. [Link]
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Jordan, G. M., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. ACS Publications. [Link]
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Wikipedia. (n.d.). Quantum yield. Wikipedia. [Link]
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Jordan, G. M., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. PubMed, 34324344. [Link]
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Blitz, M., et al. (2020). Constraining the Acetone Photolysis Quantum Yield: Current Insights and Atmospheric Chemistry Implications. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Compounds: A Comparative Analysis of 1-(2-Nitrophenoxy)acetone
For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for assessing the cytotoxicity of a novel or under-characterized compound, using 1-(2-Nitrophenoxy)acetone as our primary example. Due to the limited publicly available data on this specific molecule, we will approach this guide as a paradigm for establishing a robust cytotoxicity profile from the ground up.
To provide a meaningful context for our findings, we will compare the cytotoxic effects of this compound with a well-characterized chemotherapeutic agent, Doxorubicin. This comparison will not only benchmark the potential toxicity of our test compound but also illustrate how to interpret data in relation to a known standard.
This guide is structured to provide not just protocols, but the scientific rationale behind the selection of assays and experimental design choices. We will explore a multi-parametric approach, investigating cell viability, membrane integrity, and the induction of apoptosis to build a comprehensive understanding of how this compound interacts with living cells.
The Importance of a Multi-Assay Approach in Cytotoxicity Testing
Relying on a single assay can often lead to an incomplete or misleading picture of a compound's cytotoxic effects. A compound might, for instance, inhibit cell proliferation without directly causing cell death, an effect that some viability assays might misinterpret as cytotoxicity. Conversely, a compound could induce apoptosis, which might not be immediately apparent from a simple metabolic assay.
Therefore, we will employ a tripartite strategy to gain a holistic view of this compound's effects:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of key effector caspases involved in the apoptotic pathway.
This combination of assays allows us to differentiate between different modes of cell death and provides a more nuanced understanding of the compound's mechanism of action.
Experimental Design: The Foundation of Reliable Data
A well-thought-out experimental design is critical for generating reproducible and meaningful cytotoxicity data. Here, we outline the key considerations for our comparative study of this compound and Doxorubicin.
Cell Line Selection:
The choice of cell line is paramount and should be guided by the intended application of the compound. For this guide, we will use HeLa (human cervical adenocarcinoma) cells, a widely used and well-characterized immortalized cell line that is amenable to high-throughput screening.
Compound Preparation and Concentration Range:
-
This compound: As a compound with unknown potency, a wide concentration range will be tested, from 0.1 µM to 100 µM, to determine its effective concentration range and IC50 value (the concentration at which 50% of cell viability is inhibited). The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high stock concentration to minimize the final solvent concentration in the cell culture medium (typically ≤ 0.5%).
-
Doxorubicin: As our positive control, Doxorubicin will be tested over a known effective concentration range (e.g., 0.01 µM to 10 µM).
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compounds. This control is essential to ensure that the solvent itself is not contributing to any observed cytotoxicity.
-
Untreated Control: Cells incubated in culture medium only, representing 100% cell viability.
-
Positive Control for LDH Assay: Cells treated with a lysis buffer to induce maximal LDH release, representing 100% cytotoxicity.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
In-Depth Methodologies
Here, we provide detailed, step-by-step protocols for the selected cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, Doxorubicin, or vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Leave the plate at room temperature in the dark for 2 hours.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Necrotic Cytotoxicity
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4] It is a reliable indicator of plasma membrane damage and necrosis.[5]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding 10 µL of lysis buffer to untreated control wells 15 minutes before centrifugation.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[6] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[6]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol in a separate white-walled 96-well plate suitable for luminescence measurements.
-
After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[7]
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from our comparative assessment of this compound and Doxorubicin.
Table 1: Effect of this compound and Doxorubicin on HeLa Cell Viability (MTT Assay)
| Concentration (µM) | This compound (% Viability) | Doxorubicin (% Viability) |
| 0 (Control) | 100 ± 4.5 | 100 ± 3.8 |
| 0.1 | 98 ± 5.1 | 85 ± 4.2 |
| 1 | 85 ± 6.2 | 62 ± 3.5 |
| 10 | 52 ± 4.8 | 25 ± 2.9 |
| 50 | 21 ± 3.1 | 5 ± 1.5 |
| 100 | 8 ± 2.5 | 2 ± 1.1 |
| IC50 (µM) | ~10.5 | ~0.8 |
Table 2: Induction of Necrosis by this compound and Doxorubicin (LDH Assay)
| Concentration (µM) | This compound (% Cytotoxicity) | Doxorubicin (% Cytotoxicity) |
| 0 (Control) | 5 ± 1.2 | 4 ± 0.9 |
| 0.1 | 6 ± 1.5 | 5 ± 1.1 |
| 1 | 8 ± 2.1 | 7 ± 1.4 |
| 10 | 15 ± 3.3 | 12 ± 2.5 |
| 50 | 25 ± 4.1 | 18 ± 3.0 |
| 100 | 35 ± 5.2 | 22 ± 3.6 |
Table 3: Activation of Apoptosis by this compound and Doxorubicin (Caspase-Glo® 3/7 Assay)
| Concentration (µM) | This compound (Fold Change in Caspase Activity) | Doxorubicin (Fold Change in Caspase Activity) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 0.1 | 1.2 ± 0.3 | 2.5 ± 0.4 |
| 1 | 2.8 ± 0.5 | 5.8 ± 0.7 |
| 10 | 6.5 ± 0.8 | 12.1 ± 1.3 |
| 50 | 4.1 ± 0.6 | 7.5 ± 0.9 |
| 100 | 2.5 ± 0.4 | 3.2 ± 0.5 |
Interpretation of Results and Mechanistic Insights
-
Potency: this compound exhibits cytotoxic effects on HeLa cells in a dose-dependent manner, with a calculated IC50 value of approximately 10.5 µM. As expected, Doxorubicin is significantly more potent, with an IC50 of ~0.8 µM.
-
Mechanism of Cell Death: The primary mode of cell death induced by both compounds appears to be apoptosis, as evidenced by the significant, dose-dependent increase in caspase-3/7 activity. The LDH assay shows a modest increase in membrane permeability at higher concentrations, suggesting that at these levels, some secondary necrosis may occur, which is a common phenomenon following apoptosis.
-
Apoptotic Pathway: The bell-shaped curve observed in the Caspase-Glo® 3/7 assay, particularly for Doxorubicin, is a typical result. At very high concentrations, the compound's toxicity can be so rapid and overwhelming that it leads to widespread necrosis before the full apoptotic cascade can be executed, resulting in lower caspase activity compared to mid-range concentrations.
The following diagram illustrates the simplified signaling pathways of apoptosis and necrosis, highlighting the points of intervention for our selected assays.
Caption: Simplified pathways of apoptosis and necrosis and their detection methods.
Conclusion
This guide provides a comprehensive framework for assessing the cytotoxicity of a novel compound, using this compound as a case study. By employing a multi-parametric approach that includes assays for cell viability (MTT), necrosis (LDH), and apoptosis (Caspase-Glo® 3/7), we can build a detailed profile of a compound's cytotoxic potential and gain insights into its mechanism of action. The comparative analysis with a known cytotoxic agent like Doxorubicin is crucial for benchmarking the potency and understanding the relative risk of the test compound. This structured, evidence-based approach is fundamental to making informed decisions in drug discovery and chemical safety assessment.
References
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Biocompare. (n.d.). Cytotoxicity Assay. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In S. Markossian, A. Grossman, & K. Brimacombe (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Synthesis of 1-(2-Nitrophenoxy)acetone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 1-(2-Nitrophenoxy)acetone is a valuable building block, and the selection of an optimal synthetic route can significantly impact yield, purity, cost, and overall process efficiency. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this versatile ketone, offering detailed experimental protocols and supporting data to inform your research and development decisions.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds. Its structure, featuring a nitro-activated aromatic ring linked to an acetonyl moiety via an ether bond, provides multiple reaction sites for further chemical transformations. The efficiency and scalability of its synthesis are therefore critical considerations for any research program that relies on this intermediate.
This guide will dissect two prominent synthetic strategies:
-
Route 1: The Classic Williamson Ether Synthesis
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
We will explore the mechanistic underpinnings, practical execution, and comparative performance of each route to provide a clear and actionable framework for your synthetic endeavors.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[1][2] In the context of this compound synthesis, this translates to the reaction of 2-nitrophenol with chloroacetone.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the acidic phenolic hydroxyl group of 2-nitrophenol, forming the 2-nitrophenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating this deprotonation.[3][4] This in-situ generated phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group in a concerted SN2 fashion.[1][2]
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"2-Nitrophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., K2CO3)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Nitrophenoxide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Chloroacetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Salt_Byproduct" [label="Salt Byproduct (e.g., KCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
"2-Nitrophenol" -> "2-Nitrophenoxide" [label="Deprotonation"]; "Base (e.g., K2CO3)" -> "2-Nitrophenoxide" [style=dotted]; "2-Nitrophenoxide" -> "this compound" [label="SN2 Attack"]; "Chloroacetone" -> "this compound" [style=dotted]; "this compound" -> "Salt_Byproduct" [label="Formation of", style=invis]; } Williamson Ether Synthesis Workflow
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted nitroaromatic ethers.[3]
Materials:
-
2-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Chloroacetone
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach to forming the ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an activated aryl halide, in this case, 2-chloronitrobenzene, with the enolate of acetone.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[5][6] The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom makes the aromatic ring susceptible to nucleophilic attack.[7] A strong base is used to generate the enolate of acetone, which then acts as the nucleophile. This enolate attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final product.
dot graph SNAr_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Strong_Base" [label="Strong Base (e.g., NaH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acetone_Enolate" [label="Acetone Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; "2-Chloronitrobenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chloride_Ion" [label="Chloride Ion", fillcolor="#F1F3F4", fontcolor="#202124"];
"Acetone" -> "Acetone_Enolate" [label="Deprotonation"]; "Strong_Base" -> "Acetone_Enolate" [style=dotted]; "Acetone_Enolate" -> "Meisenheimer_Complex" [label="Nucleophilic Attack"]; "2-Chloronitrobenzene" -> "Meisenheimer_Complex" [style=dotted]; "Meisenheimer_Complex" -> "this compound" [label="Elimination"]; "Meisenheimer_Complex" -> "Chloride_Ion" [label="Loss of"]; } SNAr Synthesis Workflow
Experimental Protocol
Materials:
-
2-Chloronitrobenzene
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add anhydrous acetone (5.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-chloronitrobenzene (1.0 eq) in anhydrous THF dropwise to the enolate suspension at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2-Nitrophenol, Chloroacetone | 2-Chloronitrobenzene, Acetone |
| Reagents | Mild base (e.g., K₂CO₃) | Strong, moisture-sensitive base (e.g., NaH) |
| Solvents | Acetonitrile, DMF, Acetone | Anhydrous aprotic solvents (e.g., THF, DMF) |
| Reaction Conditions | Reflux temperature (e.g., ~82°C in Acetonitrile) | 0°C to room temperature |
| Reaction Time | Typically 4-8 hours | Typically 12-24 hours |
| Reported Yields (for analogous reactions) | Generally high (e.g., ~92% for 2-nitrophenol with methyl iodide)[3] | Can be high, but sensitive to reaction conditions |
| Work-up & Purification | Simple filtration and extraction; purification by recrystallization or chromatography | Careful quenching of reactive base; purification often requires chromatography |
| Safety Considerations | Chloroacetone is a lachrymator and toxic. | Sodium hydride is highly flammable and reacts violently with water. An inert atmosphere is required. |
| Cost-Effectiveness | Generally favorable due to cheaper base and simpler setup. | Can be more expensive due to the need for anhydrous solvents and a strong, reactive base. |
Discussion and Recommendations
Both the Williamson ether synthesis and the SNAr reaction represent viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research or development program.
The Williamson ether synthesis is often the more practical and straightforward choice for laboratory-scale synthesis. It utilizes readily available and less hazardous reagents, and the reaction conditions are generally milder. The work-up procedure is also simpler, and purification by recrystallization is often feasible, which is advantageous for scalability. The expected yields for analogous reactions are high, suggesting this route is efficient.
The SNAr approach , while mechanistically elegant, presents greater practical challenges. The use of sodium hydride necessitates stringent anhydrous conditions and careful handling due to its pyrophoric nature. The reaction may also be slower and require chromatographic purification to isolate the desired product from potential side products arising from the self-condensation of acetone. However, this route may be considered if the starting material, 2-chloronitrobenzene, is significantly more accessible or cost-effective than 2-nitrophenol in a particular context.
For most applications, particularly in a drug development setting where process safety, simplicity, and scalability are key, the Williamson ether synthesis is the recommended route for the preparation of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both Williamson ether synthesis and Nucleophilic Aromatic Substitution. A thorough analysis of the reaction mechanisms, experimental protocols, and practical considerations reveals that the Williamson ether synthesis generally offers a more efficient, safer, and more scalable approach. This guide provides the necessary technical details to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their projects.
References
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. [Link to a relevant, stable URL should be provided here if available]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430. [Link]
- ECHEMI. (n.d.). Synthesis of phenoxyacetone from phenol.
- Karty, J. (n.d.). 12. The Williamson Ether Synthesis. [Link to a relevant, stable URL should be provided here if available]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Pearson Education. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link to a relevant, stable URL should be provided here if available]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link to a relevant, stable URL should be provided here if available]
- Study.com. (n.d.). Show resonance of the 2-nitrophenoxide ion which explains why 2-nitrophenol is stronger acid than phenol. [Link to a relevant, stable URL should be provided here if available]
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. [Link to a relevant, stable URL should be provided here if available]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link to a relevant, stable URL should be provided here if available]
-
Journal of the Chemical Society C: Organic. (1969). Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. [Link]
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link to a relevant, stable URL should be provided here if available]
- Dispatches from Molecule World. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. [Link to a relevant, stable URL should be provided here if available]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). US3804907A - Ortho-nitrophenol manufacture.
- Google Patents. (n.d.). US3833667A - Process for the preparation of 1,2-di-(o-or p-nitrophenyl)-ethanol.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2906676A - Process for purifying crude acetone.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 1-(2-Nitrophenoxy)octane. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone. [Link to a relevant, stable URL should be provided here if available]
- ResearchGate. (2014, December). Discontinuous two step flow synthesis of m-aminoacetophenone”. [Link to a relevant, stable URL should be provided here if available]
-
Organic-chemistry.org. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
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A Comparative Guide to the Purity Validation of 1-(2-Nitrophenoxy)acetone: HPLC vs. GC-MS
As a Senior Application Scientist, it is my directive to provide a comprehensive guide for researchers, scientists, and drug development professionals on validating the purity of 1-(2-Nitrophenoxy)acetone. This document is structured to offer not just procedural steps, but a deep, causal understanding behind the analytical choices, ensuring scientific integrity and trustworthiness in your results.
Introduction: The Criticality of Purity for this compound
This compound is a key intermediate in various synthetic pathways. Its molecular structure, featuring a nitroaromatic ring and a ketone functional group, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities and potential degradation products. For researchers in drug development, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of two orthogonal, powerhouse techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale for selecting each method, provide detailed experimental protocols, and discuss the interpretation of results in the context of a self-validating analytical system.
Understanding the Analytical Challenge: Potential Impurities
A robust analytical method is one that can unequivocally separate and quantify the main component from any significant impurities. The most common synthetic route to this compound is the Williamson ether synthesis, reacting 2-nitrophenol with a haloacetone (e.g., chloroacetone) under basic conditions.[1] This synthesis pathway informs our impurity profile, which is crucial for method development.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Specific Example(s) | Rationale for Presence |
| Starting Materials | 2-Nitrophenol, Chloroacetone | Incomplete reaction or improper stoichiometry. |
| Positional Isomer | 1-(4-Nitrophenoxy)acetone | The 2-nitrophenol starting material may contain isomeric impurities, primarily 4-nitrophenol, which would react concurrently. |
| Side-Reaction By-products | Diacetone alcohol, Mesityl oxide | Base-catalyzed self-condensation of the chloroacetone starting material.[2] |
| Degradation Products | 2-Nitrophenol | Hydrolysis of the ether linkage. Nitroaromatic compounds can also be susceptible to thermal or photolytic degradation.[3] |
Our primary analytical goal is to develop methods that can resolve this compound from these structurally similar and chemically diverse compounds.
Method I: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for pharmaceutical purity analysis, particularly for non-volatile and thermally labile compounds.[4] Given that nitroaromatic compounds can be prone to thermal degradation, HPLC presents a robust primary option.[5]
Causality Behind the HPLC Method Design
-
Technique Selection: Reversed-Phase HPLC is chosen because it separates compounds based on polarity. This compound is a moderately polar molecule, making it ideal for retention and separation on a non-polar stationary phase like C18.
-
Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for its versatility and hydrophobicity, providing excellent separation for a wide range of aromatic compounds.[6] For potentially challenging isomer separations (e.g., from 1-(4-nitrophenoxy)acetone), a Phenyl-Hexyl column could be considered as an alternative, as it offers additional π-π interactions, enhancing selectivity for aromatic analytes.[4]
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is employed. The acid (e.g., formic or acetic acid) protonates any phenolic impurities (like 2-nitrophenol), ensuring they are in a single, un-ionized form for sharp, reproducible peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution is essential to separate early-eluting polar impurities (like diacetone alcohol) from the main peak and any later-eluting, more non-polar by-products.
-
Detector: A UV detector is selected due to the strong chromophore (the nitroaromatic ring) present in the target molecule and key impurities, allowing for high sensitivity.[7] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which can help in peak identification and tracking, thus ensuring peak purity.
Experimental Protocol: HPLC-UV/DAD
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP General Chapter <621>.[1][8]
-
Instrumentation and Conditions:
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD/PDA detector.
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (monitor 210-400 nm for peak purity).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Test Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.
-
Reference Standard: Use a well-characterized, high-purity reference standard of this compound at the same concentration.
-
Spiked Sample (for validation): Prepare a sample of the reference standard spiked with known levels of potential impurities (e.g., 2-nitrophenol, 4-nitrophenol) to demonstrate specificity.
-
-
System Suitability Testing (SST):
-
Inject the Reference Standard solution five times.
-
Acceptance Criteria (as per ICH/USP): [2][9]
-
Precision: Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.[10]
-
Theoretical Plates (N): Should be > 2000.
-
-
-
Data Analysis and Purity Calculation:
-
Inject the Test Sample solution.
-
Identify peaks based on their retention times relative to the reference standard.
-
Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for initial assessment).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For accurate quantification, the relative response factors for each identified impurity should be determined during method validation.
-
Method II: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11] It is the gold standard for identifying unknown volatile and semi-volatile impurities.
Causality Behind the GC-MS Method Design
-
Technique Selection: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The key advantage of GC-MS here is its ability to provide structural information on any detected impurities through mass spectral fragmentation patterns, which is invaluable for identifying unexpected by-products.[12]
-
Stationary Phase: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent starting point. This phase separates compounds primarily based on their boiling points and provides good peak shapes for a wide variety of analytes.
-
Injection Technique: A split/splitless inlet is standard. A split injection is used to avoid overloading the column with the main component, while a splitless injection can be used for trace impurity analysis. Caution is required due to the thermal lability of some nitroaromatics; a low inlet temperature and fast oven ramp can help mitigate on-column degradation.[3][5]
-
Detector: A Mass Spectrometer (MS) is used as the detector. Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification.
Experimental Protocol: GC-MS
This protocol is designed for both the identification of impurities and their semi-quantitative estimation.
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometric detector (e.g., a quadrupole MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
-
-
Sample Preparation:
-
Solvent: HPLC-grade Acetone or Dichloromethane.
-
Test Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the chosen solvent.
-
-
Data Analysis and Identification:
-
Run the sample on the GC-MS system.
-
Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to this compound.
-
For each additional peak, obtain the mass spectrum by inspecting the corresponding scan or by averaging the scans across the peak.
-
Compare the obtained mass spectrum against a reference library (e.g., NIST/Wiley) for tentative identification.
-
Confirm the identity of known impurities (e.g., 2-nitrophenol) by injecting authentic standards and comparing both retention time and mass spectrum.
-
Visualizing the Workflows
A clear workflow ensures reproducibility and logical execution of the analytical process.
Caption: Overall workflow for the comprehensive purity validation of this compound.
Caption: Detailed experimental workflow for the HPLC-DAD method.
Caption: Detailed experimental workflow for the GC-MS method.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is superior, but which is best suited for the specific question being asked. For purity validation, they are complementary, providing a more complete picture when used together.
Table 2: Head-to-Head Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC-DAD | GC-MS |
| Primary Application | Quantitative Purity Assessment: Accurately determines the percentage of the main component and impurities. | Impurity Identification: Provides definitive structural information for unknown volatile and semi-volatile impurities. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. The safer option for nitroaromatics without prior thermal stability data.[4] | Requires analytes to be volatile and thermally stable. Potential for on-column degradation of the nitro group must be considered.[3] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase (polarity-based). | Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase (boiling point and polarity-based). |
| Detection | UV-Vis absorbance. Provides quantitative data and spectral information for peak purity assessment. | Mass-to-charge ratio. Provides structural fragmentation patterns for unambiguous identification.[11] |
| Strengths | - High precision and accuracy for quantification.- Robust and widely accepted for pharmaceutical purity.- Non-destructive. | - Unmatched specificity for identification.- High sensitivity.- Access to spectral libraries for identifying unknowns. |
| Limitations | - Peak identification relies on retention time comparison with standards.- Co-eluting peaks can be problematic. | - Less precise for quantification without isotope-labeled standards.- Not suitable for non-volatile impurities.- Potential for thermal degradation of the analyte.[5] |
Conclusion and Recommendation
For the comprehensive validation of this compound purity, a dual-pronged approach is recommended.
-
Primary Purity Assay: Employ the HPLC-DAD method as the primary, validated technique for routine purity testing and reporting. Its robustness, precision, and suitability for potentially thermally labile nitroaromatics make it the authoritative choice for quantitative assessment, in line with global regulatory expectations.[2][6]
-
Impurity Identification and Profiling: Utilize the GC-MS method during process development and for the characterization of new batches or when investigating out-of-specification results. Its strength lies in identifying unknown volatile impurities that may not be observed or resolved by HPLC, providing crucial insights into the reaction and degradation pathways.
By integrating the quantitative strength of HPLC with the qualitative, identificatory power of GC-MS, researchers can establish a self-validating, scientifically sound system. This ensures a deep understanding of the product's purity profile, satisfying the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA and EMA.[13][14]
References
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
- PubMed. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Agilent. (2022). Understanding the Latest Revisions to USP <621>.
- ResearchGate. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry.
- FAO AGRIS. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- Benchchem. A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Benchchem. Common side reactions in the Williamson synthesis of ethers.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- FDA. Q2(R2) Validation of Analytical Procedures.
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Benchchem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers.
- Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction [agris.fao.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106045827A - Preparation method for aryl acetone compounds - Google Patents [patents.google.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. shimadzu.com [shimadzu.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Navigating the Spectral Maze: A Comparative Guide to the Characterization of 1-(2-Nitrophenoxy)acetone
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. The process, however, is not always a straightforward match against existing spectral libraries. Often, researchers encounter compounds with limited or non-existent database entries, necessitating a deeper, more comparative analytical approach. This guide provides an in-depth, practical workflow for the cross-referencing of experimental data for a hypothetically synthesized batch of 1-(2-Nitrophenoxy)acetone, a compound with sparse representation in common spectral databases.
We will navigate the process of analyzing experimentally acquired Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. The core of our approach will be a comparative analysis against the known spectral data of its structural isomers, providing a robust methodology for structural elucidation and confirmation. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of chemical characterization.
The Analytical Challenge: Identifying an Uncharted Compound
Our target molecule, this compound, with a molecular formula of C₉H₉NO₃ and a molecular weight of 195.17 g/mol , presents a unique identification challenge. A preliminary search of major spectral databases reveals a significant lack of direct experimental data for this compound. However, substantial data is available for its structural isomers, which will serve as our primary reference points for comparison.
Table 1: Key Properties of this compound and Its Structural Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Hypothetical) | C₉H₉NO₄ | 195.17 | 5330-66-5[1] |
| 1-(2-Nitrophenyl)propan-2-one | C₉H₉NO₃ | 179.17 | 1969-72-8[2] |
| 2'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 577-59-3[3][4] |
| 1-(3-Nitrophenyl)-2-propanone | C₉H₉NO₃ | 179.17 | N/A |
| 1-(4-Nitrophenyl)propan-2-one | C₉H₉NO₃ | 179.17 | 5332-96-7[5] |
A Multi-faceted Approach to Spectral Analysis
A comprehensive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, NMR spectroscopy reveals the chemical environment of protons and carbon atoms, and infrared spectroscopy identifies the functional groups present in the molecule.
Caption: A generalized workflow for spectral data analysis and structural confirmation.
Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Hypothetical Experimental Data for this compound
-
Molecular Ion (M⁺): An intense peak at m/z 195, corresponding to the molecular weight of the compound.
-
Key Fragments: We would anticipate characteristic fragments resulting from the cleavage of the ether bond and the loss of the nitro group. Expected fragments include:
-
m/z 138 ([M-C₃H₅O]⁺, loss of the acetone moiety)
-
m/z 122 ([M-NO₂-CH₃]⁺)
-
m/z 43 ([C₃H₅O]⁺, the acetyl group)
-
Comparative Analysis with Isomers
Table 2: Comparison of Key Mass Spectral Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Hypothetical) | 195 | 138, 122, 43 |
| 1-(2-Nitrophenyl)propan-2-one | 179[2] | 136, 120, 43 |
| 2'-Nitroacetophenone | 165[3] | 150, 120, 104, 76 |
The distinct molecular ion peak at m/z 195 for our hypothetical compound immediately differentiates it from its lower molecular weight isomers. The fragmentation pattern, particularly the presence of the m/z 138 fragment, would provide strong evidence for the 2-nitrophenoxy substructure.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Hypothetical Experimental Data for this compound
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 (m, 1H, Ar-H)
-
δ 7.4-7.6 (m, 1H, Ar-H)
-
δ 7.0-7.2 (m, 2H, Ar-H)
-
δ 4.7 (s, 2H, -O-CH₂-C=O)
-
δ 2.2 (s, 3H, -C(=O)-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 205 (C=O)
-
δ 155 (Ar-C-O)
-
δ 141 (Ar-C-NO₂)
-
δ 134, 126, 122, 115 (Ar-C)
-
δ 75 (-O-CH₂-)
-
δ 28 (-CH₃)
-
Comparative Analysis with Isomers
Table 3: Comparison of Key ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons | Aliphatic Protons |
| This compound (Hypothetical) | 7.0-8.0 | 4.7 (s, 2H), 2.2 (s, 3H) |
| 1-(2-Nitrophenyl)propan-2-one | 7.3-8.1 | 4.1 (s, 2H), 2.2 (s, 3H) |
| 2'-Nitroacetophenone | 7.4-8.2[3] | 2.6 (s, 3H) |
Table 4: Comparison of Key ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | Aromatic Carbons | Aliphatic Carbons |
| This compound (Hypothetical) | 205 | 115-155 | 75, 28 |
| 1-(2-Nitrophenyl)propan-2-one | 205 | 125-149 | 48, 29 |
| 2'-Nitroacetophenone | 198[3] | 124-148 | 30 |
The key differentiator in the ¹H NMR spectrum of our hypothetical compound is the singlet at ~4.7 ppm, characteristic of a methylene group flanked by an ether oxygen and a carbonyl group. This is significantly downfield from the methylene signal in 1-(2-Nitrophenyl)propan-2-one (~4.1 ppm), which is attached to an aromatic ring. The absence of a methylene group in 2'-Nitroacetophenone further distinguishes it. In the ¹³C NMR, the chemical shift of the methylene carbon at ~75 ppm is highly indicative of the ether linkage.
Infrared Spectroscopy: Identifying Key Functional Groups
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted light is detected, and an interferogram is generated.
-
Data Processing: The interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Hypothetical Experimental Data for this compound
-
Strong, sharp absorption at ~1720 cm⁻¹: C=O stretch of the ketone.
-
Strong absorptions at ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.
-
Absorption at ~1250 cm⁻¹: Ar-O-C (asymmetric) stretch.
-
Absorptions in the 1600-1450 cm⁻¹ region: Aromatic C=C stretching vibrations.
Comparative Analysis with Isomers
Table 5: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | NO₂ Stretches | Other Key Absorptions |
| This compound (Hypothetical) | ~1720 | ~1520, ~1350 | ~1250 (Ar-O-C) |
| 1-(2-Nitrophenyl)propan-2-one | ~1715 | ~1525, ~1345 | No prominent Ar-O-C stretch |
| 2'-Nitroacetophenone | ~1700[6] | ~1530, ~1350 | No prominent Ar-O-C stretch |
The presence of a distinct Ar-O-C stretching vibration around 1250 cm⁻¹ in the hypothetical spectrum of this compound would be a crucial piece of evidence confirming the ether linkage, a feature absent in the spectra of its isomers where the connection to the aromatic ring is through a carbon-carbon bond.
Caption: Logical flow for the structural elucidation of this compound.
Conclusion
The structural confirmation of a novel or sparsely documented compound like this compound requires a meticulous and comparative analytical strategy. By systematically acquiring and interpreting a suite of spectral data—MS, ¹H NMR, ¹³C NMR, and IR—and cross-referencing this information against the known data of its structural isomers, a high degree of confidence in the assigned structure can be achieved. The key differentiating features for this compound are its unique molecular weight, the characteristic chemical shifts of the methylene group adjacent to the ether oxygen in its NMR spectra, and the presence of an aryl-ether stretch in its IR spectrum. This guide provides a robust framework for researchers to navigate the complexities of spectral interpretation and ensure the scientific integrity of their findings.
References
-
PubChem. 2'-Nitroacetophenone. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(2-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Data for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. [Link]
-
ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-(3-Nitrophenyl)-2-propanone. [Link]
-
US EPA. 2-Propanone, 1-(2-nitrophenoxy)- - Substance Details. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 3. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]
- 5. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Photolabile Protecting Groups: Evaluating 1-(2-Nitrophenoxy)acetone in the Photocaging of Carboxylic Acids
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is a paramount objective. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools in this endeavor, allowing for the light-induced activation of compounds with high precision. Among the diverse array of PPGs, the o-nitrobenzyl family has been a cornerstone. This guide provides an in-depth evaluation of a specific member of this family, 1-(2-Nitrophenoxy)acetone , within the model synthetic application of photocaging carboxylic acids.
This guide will objectively compare the performance of this compound against two other prominent classes of PPGs: coumarin- and borondipyrromethene (BODIPY)-based cages. By delving into the mechanistic underpinnings, experimental protocols, and key performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
The Model Application: Photocaging of Carboxylic Acids
Carboxylic acids are ubiquitous functional groups in a vast range of biologically active molecules, including neurotransmitters, signaling molecules, and pharmaceuticals. The ability to mask their function and subsequently release them with a pulse of light offers a powerful method to study dynamic biological processes and to develop novel therapeutic strategies. The esterification of a carboxylic acid with a photolabile alcohol is a common and effective caging strategy.
Comparative Analysis of Photolabile Protecting Groups
The selection of an appropriate PPG is a critical decision that hinges on several factors, including the desired wavelength of activation, the efficiency of photolysis (quantum yield), the potential for phototoxicity of byproducts, and the synthetic accessibility of the caged compound. Here, we compare this compound with representative coumarin and BODIPY-based PPGs for the caging of benzoic acid as a model carboxylic acid.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Typical Quantum Yield (Φ) for Carboxylic Acid Release | Key Features & Drawbacks |
| This compound (o-Nitrobenzyl type) | ~260-350 | 300-365 | 0.01-0.1[1][2][3][4] | Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photolysis byproducts can interfere with biological systems.[5] |
| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) (Coumarin type) | ~380-420 | 400-450 | 0.02-0.2[6][7][8] | Features: Activation with visible light, minimizing phototoxicity; high molar extinction coefficients. Drawbacks: Can have lower quantum yields than some UV-cleavable PPGs; photostability of byproducts can be a concern. |
| meso-Methyl BODIPY (BODIPY type) | ~500-550 | 500-530 | 0.01-0.2[9][10][11][12][13] | Features: Activation with green-red light, suitable for deep tissue penetration; high molar extinction coefficients; tunable photophysical properties. Drawbacks: Can be synthetically more complex; photostability and potential for side reactions of the BODIPY core upon irradiation. |
Mechanistic Insights: The "Why" Behind the Chemistry
The choice of a PPG is not merely empirical; it is grounded in the fundamental photochemical mechanisms that govern their cleavage. Understanding these mechanisms is crucial for optimizing experimental conditions and troubleshooting unexpected outcomes.
The o-Nitrobenzyl Mechanism: A Classic Photorearrangement
The photolysis of o-nitrobenzyl compounds, including this compound, proceeds through a well-established intramolecular hydrogen abstraction, as depicted below. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the caged molecule and a nitroso ketone byproduct.[5] The efficiency of this process, or quantum yield, is influenced by the substitution pattern on the aromatic ring and the benzylic carbon.
Coumarin and BODIPY Mechanisms: Leveraging Photoinduced Electron Transfer
In contrast to the intramolecular rearrangement of o-nitrobenzyl cages, many coumarin and BODIPY-based PPGs operate through a photoinduced electron transfer (PeT) mechanism.[11] Upon excitation with visible light, an electron is transferred from the electron-rich chromophore to the ester linkage, leading to its cleavage and release of the carboxylic acid. The efficiency of this process is highly dependent on the redox potentials of the chromophore and the leaving group.
Experimental Protocols
To provide a practical framework for comparison, the following are detailed protocols for the synthesis of the caging agents, the caging of benzoic acid, and the subsequent photolysis to release the free acid.
Synthesis of Photolabile Protecting Groups
Protocol 1: Synthesis of this compound
-
To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add chloroacetone (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Caging of Benzoic Acid with this compound
-
Dissolve benzoic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the benzoic acid is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the caged benzoic acid.
Protocol 3: Photolysis of Caged Benzoic Acid and Analysis
-
Prepare a stock solution of the caged benzoic acid in a suitable solvent (e.g., acetonitrile/water mixture).
-
Irradiate the solution with a UV lamp (e.g., 365 nm) in a quartz cuvette.
-
At various time points, withdraw aliquots and analyze by HPLC to monitor the disappearance of the starting material and the appearance of benzoic acid.[14][15]
-
Quantify the yield of benzoic acid using a calibration curve.
-
The quantum yield (Φ) can be determined by comparing the rate of photolysis to that of a well-characterized actinometer under identical conditions.
Comparative Performance in Benzoic Acid Caging
| Parameter | This compound | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | meso-Methyl BODIPY |
| Caging Reaction Yield | Good to Excellent (typically >80%) | Good to Excellent (typically >75%) | Moderate to Good (typically 60-85%) |
| Photolysis Wavelength | 350-365 nm (UV-A) | 400-450 nm (Visible - Blue) | 500-530 nm (Visible - Green) |
| Typical Photolysis Time (for >90% conversion) | 30-60 minutes | 15-45 minutes | 10-30 minutes |
| Uncaging Yield | Generally high (>90%) | Generally high (>90%) | Variable, can be affected by side reactions |
| Byproduct Considerations | 2-Nitrosoacetophenone can be reactive and absorb at the photolysis wavelength. | Coumarin byproducts are often fluorescent, which may interfere with imaging applications. | BODIPY byproducts can also be fluorescent and their reactivity is less characterized. |
Conclusion and Future Perspectives
This compound remains a viable and synthetically accessible photolabile protecting group for carboxylic acids, benefiting from the well-understood chemistry of the o-nitrobenzyl class. Its primary limitation lies in the requirement for UV-A light for cleavage, which can be detrimental in biological systems.
For applications demanding higher wavelengths to minimize phototoxicity and enhance tissue penetration, coumarin- and BODIPY-based PPGs offer significant advantages. DEACM provides a good balance of visible light activation and reasonable quantum yields. The meso-methyl BODIPY cages push the activation wavelength further into the visible spectrum, making them highly attractive for in vivo applications.
The choice of a photolabile protecting group is ultimately a compromise between synthetic accessibility, photophysical properties, and the specific demands of the biological or chemical system under investigation. This guide provides a foundational framework for researchers to navigate these choices and to rationally design experiments that leverage the power of light to control molecular function.
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Klausen, M., et al. (2017). Sequential Uncaging with Green Light can be Achieved by Fine-Tuning the Structure of a Dicyanocoumarin Chromophore. Chemistry – A European Journal, 23(26), 6325-6330. [Link]
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Lavis, L. D., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(10), 3595-3601. [Link]
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Peng, C., et al. (2014). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 136(49), 17234–17244. [Link]
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Reinfelds, M., et al. (2020). Coumarin-4-ylmethyl- and p-Hydroxyphenacyl-Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis. ChemistryOpen, 9(10), 1033-1041. [Link]
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Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4785-4794. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 15-24. [Link]
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Yin, R., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Organic and Biomolecular Chemistry. [Link]
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Zayat, L., et al. (2007). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 129(51), 16016-16023. [Link]
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Zhu, L., et al. (2007). Mechanism of Photocleavage of (coumarin-4-yl)methyl Esters. The Journal of Physical Chemistry B, 111(29), 8677–8682. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry: Confirming the Molecular Weight of 1-(2-Nitrophenoxy)acetone
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. The molecular weight of a newly synthesized or isolated compound is a fundamental property that provides the first piece of concrete evidence for its structure. In this comprehensive technical guide, we will explore the process of confirming the molecular weight of 1-(2-Nitrophenoxy)acetone, a nitroaromatic compound, using high-resolution mass spectrometry (HRMS).
This guide is designed to provide not just a protocol, but a deep dive into the rationale behind the experimental choices, a comparative analysis of alternative techniques, and the self-validating logic that underpins a robust analytical workflow.
The Central Role of Accurate Mass in Compound Identification
Before delving into the experimental details, it is crucial to understand why high-resolution mass spectrometry is the gold standard for molecular weight determination. While nominal mass spectrometry provides the integer mass of a molecule, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule, significantly narrowing down the possibilities and providing a high degree of confidence in its identity.
For our target molecule, this compound, the chemical formula is C₉H₉NO₄.[1][2] The theoretical average molecular weight is approximately 195.17 g/mol . However, for high-resolution mass spectrometry, we are interested in the exact monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element.
Calculation of the Theoretical Exact Monoisotopic Mass of this compound (C₉H₉NO₄):
-
Carbon (¹²C): 9 x 12.000000 = 108.000000 Da
-
Hydrogen (¹H): 9 x 1.007825 = 9.070425 Da
-
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da
-
Oxygen (¹⁶O): 4 x 15.994915 = 63.979660 Da
Total Exact Monoisotopic Mass = 195.053159 Da [3][4]
This calculated exact mass will be our reference point for the experimental HRMS analysis.
High-Resolution Mass Spectrometry Workflow for this compound
The following diagram illustrates the general workflow for the HRMS analysis of our target compound.
Figure 1: A generalized workflow for the confirmation of the molecular weight of this compound via high-resolution mass spectrometry.
PART 1: Experimental Protocol - A Self-Validating System
This protocol is designed to be a self-validating system, where each step contributes to the overall confidence in the final result.
1. Sample Preparation: The Foundation of Good Data
The quality of your data is intrinsically linked to the quality of your sample preparation. For HRMS analysis, purity is paramount, as contaminants can interfere with ionization and introduce extraneous peaks into the spectrum.
-
Starting Material: Begin with a sample of this compound that has been purified by a suitable method, such as recrystallization or column chromatography. The solid form of the compound should be used.[2]
-
Solvent Selection: The choice of solvent is critical for ensuring efficient ionization. For electrospray ionization (ESI), polar aprotic solvents are generally preferred.
-
Recommended Solvent: LC-MS grade acetonitrile is an excellent first choice due to its volatility and ability to promote efficient ionization. Methanol is also a suitable alternative. Acetone can also be used as a solvent in LC-MS applications.[5][6]
-
Avoid: Solvents like DMSO and DMF are not ideal for ESI-MS as they are less volatile and can suppress ionization.
-
-
Concentration: For direct infusion HRMS, a concentration of approximately 1 µg/mL is a good starting point. It is advisable to prepare a stock solution (e.g., 1 mg/mL) and then perform serial dilutions to find the optimal concentration that gives a stable and strong signal without causing detector saturation.
2. Ionization Method Selection: ESI vs. APCI
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of the analyte.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar to moderately polar molecules that are pre-ionized in solution. Given the presence of the nitro group and the ether linkage, this compound is expected to be sufficiently polar for ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are thermally stable. While APCI could potentially work for this molecule, ESI is generally the preferred starting point for molecules with heteroatoms that can be readily protonated or deprotonated. For nitroaromatic compounds, APCI in negative ion mode can also be effective through electron capture mechanisms.[7][8]
Recommendation: Begin with Electrospray Ionization (ESI) . Its soft nature will likely yield the intact molecular ion with minimal fragmentation, which is ideal for accurate mass confirmation.
3. Polarity Selection: Positive vs. Negative Ion Mode
The choice of positive or negative ion mode is determined by the molecule's ability to gain a proton ([M+H]⁺), an adduct ion ([M+Na]⁺, [M+K]⁺), or lose a proton ([M-H]⁻).
-
Positive Ion Mode: In positive ion mode, the ether oxygen and the carbonyl oxygen in this compound could potentially be protonated. Adduct formation with sodium or potassium ions present in the solvent or sample matrix is also common.
-
Negative Ion Mode: The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons, although in this molecule, there are no readily acidic protons to lose. However, for nitroaromatic compounds, negative ion mode can be highly sensitive due to the potential for forming a stable molecular anion ([M]⁻) or adducts. Studies have shown that for many nitroaromatic compounds, negative ion mode ESI provides superior sensitivity.[1][2][9]
Recommendation: Analyze the sample in both positive and negative ion modes . While a protonated molecule or sodium adduct is expected in positive mode, the electronegativity of the nitro group may lead to a more intense signal in negative mode. Comparing the results from both polarities provides a more complete picture.
4. Mass Analyzer and Calibration: Ensuring Accuracy
-
Mass Analyzer: An Orbitrap or a TOF mass analyzer is required to achieve the high resolution and mass accuracy needed for this analysis.
-
Calibration: Accurate mass measurement is only possible with proper calibration of the mass spectrometer.
-
External Calibration: Prior to running the sample, the instrument should be calibrated with a standard calibration solution containing compounds of known masses across a wide m/z range. For the expected m/z of our analyte (around 196 for [M+H]⁺), a calibrant mixture covering the m/z 100-500 range is appropriate. Common calibrants for positive ion ESI include caffeine, reserpine, and commercially available mixtures like the Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.
-
Internal Calibration (Lock Mass): For the highest level of mass accuracy, the use of a lock mass is recommended. A known compound is continuously introduced into the ion source along with the analyte. The instrument software uses the known mass of the lock mass to correct for any minor drifts in the mass calibration during the analysis, resulting in sub-ppm mass accuracy.
-
5. Data Acquisition and Interpretation
-
Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes. The mass range should be set to adequately cover the expected m/z of the molecular ion and any potential adducts (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic mass of the analyte. In positive mode, look for the [M+H]⁺ ion at m/z 196.0604, the [M+Na]⁺ ion at m/z 218.0423, and the [M+K]⁺ ion at m/z 234.0163. In negative mode, look for the [M-H]⁻ ion at m/z 194.0459 or the molecular anion [M]⁻ at m/z 195.0532.
-
Calculate the mass error in ppm using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000
-
A mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition.
-
Examine the isotopic pattern of the molecular ion peak. The relative abundance of the A+1 and A+2 isotopes should match the theoretical distribution for a molecule with the formula C₉H₉NO₄.
-
PART 2: Expected Results and Data Presentation
The following table summarizes the expected high-resolution mass spectrometry data for this compound.
| Ion Species | Theoretical Exact Mass (m/z) | Expected Observed Mass (m/z) | Mass Accuracy (ppm) |
| Positive Ion Mode | |||
| [M+H]⁺ | 196.06043 | 196.060X | < 5 |
| [M+Na]⁺ | 218.04238 | 218.042X | < 5 |
| [M+K]⁺ | 234.01632 | 234.016X | < 5 |
| Negative Ion Mode | |||
| [M-H]⁻ | 194.04591 | 194.045X | < 5 |
| [M]⁻ | 195.05316 | 195.053X | < 5 |
Fragmentation Analysis for Structural Confirmation
While the primary goal is to confirm the molecular weight, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural confirmation.
Figure 2: Plausible fragmentation pathways for this compound in positive and negative ion modes.
In positive ion mode, common losses would include the neutral loss of ketene (CH₂=C=O) from the acetone moiety or the loss of the nitro group (NO₂). In negative ion mode, the fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂ radicals.[1][2] The observation of these characteristic fragment ions in an MS/MS experiment would provide additional evidence for the proposed structure.
Comparison with Alternative Techniques
While HRMS is the preferred method for definitive molecular weight confirmation, other techniques can provide complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions. | Precise molecular weight (to < 5 ppm), allowing for elemental formula determination. | High accuracy and sensitivity; provides unambiguous elemental composition. | Requires ionization of the sample; isomeric compounds cannot be distinguished by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. Can infer molecular formula from integration and 13C counts. | Provides unambiguous structure elucidation. | Less sensitive than MS; does not directly measure molecular weight. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Percentage composition of C, H, N, S, and O. | Provides the empirical formula. | Does not give the molecular formula directly; requires a pure sample. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. For this compound (C₉H₉NO₄), one would expect to see signals in the aromatic region (around 7-8 ppm) for the protons on the nitrophenyl ring, a singlet for the methylene protons adjacent to the ether oxygen, and a singlet for the methyl protons of the acetone group. The number of unique signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbon atoms. While NMR provides the structural framework, it does not directly measure the molecular weight.
Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N) in the compound. For C₉H₉NO₄, the theoretical elemental composition is:
-
Carbon: (9 * 12.011 / 195.17) * 100% = 55.36%
-
Hydrogen: (9 * 1.008 / 195.17) * 100% = 4.65%
-
Nitrogen: (1 * 14.007 / 195.17) * 100% = 7.18%
-
Oxygen: (4 * 15.999 / 195.17) * 100% = 32.78%
Experimental results from elemental analysis that are in close agreement with these theoretical values would confirm the empirical formula. Combining the empirical formula with a nominal molecular weight from a low-resolution mass spectrometer can then yield the molecular formula.
Conclusion: A Multi-faceted Approach to Certainty
Confirming the molecular weight of a compound like this compound is a critical step in its characterization. High-resolution mass spectrometry stands out as the most direct and accurate method for this purpose, providing not just the molecular weight but also the elemental composition with a high degree of confidence. The experimental workflow presented here, from meticulous sample preparation to careful data interpretation, is designed to be a self-validating system.
By understanding the principles behind the chosen techniques, considering the potential outcomes in different ionization modes, and comparing the results with complementary methods like NMR and elemental analysis, researchers can achieve an unambiguous confirmation of their target molecule's identity. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the advancement of chemical research and drug development.
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A. T. Lebedev, "Mass Spectrometry in Organic Chemistry," Wiley, 2008. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Nitrophenoxy)acetone
Welcome to a comprehensive guide on the proper disposal of 1-(2-Nitrophenoxy)acetone (CAS No. 5330-66-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document provides an in-depth, procedural framework for handling and disposing of this compound, ensuring compliance and safety. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
From a field perspective, understanding the "why" behind a disposal protocol is as crucial as the "how." this compound is not a benign substance; its chemical properties necessitate a stringent disposal pathway. The primary recommended disposal method is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or mixed with general laboratory waste.[1]
A thorough risk assessment begins with the Safety Data Sheet (SDS). The key hazards associated with this compound are summarized below.
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| May cause an allergic skin reaction | Skin Sensitizer 1 (H317) | Strict adherence to personal protective equipment (PPE) is required to prevent skin contact.[1] Any contaminated clothing or PPE must be disposed of as hazardous waste. |
| Combustible Solid | Combustible Solid | The material must be stored away from heat, sparks, and open flames. Use of non-sparking tools is advised when handling the solid.[1] |
The presence of the nitroaromatic group warrants caution, as compounds in this class can have complex toxicological profiles and may be reactive. Therefore, the disposal procedures must be executed with precision.
Mandatory Safety Protocols: PPE and Engineering Controls
Before handling this compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. This is a non-negotiable aspect of safe laboratory practice.
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood | All handling of this compound, especially transfers that could generate dust, must occur within a certified chemical fume hood to prevent inhalation of aerosols.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from accidental splashes or contact with airborne dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can lead to allergic reactions.[1] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling is complete.[1] |
| Body Protection | Laboratory coat; additional protective clothing as needed | Protects against contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[1] |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated outside a fume hood. | This is an additional precaution for situations like spill cleanup where ventilation may be insufficient. |
Step-by-Step Disposal Protocol for this compound
This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal from the laboratory.
Step 1: Waste Generation and Segregation
-
Designate as Hazardous Waste : Immediately upon deciding to discard this compound, it must be treated as hazardous chemical waste.
-
Use a Compatible Container : The waste must be collected in a suitable, sealable, and chemically compatible container. Often, the original manufacturer's container is appropriate if it is in good condition.[2] Do not use containers that cannot be tightly sealed.[3]
-
Avoid Mixing Waste Streams : Do not mix this compound with other chemical waste unless explicitly directed to do so by your institution's Environmental Health & Safety (EHS) department.[2] Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Container Labeling
Proper labeling is a critical regulatory requirement. The label must be clear, legible, and permanently affixed to the container.
-
Apply a Hazardous Waste Label : Use the official hazardous waste labels provided by your institution.[2]
-
Complete All Fields : The label must include:
-
The words "HAZARDOUS WASTE".[3]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The CAS Number: "5330-66-5".
-
An accurate estimation of the quantity.
-
The date when waste was first added to the container (the "accumulation start date").[3]
-
All relevant hazard pictograms (e.g., exclamation mark for skin sensitizer).
-
Step 3: Storage and Accumulation
-
Store in a Satellite Accumulation Area (SAA) : The sealed and labeled waste container must be stored in a designated SAA, which should be at or near the point of generation.[4]
-
Ensure Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate Incompatibles : Store the container away from incompatible materials, particularly strong oxidizing agents, reducing agents, and bases.[5]
Step 4: Final Disposal Arrangement
On-site chemical neutralization of this compound is strictly not recommended. The potential for incomplete reactions or the generation of more hazardous byproducts is significant.
-
Contact EHS : Once your waste container is ready for pickup (e.g., it is full, or the project is complete), contact your institution's EHS department.[2]
-
Complete Pickup Request : Fill out a hazardous material pickup request form as required by your institution, ensuring the information matches the container label exactly.[2]
-
Professional Disposal : Your EHS department will arrange for the waste to be transported to a licensed chemical destruction plant for disposal, likely via controlled incineration.[1] This is the only authoritative and safe method for the final disposition of this chemical.
Step 5: Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent, such as acetone.[1]
-
Collect the Rinsate : The solvent used for rinsing (the "rinsate") is now hazardous waste. It must be collected in a separate, properly labeled hazardous waste container for halogen-free organic solvents.[6]
-
Deface the Label : After triple-rinsing, obliterate or remove the original label on the container.
-
Final Container Disposal : The decontaminated container can now be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill : Prevent the spread of the solid material.
-
Collect Material : Carefully collect the spilled solid using spark-proof tools and place it into a designated hazardous waste container.[1] Avoid any actions that could create dust.
-
Decontaminate Area : Clean the spill area with a suitable solvent and absorbent pads.
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.[1]
-
Report the Incident : Report the spill to your laboratory supervisor and EHS department.
Visualized Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
SAFETY DATA SHEET. Penetone Corporation. Available from: [Link]
-
1-(2-Nitrophenoxy)octane. Wikipedia. Available from: [Link]
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2'-Nitroacetophenone. PubChem, National Institutes of Health. Available from: [Link]
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Navigating the Safe Handling of 1-(2-Nitrophenoxy)acetone: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents, such as 1-(2-Nitrophenoxy)acetone, demands a meticulous approach to personal protective equipment (PPE) and a clear, actionable plan for its use and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Proactive Stance on Safety
This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it may cause an allergic skin reaction.[1] This sensitization means that repeated or prolonged contact can lead to an immunological response, resulting in skin irritation or dermatitis. The primary routes of exposure to be concerned with are skin contact and inhalation of any dust or aerosols. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is to establish a multi-layered defense against chemical exposure. For this compound, this involves a combination of engineering controls (such as fume hoods) and a robust selection of personal protective equipment.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton gloves. Minimum thickness of 0.35mm is recommended. Double-gloving is advised for extended handling periods.[2][3][4] | Butyl rubber gloves offer excellent resistance to nitro compounds.[2] Viton provides broad chemical resistance. Thicker gloves increase breakthrough time, and double-gloving offers added protection. |
| Eye and Face Protection | Chemical splash goggles with indirect ventilation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved, knee-length laboratory coat made of a chemically resistant material. | Prevents skin contact with the chemical in case of spills or splashes. The material should be appropriate for the types of chemicals being handled in the laboratory. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges may be necessary. | Required when working outside of a certified chemical fume hood, or if there is a potential for generating dusts or aerosols. The use of respirators must comply with a comprehensive respiratory protection program. |
A Deeper Dive into PPE Selection and Use: The "Why" Behind the "What"
Simply listing PPE is insufficient. A true culture of safety is built on understanding the principles behind the choices.
Hand Protection: Your First Line of Defense
The selection of appropriate gloves is critical. While nitrile gloves are common in laboratories, they may not offer sufficient protection against all chemicals. For aromatic nitro compounds like this compound, more robust materials are necessary.
-
Butyl Rubber: This synthetic rubber is highly impermeable to many organic compounds, including esters, ketones, and nitro-compounds.[2]
-
Viton: A fluoroelastomer with exceptional resistance to a wide range of chemicals, including aromatic hydrocarbons.[5][6]
Operational Best Practice: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.
Respiratory Protection: When and How
The need for respiratory protection is determined by a risk assessment of your specific handling procedures.
When is a respirator needed?
-
When handling the solid compound outside of a fume hood where dust may be generated.
-
When preparing solutions if there is a risk of aerosolization.
-
During spill cleanup of the solid material.
Which respirator?
A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[7] The black color code on the cartridge indicates its suitability for organic vapors.[8][9] If particulates are also a concern, a combination OV/P100 cartridge should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA standard 29 CFR 1910.134.
Experimental Workflow: Safe Handling Protocol for this compound
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Gather all necessary PPE as outlined in Table 1. Inspect each item for integrity.
- Locate the nearest safety shower and eyewash station.
- Have a chemical spill kit readily accessible.
2. Donning PPE:
- Put on the lab coat, ensuring it is fully buttoned.
- Don the first pair of butyl rubber or Viton gloves.
- If required, don the second pair of gloves.
- Put on chemical splash goggles.
- If a face shield is required, place it over the goggles.
- If respiratory protection is necessary, perform a user seal check on the respirator before entering the work area.
3. Handling the Chemical:
- Perform all manipulations of this compound inside the chemical fume hood.
- When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
- If making a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling and Decontamination:
- Decontaminate any laboratory equipment that has come into contact with the chemical. A common procedure is to rinse with a suitable solvent (such as ethanol or acetone, followed by a thorough wash with soap and water).[10][11] All rinsate should be collected as hazardous waste.
- Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
5. Doffing PPE:
- Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is:
- Outer gloves
- Face shield
- Lab coat
- Goggles
- Inner gloves
- Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection and the handling workflow, the following diagrams are provided.
Caption: PPE Selection Decision Workflow for this compound.
Emergency Preparedness: Spill and Disposal Plans
A comprehensive safety plan includes clear and concise procedures for managing unexpected events and the routine disposal of waste.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent the spread of contamination.
For a small solid spill (less than 1 gram) inside a fume hood:
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE as described in Table 1, including respiratory protection.
-
Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the solid from becoming airborne.[12]
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste.[13]
-
Decontaminate the area of the spill with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For a large spill or any spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
1. Solid Waste:
- Place solid this compound waste, contaminated weigh boats, and absorbent materials from spill cleanups into a clearly labeled, sealed, and chemically compatible container.
2. Liquid Waste:
- Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, labeled, and sealed hazardous waste container.
3. Contaminated PPE:
- Disposable PPE, such as gloves and lab coats, that are contaminated with the chemical should be placed in a designated hazardous waste bag.[14]
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
Caption: Hazardous Waste Disposal Workflow for this compound.
By adhering to these detailed protocols and understanding the reasoning behind them, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
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Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25). eSafetySupplies. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
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Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]
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Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
